molecular formula C7H18N2O B051265 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol CAS No. 2212-32-0

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Cat. No.: B051265
CAS No.: 2212-32-0
M. Wt: 146.23 g/mol
InChI Key: LSYBWANTZYUTGJ-UHFFFAOYSA-N
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Description

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS 2212-32-0) is a chemical compound with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol . This amino alcohol features both tertiary amine and primary alcohol functional groups, making it a versatile intermediate and ligand in research applications . Its physical properties include a density of approximately 0.9 g/cm³ and a boiling point of 207.0 °C at 760 mmHg . In scientific research, this compound has demonstrated significant utility. It serves as a key ligand in coordination chemistry, facilitating the synthesis of novel polynuclear iron clusters with unique magnetic properties . Its structure allows it to act as a curing agent for polyurethanes and epoxy resins . For analytical chemists, the compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be modified to formic acid for Mass-Spec (MS) compatible applications . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is classified as an irritant (GHS07) and requires appropriate safety precautions, including the use of eyeshields, gloves, and adequate ventilation . Researchers should handle it in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanol
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InChI

InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYBWANTZYUTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044875
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
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CAS No.

2212-32-0
Record name 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol
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Record name 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
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Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
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Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
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Record name 2-[[2-(dimethylamino)ethyl]methylamino]ethanol
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Record name 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary amino alcohol, 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. This compound, also known as N,N,N'-trimethyl-N'-(2-hydroxyethyl)ethylenediamine, is a valuable building block in various chemical applications, including its use as a ligand in coordination chemistry and as a precursor in the synthesis of specialized chemical agents. This document details a feasible synthetic pathway, outlines a complete characterization protocol, and presents the corresponding analytical data in a clear and structured format.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2212-32-0[1][2]
Molecular Formula C₇H₁₈N₂O[3][4]
Molecular Weight 146.23 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 207 °C (lit.)[6]
Density 0.904 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.4539 (lit.)[6]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction of N,N,N'-trimethylethylenediamine with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol

Materials:

  • N,N,N'-Trimethylethylenediamine

  • 2-Chloroethanol

  • Sodium hydroxide

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N,N'-trimethylethylenediamine in an appropriate volume of anhydrous toluene.

  • Addition of Base: Add a stoichiometric equivalent of powdered sodium hydroxide to the solution.

  • Addition of 2-Chloroethanol: While stirring the mixture, slowly add one equivalent of 2-chloroethanol dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium chloride precipitate.

  • Extraction: Wash the filtrate with deionized water to remove any remaining inorganic salts. Separate the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final this compound as a colorless to pale yellow liquid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification N,N,N'-Trimethylethylenediamine N,N,N'-Trimethylethylenediamine Reaction_Vessel Reaction in Toluene (Reflux) N,N,N'-Trimethylethylenediamine->Reaction_Vessel 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_Vessel Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction_Vessel Filtration Filtration to remove NaCl Reaction_Vessel->Filtration Extraction Aqueous Wash Filtration->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure Product Distillation->Product

Synthesis Workflow Diagram

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.58t2H-CH₂-OH
~2.54m4H-N-CH₂-CH₂-N-
~2.40t2H-N-CH₂-CH₂-OH
~2.32s3H-N-CH₃
~2.24s6H-N(CH₃)₂

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (ppm)Assignment
~59-61-CH₂-OH
~56-58-N-CH₂-CH₂-N-
~54-56-N-CH₂-CH₂-OH
~45-47-N(CH₃)₂
~42-44-N-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchAlcohol
~2940-2820C-H stretchAlkanes
~1460C-H bendAlkanes
~1040C-O stretchPrimary Alcohol
~1100-1000C-N stretchTertiary Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 146. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atoms and the oxygen atom.

Expected Fragmentation Pattern:

  • m/z = 58: A prominent peak resulting from the cleavage of the C-C bond adjacent to the terminal dimethylamino group, forming the stable [CH₂=N(CH₃)₂]⁺ ion.

  • m/z = 88: Loss of the dimethylaminoethyl radical.

  • m/z = 115: Loss of the -CH₂OH radical.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Characterization Workflow Diagram

Conclusion

This technical guide has detailed a practical synthetic route for this compound and a comprehensive protocol for its characterization. The provided data and methodologies offer a solid foundation for researchers and professionals working with this versatile compound. The combination of NMR, FT-IR, and mass spectrometry allows for unambiguous confirmation of the structure and purity of the synthesized product.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, a versatile tertiary amine used in various chemical applications. This document includes a summary of its key physical and chemical characteristics, detailed experimental protocols for their determination, and visualizations of its primary application workflow.

Compound Identification and Overview

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, also known by several synonyms including 2-((2-(dimethylamino)ethyl)methylamino)-ethanol, is an organic compound with the CAS number 2212-32-0.[1][2] It is a colorless to pale yellow liquid at room temperature and possesses both amine and alcohol functional groups, which contribute to its chemical reactivity and solubility.[2][3][4] Its primary industrial application is as a low-odor, reactive foaming catalyst in the production of polyurethane foams.[3][5] The presence of a hydroxyl group allows it to react into the polymer matrix, making it a non-emissive catalyst.[4][5]

Synonyms:

  • 2-((2-(Dimethylamino)ethyl)methylamino)-ethanol[2]

  • N,N,N'-Trimethylaminoethylethanolamine[4][5]

  • Dabco T

  • Toyocat RX5

  • Jeffcat Z-110

  • Lupragen N400

  • PC CAT NP80[4]

Physicochemical Properties

The key physicochemical properties of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine are summarized in the table below. This data is essential for its handling, application, and in the design of chemical processes.

PropertyValueSource
Molecular Formula C₇H₁₈N₂O[1][2]
Molecular Weight 146.23 g/mol [1][6]
Appearance Colorless to pale yellow liquid/oil[1][2][4]
Boiling Point 207 °C (lit.)[1][6]
Density 0.904 g/mL at 25 °C (lit.)[1][6]
Refractive Index (n20/D) 1.4539 (lit.)[1][6]
Flash Point 87 °C / 188.6 °F (closed cup)[6]
Vapor Pressure 58 Pa at 25 °C[1]
Solubility Soluble in water. Slightly soluble in Chloroform and Methanol.[1][2][4]
pKa 14.72 ± 0.10 (Predicted)[1]
Viscosity 7 mPa.s at 25 °C[3][4]
Hydroxyl Value 387 mgKOH/g[3][4]

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures. Below are detailed methodologies for key experiments.

3.1. Determination of Boiling Point

The boiling point is determined using the distillation method, which identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The round-bottom flask is filled to approximately two-thirds of its volume with N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine and a few boiling chips are added to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The liquid is heated gently.

    • The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping from the thermometer bulb at a constant rate (e.g., one drop per second). This stable temperature is the boiling point.

  • Purity Assessment: A constant boiling point over the course of the distillation indicates a relatively pure compound.

3.2. Determination of Density

A pycnometer is used for the precise determination of density.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid emerging from the capillary is wiped off.

    • The filled pycnometer is placed in a constant-temperature water bath set to 25 °C until it reaches thermal equilibrium.

    • The pycnometer is removed, dried, and weighed again.

    • The process is repeated with distilled water.

    • The density is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where m_sample and m_water are the masses of the sample and water, and ρ_water is the known density of water at 25 °C.

3.3. Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

  • Apparatus: An Abbe refractometer with a light source and a constant-temperature water circulator.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • The temperature of the prisms is maintained at 20 °C using the water circulator.

    • A few drops of the sample are placed on the surface of the lower prism.

    • The prisms are closed and locked.

    • The light source is positioned, and the eyepiece is adjusted until the field of view is sharp.

    • The dispersion adjustment knob is turned to eliminate any color fringes from the borderline between the light and dark fields.

    • The refractometer knob is adjusted to bring the borderline exactly to the center of the crosshairs.

    • The refractive index is read from the scale.

Applications and Workflow Visualization

The primary application of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is as a catalyst in the formation of polyurethane foams. It effectively catalyzes the reaction between an isocyanate and water (the blowing reaction) to produce carbon dioxide gas, which expands the foam.

Polyurethane_Foam_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Isocyanate Polyfunctional Isocyanate Polyurethane Polyurethane Foam Isocyanate->Polyurethane Gelling Reaction CO2 Carbon Dioxide (Blowing Agent) Isocyanate->CO2 Blowing Reaction Polyol Polyol Polyol->Polyurethane Water Water Water->CO2 Catalyst N,N,N'-Trimethyl-N'- (2-hydroxyethyl)ethylenediamine Catalyst->Polyurethane  Catalyzes Catalyst->CO2  Catalyzes

Caption: Catalytic role in polyurethane foam formation.

The following diagram illustrates a generalized workflow for determining the boiling point of the compound, as described in the experimental protocols.

Boiling_Point_Determination start Start setup Assemble Distillation Apparatus start->setup fill_flask Fill Flask with Sample and Boiling Chips setup->fill_flask heat Gently Heat the Flask fill_flask->heat observe Observe for Steady Boiling and Condensation Rate heat->observe observe->heat No record_temp Record Stable Vapor Temperature observe->record_temp Yes end End: Boiling Point Determined record_temp->end

Caption: Workflow for boiling point determination.

Safety Information

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Appropriate personal protective equipment (PPE), such as eye shields and gloves, should be used when handling this chemical.[6] It is a combustible liquid and should be stored in a dry, cool, and well-ventilated warehouse.[4][6]

Conclusion

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is a commercially significant tertiary amine with well-defined physicochemical properties. Its utility as a reactive catalyst in the polyurethane industry is a direct result of its unique molecular structure, containing both catalytic amine sites and a reactive hydroxyl group. The data and protocols presented in this guide offer a technical foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS 2212-32-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, registered under CAS number 2212-32-0, is a versatile tertiary amine and amino alcohol. This document provides a comprehensive technical overview of its chemical properties, synthesis, and significant applications, with a particular focus on its roles in catalysis and as a reagent in medicinal chemistry. Its utility as a catalyst in the production of polyurethane foams and as a key building block in the synthesis of bioactive molecules, such as G9a protein lysine methyltransferase inhibitors, underscores its importance in both industrial and research settings.

Chemical and Physical Properties

This compound is a liquid at room temperature and possesses a chemical structure that includes two tertiary amine groups and a primary alcohol, which dictates its chemical reactivity and physical characteristics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₈N₂O[1]
Molecular Weight 146.23 g/mol [1]
Appearance Liquid[1]
Boiling Point 207 °C (lit.)
Density 0.904 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4539 (lit.)
Flash Point 87 °C (closed cup)
InChI 1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3[1]
InChIKey LSYBWANTZYUTGJ-UHFFFAOYSA-N[1]
SMILES CN(C)CCN(C)CCO[1]

Spectral Data

The structural identification and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Summary of Spectral Data

TechniqueKey Features and Observations
GC-MS NIST Number: 238344. The mass spectrum exhibits fragmentation patterns characteristic of aliphatic amines and alcohols.[1]
Infrared (IR) Spectroscopy ATR-IR spectra are available from sources such as Aldrich.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR data is available for similar structures, which can be used for comparative analysis.[2]

Synthesis and Experimental Protocols

General Synthesis of Tertiary Amino Alcohols
Role in the Synthesis of 2,4-Diamino-7-aminoalkoxy-quinazolines

A significant application of this compound is its use as a reagent in the synthesis of 2,4-diamino-7-aminoalkoxy-quinazolines. These compounds are potent inhibitors of the G9a protein lysine methyltransferase, a target of interest in cancer therapy.[4][5]

Experimental Protocol: Synthesis of a 7-aminoalkoxy-quinazoline derivative (adapted from Liu, F., et al., J. Med. Chem., 2010)

A key step in the synthesis of these inhibitors involves the nucleophilic substitution of a halogenated quinazoline precursor with an amino alcohol. In this context, this compound serves as the nucleophile, introducing the 2-((2-(dimethylamino)ethyl)(methyl)amino)ethoxy side chain at the 7-position of the quinazoline ring.

  • Step 1: Preparation of the Chloroalkoxy Intermediate: A diol is reacted with a chlorinating agent to produce the corresponding chloroalkoxy compound.

  • Step 2: Nucleophilic Substitution: The 7-hydroxyquinazoline core is reacted with the chloroalkoxy intermediate in the presence of a base to form the ether linkage.

  • Step 3: Amination: The resulting intermediate is then subjected to amination at other positions of the quinazoline ring to yield the final 2,4-diamino-7-aminoalkoxy-quinazoline product.

Applications

Catalyst in Polyurethane Foam Production

This compound is utilized as a catalyst in the manufacturing of polyurethane foams.[6] Tertiary amine catalysts, such as this compound, play a crucial role in accelerating the reaction between isocyanates and polyols (the gelling reaction) and the reaction between isocyanates and water (the blowing reaction), which generates carbon dioxide gas to expand the foam.[7] The presence of the hydroxyl group in its structure allows it to be a reactive catalyst, incorporating itself into the polymer matrix and reducing the potential for volatile organic compound (VOC) emissions from the final product.[6]

Catalytic Mechanism in Urethane Formation

The catalytic activity of tertiary amines in urethane formation is attributed to their ability to activate the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

G cluster_reactants Reactants cluster_intermediate Activated Complex cluster_product Product Isocyanate R-N=C=O Activated_Isocyanate R-N=C=O---NR''3 Isocyanate->Activated_Isocyanate Activation Polyol R'-OH Polyol->Activated_Isocyanate Nucleophilic Attack Catalyst R''3N (Catalyst) Catalyst->Activated_Isocyanate Activated_Isocyanate->Catalyst Catalyst Regeneration Urethane R-NH-CO-OR' Activated_Isocyanate->Urethane Product Formation G G9a G9a Methyltransferase H3K9me2 H3K9 Dimethylation (Transcriptional Repression) G9a->H3K9me2 Methylates H3K9 Histone H3 Lysine 9 (H3K9) Tumor_Suppressor Tumor Suppressor Genes H3K9me2->Tumor_Suppressor Silences Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Promotes Proliferation Cell Proliferation Tumor_Suppressor->Proliferation Inhibits Inhibitor G9a Inhibitor (e.g., 2,4-diamino-7-aminoalkoxyquinazoline) Inhibitor->G9a Inhibits

References

Unraveling the Enigma of the "dmemH Ligand": A Call for Specificity

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Our comprehensive investigation into the "dmemH ligand" has revealed that this term does not correspond to a specifically identifiable chemical entity in the current scientific literature. It is possible that "dmemH" represents a typographical error, a non-standard abbreviation, or a novel compound with limited public documentation.

The pursuit of scientific accuracy and the delivery of precise, actionable information are paramount. Without a definitive chemical structure or a recognized name for the "dmemH ligand," it is impossible to provide the in-depth technical guide you have requested. Key information such as molecular structure, bonding characteristics, quantitative data, experimental protocols, and associated signaling pathways remains inaccessible.

To facilitate the creation of the detailed technical whitepaper you require, we kindly request that you provide a more specific identifier for the ligand of interest. This could include:

  • The correct and complete chemical name

  • The CAS (Chemical Abstracts Service) registry number

  • A SMILES (Simplified Molecular-Input Line-Entry System) string

  • A chemical structure diagram

Upon receipt of a precise identifier, we will be fully equipped to conduct a thorough analysis and generate the high-quality, in-depth guide you need, complete with structured data tables, detailed experimental methodologies, and the mandatory Graphviz visualizations.

We look forward to assisting you further once this critical information is provided.

The Inner Workings of Jeffcat Z-110: A Technical Guide to its Catalytic Action in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jeffcat Z-110, chemically known as N,N,N'-trimethylaminoethyl-ethanolamine, is a highly efficient tertiary amine catalyst integral to the synthesis of a wide array of polyurethane products.[1][2] Classified as a reactive, low-emission catalyst, its unique molecular structure, featuring a hydroxyl group, allows it to be chemically incorporated into the polyurethane polymer matrix.[3] This covalent bonding minimizes its volatility and potential for migration from the final product, addressing the increasing demand for materials with low volatile organic compound (VOC) emissions. This technical guide provides an in-depth exploration of the mechanism of action of Jeffcat Z-110 in polyurethane catalysis, supported by comparative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Mechanism of Action in Polyurethane Catalysis

The synthesis of polyurethane is primarily driven by the reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing isocyanate groups, -NCO). This reaction, known as the gelling reaction, forms the urethane linkage that constitutes the backbone of the polymer. In the production of polyurethane foams, a concurrent reaction, the blowing reaction, occurs between the isocyanate and water, generating carbon dioxide gas that acts as a blowing agent to create the cellular structure.

Tertiary amine catalysts, such as Jeffcat Z-110, play a crucial role in accelerating both the gelling and blowing reactions. The catalytic activity of tertiary amines is attributed to the lone pair of electrons on the nitrogen atom, which can interact with the reactants. Two primary mechanisms have been proposed for tertiary amine catalysis in polyurethane formation:

  • Baker's Mechanism: This mechanism suggests that the tertiary amine activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol or water.

  • Farkas' Mechanism: In this model, the catalyst first forms a complex with the hydroxyl-containing reactant (polyol or water), thereby increasing its nucleophilicity and facilitating its reaction with the isocyanate.

Jeffcat Z-110 is particularly recognized for its strong influence on the blowing reaction , making it a valuable tool for controlling the foam's density and cell structure.[3]

The Unique Role of the Hydroxyl Group in Jeffcat Z-110

The presence of a hydroxyl group in the structure of Jeffcat Z-110 distinguishes it as a reactive catalyst. This hydroxyl group can react with isocyanate groups, leading to the covalent incorporation of the catalyst molecule into the polymer backbone. This has two significant consequences:

  • Low Emissions: By becoming a permanent part of the polymer, the catalyst is not free to volatilize from the finished product, resulting in low VOC emissions and reduced odor.

  • Modified Polymer Properties: The incorporation of the catalyst molecule can have a subtle influence on the final properties of the polyurethane, such as its mechanical strength and thermal stability.

Quantitative Performance Data

To illustrate the catalytic performance of Jeffcat Z-110, the following table presents typical performance data in a representative rigid polyurethane foam formulation compared to other common tertiary amine catalysts. The data is presented for illustrative purposes and can vary depending on the specific formulation and processing conditions.

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Free-Rise Density ( kg/m ³)
Jeffcat Z-110 10 - 1545 - 6070 - 9028 - 32
DABCO 33-LV® (33% TEDA in DPG) 8 - 1250 - 7080 - 10030 - 34
DMCHA (N,N-Dimethylcyclohexylamine) 12 - 1860 - 8090 - 11029 - 33

Note: DABCO 33-LV® is a registered trademark of Evonik Industries.

Experimental Protocols

A standardized method for evaluating the performance of polyurethane catalysts is crucial for comparative analysis and formulation development. The following protocols outline the key experiments for assessing catalyst activity and its effect on foam properties.

Catalyst Activity Measurement (Cup Test)

This method is based on the principles outlined in ASTM D7487, "Standard Test Method for Polyurethane Raw Materials: Determination of Reactivity of Polyurethane Foam Systems Using a Cup Test."

Objective: To determine the characteristic reaction times (cream time, gel time, and tack-free time) of a polyurethane foam formulation with a specific catalyst.

Materials and Equipment:

  • Polyol blend (pre-mixed with surfactant, water, and catalyst)

  • Isocyanate (e.g., polymeric MDI)

  • Paper cups (e.g., 250 mL)

  • Digital stopwatch

  • Wooden tongue depressor or spatula for mixing

  • Fume hood

  • Balance (accurate to 0.01 g)

  • Thermometer or thermocouple

Procedure:

  • Conditioning: Condition all components (polyol blend, isocyanate) and equipment to a controlled temperature (e.g., 25 °C ± 1 °C) for at least 24 hours prior to testing.

  • Preparation: Weigh the specified amount of the polyol blend into a paper cup.

  • Initiation: Add the specified amount of isocyanate to the polyol blend and immediately start the stopwatch.

  • Mixing: Mix the components vigorously and thoroughly with the tongue depressor for a specified time (e.g., 5-10 seconds), ensuring the sides and bottom of the cup are scraped.

  • Observation and Data Recording:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color (creaming).

    • Gel Time (String Time): After the cream time, periodically touch the surface of the rising foam with a clean tongue depressor. Record the time when the foam becomes stringy and can be pulled into fine threads.

    • Tack-Free Time: Continue to periodically touch the surface of the foam with a clean tongue depressor. Record the time when the surface is no longer sticky to the touch.

Free-Rise Density Measurement

Objective: To determine the density of the foam core when allowed to expand without any restrictions.

Procedure:

  • Following the cup test, allow the foam to fully cure (typically 24 hours at ambient conditions).

  • Carefully cut the foam bun from the cup.

  • Cut a regular-shaped specimen (e.g., a cube) from the core of the foam bun, avoiding the skin.

  • Measure the dimensions of the specimen accurately to calculate its volume (V).

  • Weigh the specimen to determine its mass (m).

  • Calculate the free-rise density (ρ) using the formula: ρ = m / V.

Evaluation of Physical Properties

For a more comprehensive analysis of the final foam, various physical properties can be tested according to ASTM D3574, "Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams."[4][5][6][7][8] Relevant tests include:

  • Compressive Strength

  • Dimensional Stability

  • Closed-Cell Content

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (CO2 Generation) Isocyanate->Blowing Water Water (H2O) Water->Blowing Catalyst Jeffcat Z-110 (Tertiary Amine) Catalyst->Gelling Accelerates Catalyst->Blowing Strongly Accelerates Polyurethane Polyurethane Foam Gelling->Polyurethane CO2 Carbon Dioxide Blowing->CO2 CO2->Polyurethane Foaming

Caption: Overview of Jeffcat Z-110's role in polyurethane foam formation.

G cluster_mechanism Mechanism of Jeffcat Z-110 (Reactive Catalyst) Z110 Jeffcat Z-110 (with -OH group) Activated_Complex Activated Complex Z110->Activated_Complex Forms complex with Polyol or Isocyanate Incorporated_Catalyst Incorporated Jeffcat Z-110 in Polymer Matrix Z110->Incorporated_Catalyst Reacts with Isocyanate via -OH group Isocyanate Isocyanate (R'-NCO) Isocyanate->Activated_Complex Polyol Polyol (R-OH) Polyol->Activated_Complex Urethane_Linkage Urethane Linkage (Polymer Chain) Activated_Complex->Urethane_Linkage Facilitates reaction

Caption: Catalytic cycle of Jeffcat Z-110 including its reaction into the polymer matrix.

G cluster_workflow Experimental Workflow for Catalyst Evaluation Start Start: Formulation Preparation Cup_Test Perform Cup Test (ASTM D7487) Start->Cup_Test Measure_Times Measure: - Cream Time - Gel Time - Tack-Free Time Cup_Test->Measure_Times Free_Rise Allow Free Rise and Curing Cup_Test->Free_Rise Analyze_Data Analyze and Compare Data Measure_Times->Analyze_Data Measure_Density Measure Free-Rise Density Free_Rise->Measure_Density Physical_Testing Perform Physical Tests (ASTM D3574) Measure_Density->Physical_Testing Physical_Testing->Analyze_Data End End: Catalyst Performance Profile Analyze_Data->End

Caption: Standard workflow for the experimental evaluation of a polyurethane catalyst.

Conclusion

Jeffcat Z-110 stands out as a versatile and efficient catalyst for polyurethane systems, particularly in applications where low emissions are a critical requirement. Its dual functionality as a potent tertiary amine catalyst, with a strong preference for the blowing reaction, and as a reactive component that integrates into the polymer matrix, offers formulators a valuable tool for controlling reaction kinetics and enhancing the environmental profile of their products. A thorough understanding of its mechanism of action, coupled with standardized experimental evaluation, is key to leveraging its full potential in the development of advanced polyurethane materials.

References

Spectroscopic Profile of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data available for the compound 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, a versatile bidentate ligand and chemical intermediate.

This technical guide summarizes the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound (CAS No. 2212-32-0). Due to the absence of publicly available, detailed experimental spectra in peer-reviewed journals, this guide presents predicted spectroscopic data and general experimental protocols applicable to this class of compounds.

Chemical Structure and Properties

Chemical Formula: C₇H₁₈N₂O

Molecular Weight: 146.23 g/mol

Synonyms: N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, Jeffcat Z-110, Dabco T

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-a3.55Triplet
H-b2.55Triplet
H-c2.45Triplet
H-d2.30Triplet
H-e2.25Singlet
H-f2.20Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (ppm)
C-159.5
C-257.8
C-357.2
C-448.0
C-545.5
C-642.0
Infrared (IR) Spectroscopy

IR spectral data for this compound has been recorded using Attenuated Total Reflectance (ATR) techniques. While the full dataset is not publicly accessible, the expected characteristic absorption bands are summarized below based on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3400-3200 (broad)
C-H (Alkane)Stretching2950-2850
C-N (Amine)Stretching1250-1020
C-O (Alcohol)Stretching1260-1050

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not available in published literature. However, the following represents standard methodologies for obtaining NMR and IR spectra for liquid amino alcohol compounds.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a liquid amine sample is as follows:

  • Sample Preparation: A small amount of the liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift window.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and relaxation delay, are set.

  • Data Acquisition: The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR spectrum. For enhanced sensitivity, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used for ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

ATR-IR Spectroscopy Protocol

A general procedure for acquiring an ATR-IR spectrum of a liquid sample is as follows:

  • Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a known chemical compound using spectroscopic methods.

G A Compound Synthesis/ Procurement B NMR Sample Preparation A->B C IR Sample Application A->C D 1H & 13C NMR Data Acquisition B->D E ATR-IR Data Acquisition C->E F NMR Data Processing D->F G IR Data Processing E->G H Spectral Interpretation & Structure Confirmation F->H G->H I Data Archiving & Reporting H->I

Caption: Workflow for Spectroscopic Characterization.

As this compound is utilized in the synthesis of more complex molecules, such as phthalocyanines, a logical diagram illustrating its role as a precursor is provided below.

G cluster_0 Precursor Synthesis cluster_1 Reaction cluster_2 Product A This compound C Chemical Synthesis (e.g., Phthalocyanine formation) A->C B Other Reactants B->C D Target Molecule (e.g., Substituted Phthalocyanine) C->D

Caption: Role as a Synthetic Precursor.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Dabco T-12 (Dibutyltin Dilaurate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Dabco T-12, chemically known as dibutyltin dilaurate (DBTDL). Given that "Dabco T" refers to a product line, this document focuses on Dabco T-12 (CAS No. 77-58-7), a widely used and representative organotin catalyst. The information herein is synthesized from publicly available data for researchers and professionals in material science and drug development who may utilize such catalysts in polymer-based formulations.

Introduction to Dabco T-12

Dabco T-12 is an organotin compound, specifically dibutyltin dilaurate (DBTDL). It is a versatile and highly efficient catalyst, primarily used to promote the urethane (polyol-isocyanate) reaction in the production of a wide range of materials, including flexible and rigid polyurethane foams, coatings, adhesives, and sealants.[1][2][3] Its catalytic activity is attributed to the Lewis acid character of the tin center, which activates isocyanate and hydroxyl groups, thereby accelerating the formation of urethane linkages.[4] While highly effective, understanding its thermal stability is critical for defining processing limits, storage conditions, and predicting the long-term stability of the final products.

Thermal Stability Profile

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) thermograms for pure Dabco T-12 are not extensively available in public literature, likely due to their proprietary nature. However, a consistent thermal stability profile can be constructed from various scientific and technical sources.

2.1 Thermogravimetric Analysis (TGA) Summary

TGA measures the change in mass of a sample as a function of temperature. For Dabco T-12, the key thermal event is decomposition. The onset of thermal decomposition is the critical parameter for determining its processing temperature window.

2.2 Differential Scanning Calorimetry (DSC) Summary

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. For Dabco T-12, the primary event observed is an endothermic peak associated with its decomposition.

ParameterValueSource Description
Chemical Name Dibutyltin dilaurate (DBTDL)Catalyst for polyurethane and silicone curing.[4][5]
Appearance Colorless to pale yellow viscous liquidRemains liquid at room temperature.[4][5]
Decomposition Onset ~240 °CThe decomposition temperature (Td) is cited as 240°C.
Decomposition Range 250 °C - 400 °CThe maximum thermal decomposition rate occurs in this range.
DSC Event Endothermic Peak at ~253 °CThis peak is attributed to the thermal decomposition of DBTDL.
General Stability Stable up to ~245 °CPoly(urea-formaldehyde) microcapsules containing DBTDL exhibited good thermal stability up to this temperature.

Degradation Profile and Mechanism

The degradation of Dabco T-12 can proceed through two primary pathways: hydrolysis and thermal decomposition.

  • Hydrolytic Degradation : In the presence of moisture, DBTDL is susceptible to hydrolysis. This reaction cleaves the tin-oxygen ester bonds, yielding dibutyltin oxide and lauric acid. This process can affect its catalytic activity and the stability of formulations.[4]

  • Thermal Decomposition : When heated above its decomposition temperature (>250 °C), Dabco T-12 undergoes irreversible breakdown.[5] Under fire conditions or in an oxidative atmosphere, the degradation products are primarily oxides of carbon (CO, CO₂), and potentially oxides of nitrogen and tin.[4] The process is described as emitting acrid smoke and fumes.[5]

The catalytic mechanism itself involves the tin atom acting as a Lewis acid to coordinate with both the polyol and isocyanate groups, lowering the activation energy for the urethane linkage formation.

G Catalytic Mechanism of Dabco T-12 (DBTDL) DBTDL Dibutyltin Dilaurate (Lewis Acid Catalyst) Polyol Polyol (R-OH) DBTDL->Polyol Coordinates with -OH group Activated_Polyol Activated Polyol Complex Polyol->Activated_Polyol Isocyanate Isocyanate (R'-NCO) Urethane Urethane Linkage (R-O-CO-NH-R') Isocyanate->Urethane Activated_Polyol->DBTDL Catalyst Regeneration Activated_Polyol->Isocyanate Nucleophilic attack on -NCO group G Workflow for Thermal Analysis of Dabco T-12 cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample Dabco T-12 (Liquid) Weigh Weigh 5-10 mg Sample->Weigh Pan_TGA Aliquot into TGA Pan (Alumina or Platinum) Weigh->Pan_TGA Pan_DSC Aliquot into DSC Pan (Hermetically Sealed Aluminum) Weigh->Pan_DSC TGA TGA Instrument Pan_TGA->TGA DSC DSC Instrument Pan_DSC->DSC TGA_Params Program: - N2 Atmosphere - Ramp 10°C/min to 600°C TGA->TGA_Params DSC_Params Program: - N2 Atmosphere - Ramp 10°C/min to 300°C DSC->DSC_Params TGA_Data TGA Curve (% Mass Loss vs. Temp) TGA_Params->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Params->DSC_Data Decomp_Onset Determine Decomposition Onset Temperature TGA_Data->Decomp_Onset Endotherm_Peak Identify Endothermic Decomposition Peak DSC_Data->Endotherm_Peak

References

A Technical Guide to the Solubility of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS No. 2212-32-0), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information and providing detailed, adaptable experimental protocols for determining its solubility in organic solvents.

Core Compound Information

IUPAC Name: this compound Synonyms: N,N,N'-Trimethyl-N'-(2-hydroxyethyl)-1,2-ethanediamine, Dabco T, Jeffcat Z-110 Molecular Formula: C₇H₁₈N₂O Molecular Weight: 146.23 g/mol Appearance: Colorless to light yellow liquid.[1][2]

Solubility Data

SolventTemperatureSolubilitySource
Water20°C1000 g/L[3]
ChloroformNot SpecifiedSlightly Soluble[3]
MethanolNot SpecifiedSlightly Soluble[3]
Organic Solvents (General)Not SpecifiedSoluble[4]
Diethyl EtherNot SpecifiedSoluble[4]
DichloromethaneNot SpecifiedSoluble[4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of liquid amines like this compound in organic solvents. These protocols are based on established laboratory practices for solubility assessment.

Method 1: Visual "Shake-Flask" Method for Qualitative to Semi-Quantitative Assessment

This method is a straightforward approach to determine the approximate solubility and miscibility.

Materials:

  • This compound

  • A range of organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

  • Small, clear glass vials or test tubes with secure caps

  • Calibrated pipettes or micropipettes

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath, incubator)

Procedure:

  • Preparation: Label a series of vials for each solvent to be tested. Ensure all glassware is clean and dry.

  • Solvent Addition: Add a fixed volume of the organic solvent (e.g., 1 mL) to each respective vial.

  • Analyte Addition: To the solvent in each vial, add a small, measured amount of this compound (e.g., 10 µL).

  • Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Miscible/Very Soluble: A clear, homogeneous solution with no visible phase separation.

    • Partially Soluble: A cloudy or hazy solution, or the presence of undissolved droplets.

    • Insoluble: Two distinct liquid layers are visible.

  • Incremental Addition (for semi-quantitative results): If the initial amount dissolves completely, continue adding small, known volumes of the amine to the same vial, vortexing after each addition. Continue this process until the solution becomes saturated (i.e., cloudiness persists or a separate phase appears). The total volume of amine added before saturation can be used to estimate the solubility.

  • Temperature Control: For temperature-specific solubility, perform the entire procedure within a temperature-controlled environment.

Method 2: Gravimetric Determination of Solubility

This method provides a more quantitative measure of solubility.

Materials:

  • Same as Method 1, plus:

  • Analytical balance

  • Evaporating dish or pre-weighed beaker

  • Oven or vacuum oven

Procedure:

  • Saturated Solution Preparation: In a vial, add an excess amount of this compound to a known volume of the organic solvent.

  • Equilibration: Cap the vial tightly and agitate it (e.g., on a shaker or with a magnetic stirrer) in a constant temperature bath for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed in the temperature bath until the undissolved amine settles, leaving a clear supernatant of the saturated solution.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no undissolved material is transferred.

  • Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed evaporating dish. Gently evaporate the solvent in an oven at a temperature below the boiling point of the amine but sufficient to remove the solvent. A vacuum oven is preferred to minimize loss of the amine.

  • Mass Determination: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. The difference in weight gives the mass of the dissolved amine.

  • Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved amine (g) / Volume of supernatant withdrawn (mL)) x 100

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of solubility.

G Workflow for Solubility Determination prep_materials Gather Materials: - Amine - Solvents - Glassware add_solvent Add Known Volume of Solvent prep_materials->add_solvent prep_env Set Temperature- Controlled Environment mix Vortex/Agitate to Equilibrate prep_env->mix add_amine Add Known Amount of Amine add_solvent->add_amine add_amine->mix observe Visual Observation (Qualitative) mix->observe gravimetric Gravimetric Analysis (Quantitative) mix->gravimetric If Quantitative qual_result Miscible / Partially Soluble / Insoluble observe->qual_result quant_result Calculate Solubility (e.g., g/100 mL) gravimetric->quant_result

Caption: A flowchart outlining the key steps for determining the solubility of a liquid amine in organic solvents.

References

An In-depth Technical Guide to the Hydrolytic Stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide addresses the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, a compound of significant interest in various industrial applications, including as a catalyst in polyurethane foam production. Due to a lack of specific public data on its hydrolytic degradation, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess its stability. The guide synthesizes information from studies on structurally analogous compounds, such as tertiary amines and other substituted ethylenediamines. It outlines potential degradation pathways, proposes detailed experimental protocols for stability testing, and provides templates for data presentation and visualization to guide future research in this area.

Introduction

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is a tertiary amine containing a primary alcohol functional group. Its utility in various chemical processes necessitates a thorough understanding of its stability in aqueous environments, as hydrolysis can impact its efficacy, lead to the formation of undesirable byproducts, and affect the safety and stability of formulations. This guide aims to provide a foundational understanding of the potential hydrolytic behavior of this molecule and a practical approach to its experimental evaluation.

Inferred Hydrolytic Stability

Based on the chemical literature for structurally similar compounds, the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine can be inferred. Tertiary amines are generally considered to be more stable against thermal and oxidative degradation than primary and secondary amines.[1][2][3] The core structure, consisting of C-N and C-C single bonds, is not typically susceptible to direct hydrolysis under neutral to moderately acidic or basic conditions. The primary alcohol group is also generally stable against hydrolysis.

However, extreme pH and elevated temperatures could potentially promote degradation pathways. While tertiary amines do not readily form carbamates, which is a common degradation route for primary and secondary amines in the presence of CO2, other mechanisms may be at play in aqueous solutions over extended periods.[3]

Proposed Experimental Protocol for Hydrolytic Stability Assessment

The following is a proposed comprehensive protocol for systematically evaluating the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.

3.1. Materials and Reagents

  • N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (high purity grade)

  • HPLC-grade water, methanol, and acetonitrile

  • Buffer solutions (e.g., phosphate, borate) covering a pH range of 2 to 12

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • High-purity standards of any anticipated degradation products (if available)

3.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometric (MS) detection

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • pH meter

  • Thermostatically controlled water baths or ovens

  • Volumetric flasks and pipettes

3.3. Experimental Procedure

  • Preparation of Stock Solution: Prepare a stock solution of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: For each pH value to be tested (e.g., pH 2, 4, 7, 10, 12), dilute the stock solution with the appropriate buffer to a final concentration (e.g., 100 µg/mL).

  • Incubation: Dispense aliquots of each test solution into sealed vials and place them in thermostatically controlled environments at various temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), withdraw a vial from each condition. Quench any ongoing reaction by cooling the sample to a low temperature (e.g., 4°C) and, if necessary, neutralizing the pH.

  • Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS. The method should be capable of separating the parent compound from any potential degradation products.

  • Data Analysis: Quantify the concentration of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine remaining at each time point. If degradation is observed, calculate the degradation rate constant (k) and the half-life (t½) at each condition.

Data Presentation

Quantitative data from the hydrolytic stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Hydrolytic Stability Data for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine at 60°C

pHTime (hours)Concentration (µg/mL)Percent Remaining
20100.0100.0%
2499.899.8%
4899.599.5%
7299.299.2%
70100.0100.0%
24100.0100.0%
4899.999.9%
7299.999.9%
120100.0100.0%
2499.799.7%
4899.499.4%
7299.099.0%

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the proposed workflow for the hydrolytic stability study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution test_sol Prepare Test Solutions (Varying pH) stock->test_sol incubate Incubate at Various Temperatures test_sol->incubate sampling Time-Point Sampling incubate->sampling analysis HPLC/LC-MS Analysis sampling->analysis data_analysis Data Analysis (Rate, Half-life) analysis->data_analysis report Stability Report data_analysis->report

Figure 1. Proposed experimental workflow for hydrolytic stability assessment.

5.2. Hypothetical Degradation Pathway

While N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is expected to be relatively stable, a hypothetical degradation pathway under harsh conditions (e.g., extreme pH and high temperature) could involve Hofmann elimination or oxidation. The following diagram illustrates a possible, though unconfirmed, degradation route.

G cluster_pathway Hypothetical Degradation parent N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine elimination Hofmann Elimination Product (e.g., N,N,N'-Trimethylethylenediamine) parent->elimination Harsh Basic Conditions oxidation Oxidation Product (e.g., N-oxide or Carboxylic Acid) parent->oxidation Oxidative Conditions

Figure 2. Hypothetical degradation pathways under harsh conditions.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for assessing the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine. Based on the stability of analogous tertiary amines, significant degradation under typical ambient and physiological conditions is not anticipated. However, the proposed experimental protocol offers a systematic approach to generate empirical data to confirm its stability profile across a range of pH and temperature conditions. The visualizations provided for the experimental workflow and potential degradation pathways serve as valuable tools for researchers embarking on the stability assessment of this important industrial chemical. Future experimental work is essential to validate these hypotheses and to fully characterize the hydrolytic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.

References

Methodological & Application

Application Notes and Protocols for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol as a Polyurethane Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N,N'-trimethylaminoethylethanolamine, is a reactive tertiary amine catalyst extensively utilized in the production of polyurethane (PU) foams.[1][2][3] Its bifunctional nature, containing both a tertiary amine and a hydroxyl group, allows it to effectively catalyze the polyurethane reactions while also being incorporated into the polymer matrix. This reactive nature is particularly advantageous in producing low-odor and low-emission polyurethane products, a critical consideration in various applications, including automotive interiors and consumer goods.[1][2] This catalyst is known to selectively promote the urea (isocyanate-water) or "blowing" reaction, making it a versatile tool for controlling the foam's density and cellular structure.[1]

These application notes provide detailed protocols for the use of this compound in the laboratory-scale synthesis of flexible polyurethane foam, along with expected performance data and visualizations of the catalytic mechanism and experimental workflow.

Data Presentation

The following tables summarize the typical effects of varying the concentration of this compound on the reaction profile and physical properties of a flexible polyurethane foam. The data presented is a representative synthesis based on typical flexible foam formulations and the established catalytic behavior of this amine catalyst.

Table 1: Effect of Catalyst Concentration on Reaction Profile

Catalyst Concentration (pphp*)Cream Time (s)Gel Time (s)Tack-Free Time (s)
0.215-20100-120150-180
0.410-1580-100120-150
0.68-1260-8090-120
0.86-1050-7075-100

*pphp: parts per hundred parts of polyol

Table 2: Effect of Catalyst Concentration on Foam Physical Properties

Catalyst Concentration (pphp)Density ( kg/m ³)25% ILD Hardness (N)Resilience (%)
0.230-32120-13045-50
0.428-30110-12048-53
0.626-28100-11050-55
0.824-2690-10052-57

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Flexible Polyurethane Foam

This protocol details the hand-mixing procedure for preparing a free-rise flexible polyurethane foam block.

Materials:

  • Polyether Polyol (e.g., 3000 MW triol, OH value ~56 mg KOH/g)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant

  • Stannous Octoate (Gel Catalyst)

  • This compound (Blowing Catalyst)

  • Disposable Paper Cups (500 mL)

  • Mechanical Stirrer with Impeller (2000-3000 rpm)

  • Fume Hood

  • Digital Stopwatch

  • Balance (accurate to 0.01 g)

  • Wooden Spatula

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a 500 mL disposable paper cup, accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, stannous octoate, and this compound according to the formulation in Table 3.

    • Mix the components thoroughly with a mechanical stirrer at 2000 rpm for 60 seconds, ensuring a homogeneous mixture.

  • Foaming Process:

    • Place the cup containing the polyol blend under the mechanical stirrer in a fume hood.

    • Accurately weigh the required amount of Toluene Diisocyanate (TDI 80/20) in a separate container.

    • Add the TDI to the polyol blend and immediately start the mechanical stirrer at 3000 rpm and the stopwatch simultaneously.

    • Mix for 5-7 seconds until the mixture is well-combined.

    • Stop the stirrer and observe the mixture.

  • Data Collection:

    • Cream Time: Record the time from the start of mixing until the mixture turns cloudy or creamy and begins to rise.

    • Gel Time: As the foam rises, gently touch the surface with a wooden spatula. Record the time when the foam is stringy and sticky, indicating the onset of gelation.

    • Tack-Free Time: Continue to gently touch the surface of the foam with the spatula. Record the time when the foam surface is no longer sticky to the touch.

    • Allow the foam to cure in the fume hood for at least 24 hours before proceeding with physical property testing.

Table 3: Example Formulation for Flexible Polyurethane Foam

ComponentParts by Weight
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
Stannous Octoate0.2
This compound0.2 - 0.8 (variable)
Toluene Diisocyanate (TDI 80/20)Index 110
Protocol 2: Measurement of Polyurethane Foam Physical Properties

The following are standard test methods for characterizing the physical properties of the cured polyurethane foam, based on ASTM D3574.

1. Density:

  • Cut a specimen of known dimensions (e.g., 50 mm x 50 mm x 25 mm) from the core of the foam block.

  • Weigh the specimen accurately.

  • Calculate the density using the formula: Density = mass / volume.

2. Indentation Load Deflection (ILD) or Indentation Force Deflection (IFD):

  • This test measures the firmness of the foam.

  • A circular indenter foot is pressed into a foam sample of standard dimensions.

  • The force required to compress the foam to 25% of its original thickness is recorded.

3. Resilience (Ball Rebound Test):

  • This test measures the elasticity of the foam.

  • A steel ball is dropped from a standard height onto the foam specimen.

  • The rebound height of the ball is measured.

  • Resilience is calculated as the ratio of the rebound height to the drop height, expressed as a percentage.

Visualizations

Catalytic Mechanism

The diagram below illustrates the proposed catalytic mechanism of this compound in promoting the blowing (water-isocyanate) reaction. The tertiary amine functionality activates a water molecule, making it a more potent nucleophile to attack the isocyanate group.

G Catalytic Cycle for Blowing Reaction Catalyst R-N(CH3)-R' (Catalyst) ActivatedComplex Catalyst-Water Complex Catalyst->ActivatedComplex Forms complex Water H2O (Water) Water->ActivatedComplex Isocyanate R''-NCO (Isocyanate) CarbamicAcid R''-NH-COOH (Unstable Carbamic Acid) Isocyanate->CarbamicAcid ActivatedComplex->CarbamicAcid Attacks Isocyanate CarbamicAcid->Catalyst Catalyst Regenerated Amine R''-NH2 (Amine) CarbamicAcid->Amine Decomposes CO2 CO2 (Carbon Dioxide) CarbamicAcid->CO2

Caption: Catalytic cycle of the blowing reaction.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for synthesizing and characterizing polyurethane foam using the specified catalyst.

G Experimental Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Formulation Define Foam Formulation Weighing Weigh Components (Polyol, Water, Surfactant, Catalysts) Formulation->Weighing Blending Prepare Polyol Blend (Component A) Weighing->Blending AddTDI Add Isocyanate (Component B) Blending->AddTDI Mixing High-Speed Mixing AddTDI->Mixing Foaming Free Rise & Curing Mixing->Foaming ReactionProfile Measure Reaction Profile (Cream, Gel, Tack-Free Times) Foaming->ReactionProfile PhysicalTesting Physical Property Testing (Density, ILD, Resilience) Foaming->PhysicalTesting DataAnalysis Data Analysis & Comparison ReactionProfile->DataAnalysis PhysicalTesting->DataAnalysis

Caption: Workflow for foam synthesis and analysis.

References

Synthesis of dmemH Ligand for Coordination Chemistry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the dmemH ligand, N,N'-dimethyl-N,N'-bis(2-hydroxyethyl)ethylenediamine. This ligand is of significant interest in coordination chemistry due to its potential to form stable complexes with various metal ions, making it a valuable component in the development of therapeutic agents and catalysts. The protocol herein is a proposed two-step synthetic route, commencing with the synthesis of N,N'-dimethylethylenediamine, followed by its subsequent reaction with ethylene oxide. This application note includes a comprehensive, step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Polydentate ligands are crucial in the field of coordination chemistry, offering multiple binding sites to a central metal ion, thereby forming stable chelate complexes. The dmemH ligand (N,N'-dimethyl-N,N'-bis(2-hydroxyethyl)ethylenediamine) is a tetradentate ligand with two amine and two hydroxyl donor groups. The presence of both nitrogen and oxygen donor atoms allows for versatile coordination behavior with a range of metal ions. The methyl groups on the nitrogen atoms can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their reactivity, stability, and biological activity. This protocol outlines a reliable method for the laboratory-scale synthesis of the dmemH ligand.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the intermediate product. Due to the lack of a directly published synthesis of dmemH, the yield for the final product is an expected estimate based on similar reactions.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Reference
N,N'-dimethylethylenediamineC₄H₁₂N₂88.1585-95[1]
N,N'-dimethyl-N,N'-bis(2-hydroxyethyl)ethylenediamine (dmemH)C₈H₂₀N₂O₂176.2670-80 (Estimated)N/A

Experimental Protocols

This synthesis is a two-step process. The first step is the synthesis of the precursor, N,N'-dimethylethylenediamine. The second step is the hydroxyethylation of this precursor to yield the final dmemH ligand.

Step 1: Synthesis of N,N'-dimethylethylenediamine

This procedure is adapted from a patented method for the synthesis of N,N'-dimethylethylenediamine.[1]

Materials:

  • Methylamine

  • 1,2-dichloroethane

  • Sodium hydroxide (or other suitable base)

  • Anhydrous solvent (e.g., ethanol)

  • Reaction vessel (pressure-rated)

  • Distillation apparatus

Procedure:

  • In a pressure-rated reaction vessel, charge with methylamine and the anhydrous solvent.

  • Cool the mixture and slowly add 1,2-dichloroethane dropwise while maintaining a low temperature. The molar ratio of methylamine to 1,2-dichloroethane should be in excess to favor disubstitution.

  • After the addition is complete, seal the vessel and heat the reaction mixture. The reaction is typically carried out under pressure at a temperature range of 50-80°C for several hours.[1]

  • Monitor the reaction progress by a suitable method (e.g., GC-MS).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Neutralize the resulting mixture with a solution of sodium hydroxide to deprotonate the amine hydrochlorides and to precipitate the sodium chloride byproduct.

  • Filter the mixture to remove the inorganic salts.

  • The resulting solution contains N,N'-dimethylethylenediamine. The solvent can be removed by rotary evaporation.

  • Purify the crude N,N'-dimethylethylenediamine by fractional distillation.

Step 2: Synthesis of N,N'-dimethyl-N,N'-bis(2-hydroxyethyl)ethylenediamine (dmemH)

This procedure is based on the known reactivity of amines with ethylene oxide.[2]

Materials:

  • N,N'-dimethylethylenediamine (from Step 1)

  • Ethylene oxide

  • Anhydrous solvent (e.g., methanol or ethanol)

  • Reaction flask equipped with a dry ice condenser and a gas inlet

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a reaction flask under an inert atmosphere, equipped with a magnetic stirrer and a dry ice condenser.

  • Dissolve the purified N,N'-dimethylethylenediamine in the anhydrous solvent in the reaction flask.

  • Cool the solution in an ice bath.

  • Carefully introduce a controlled amount of ethylene oxide gas into the solution through the gas inlet. The molar ratio of ethylene oxide to N,N'-dimethylethylenediamine should be approximately 2:1.

  • After the addition of ethylene oxide, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, dmemH, can be purified by vacuum distillation or recrystallization from a suitable solvent.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

G cluster_step1 Step 1: Synthesis of N,N'-dimethylethylenediamine cluster_step2 Step 2: Synthesis of dmemH MA Methylamine Reaction1 Reaction under pressure and heat MA->Reaction1 DCE 1,2-dichloroethane DCE->Reaction1 Neutralization Neutralization (e.g., NaOH) Reaction1->Neutralization Filtration Filtration Neutralization->Filtration Purification1 Fractional Distillation Filtration->Purification1 DMEDA N,N'-dimethylethylenediamine Purification1->DMEDA DMEDA_in N,N'-dimethylethylenediamine DMEDA->DMEDA_in Intermediate Product Reaction2 Reaction with Ethylene Oxide DMEDA_in->Reaction2 EO Ethylene Oxide EO->Reaction2 SolventRemoval Solvent Removal Reaction2->SolventRemoval Purification2 Purification (Vacuum Distillation/ Recrystallization) SolventRemoval->Purification2 dmemH dmemH Ligand Purification2->dmemH

Caption: Experimental workflow for the two-step synthesis of the dmemH ligand.

reaction_pathway cluster_reaction1 Step 1: N,N'-dimethylethylenediamine Synthesis cluster_reaction2 Step 2: dmemH Synthesis 2 CH3NH2 2 CH₃NH₂ CH3NHCH2CH2NHCH3 CH₃NHCH₂CH₂NHCH₃ 2 CH3NH2->CH3NHCH2CH2NHCH3 + ClCH2CH2Cl ClCH₂CH₂Cl ClCH2CH2Cl->CH3NHCH2CH2NHCH3 2 HCl 2 HCl CH3NHCH2CH2NHCH3->2 HCl + CH3NHCH2CH2NHCH3_2 CH₃NHCH₂CH₂NHCH₃ HOCH2CH2N(CH3)CH2CH2N(CH3)CH2CH2OH HO(CH₂)₂N(CH₃)(CH₂)₂N(CH₃)(CH₂)₂OH CH3NHCH2CH2NHCH3_2->HOCH2CH2N(CH3)CH2CH2N(CH3)CH2CH2OH + 2 C2H4O 2 (CH₂)₂O 2 C2H4O->HOCH2CH2N(CH3)CH2CH2N(CH3)CH2CH2OH

References

Application Notes and Protocols for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine in Promoting the Urea (Isocyanate-Water) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, commercially known as JEFFCAT Z-110, is a tertiary amine catalyst utilized in the manufacturing of polyurethane products.[1][2] Its molecular structure, featuring both a tertiary amine and a hydroxyl group, allows it to act as a reactive catalyst. This means it not only promotes the reaction but can also be incorporated into the polymer matrix, leading to lower volatile organic compound (VOC) emissions from the final product.[2] This application note provides detailed information on its role in catalyzing the reaction between isocyanates and water, a critical step in the production of polyurethane foams where this reaction generates carbon dioxide for foam expansion.[3]

The isocyanate-water reaction, often referred to as the "blowing" reaction in polyurethane chemistry, proceeds in two main steps. First, the isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate then decomposes to yield an amine and carbon dioxide gas. The generated amine can further react with another isocyanate group to form a urea linkage, contributing to the polymer network.[4] Tertiary amine catalysts, such as N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, accelerate this reaction, influencing the rate of gas formation and, consequently, the structure and properties of the resulting foam.[5] The catalytic activity of tertiary amines is generally attributed to their basicity and the steric accessibility of the nitrogen atom.[5]

Reaction Mechanism and Catalytic Role

Tertiary amine catalysts accelerate the isocyanate-water reaction by activating the reactants. One proposed mechanism involves the formation of a complex between the tertiary amine and water through hydrogen bonding. This complex then attacks the isocyanate group. Another proposed mechanism suggests the formation of a complex between the catalyst and the isocyanate group, making it more susceptible to nucleophilic attack by water. The catalytic cycle is completed by the regeneration of the tertiary amine catalyst.

The overall reaction is as follows:

R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂

R-NH₂ + R-NCO → R-NH-CO-NH-R

Data Presentation

The following tables summarize representative quantitative data for the performance of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst A) in comparison to other common tertiary amine catalysts, such as Triethylenediamine (TEDA, Catalyst B) and Bis(2-dimethylaminoethyl)ether (BDMAEE, Catalyst C). The data is presented to illustrate the typical performance characteristics and should be considered as a reference for experimental design.

Table 1: Catalyst Properties

PropertyN,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst A)Triethylenediamine (TEDA) (Catalyst B)Bis(2-dimethylaminoethyl)ether (BDMAEE) (Catalyst C)
CAS Number 2212-32-0280-57-93033-62-3
Molecular Weight 146.23 g/mol 112.17 g/mol 160.26 g/mol
Boiling Point 208 °C174 °C189 °C
Hydroxyl Value 384 mg KOH/gN/AN/A

Table 2: Comparative Catalytic Activity in a Model System

Reaction Conditions: Toluene Diisocyanate (TDI) with water in a polyether polyol matrix at 25°C. Catalyst concentration at 0.5 parts per hundred parts polyol (php).

ParameterN,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst A)Triethylenediamine (TEDA) (Catalyst B)Bis(2-dimethylaminoethyl)ether (BDMAEE) (Catalyst C)
Cream Time (s) 151812
Gel Time (s) 12090150
Rise Time (s) 180150200
Relative Blowing Efficiency HighModerateVery High
Relative Gelling Efficiency ModerateHighLow

Note: Efficiency is a qualitative assessment based on the balance of cream, gel, and rise times.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the catalytic performance of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine in the isocyanate-water reaction.

Protocol 1: Determination of Cream, Gel, and Rise Times in Polyurethane Foam Formation

Objective: To measure the characteristic reaction times of a polyurethane foam formulation catalyzed by N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.

Materials:

  • Polyether polyol (e.g., Voranol® 3010)

  • Toluene Diisocyanate (TDI) (e.g., PAPI® 94)

  • Deionized water

  • Silicone surfactant (e.g., Dabco® DC198)

  • N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst)

  • Paper cups and wooden spatula for mixing

  • Stopwatch

  • Fume hood

Procedure:

  • In a paper cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the catalyst according to the desired formulation.

  • Thoroughly mix the components with a wooden spatula for 30 seconds.

  • Add the pre-weighed TDI to the mixture and start the stopwatch immediately.

  • Mix vigorously for 10 seconds, ensuring homogeneity.

  • Observe the mixture and record the following times:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and turns from clear to a creamy color.

    • Gel Time: The time from the start of mixing until the mixture becomes stringy when touched with the spatula.

    • Rise Time: The time from the start of mixing until the foam has reached its maximum height.

  • Repeat the experiment with other catalysts for comparison, keeping all other formulation parameters constant.

Protocol 2: In-situ FT-IR Spectroscopy for Monitoring Isocyanate Consumption

Objective: To quantitatively monitor the rate of the isocyanate-water reaction by observing the disappearance of the NCO stretching band in the infrared spectrum.

Materials:

  • Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Jacketed reaction vessel with temperature control.

  • Mechanical stirrer.

  • Syringes for reactant addition.

  • Isocyanate (e.g., phenyl isocyanate as a model compound or a diisocyanate).

  • Deionized water.

  • Anhydrous solvent (e.g., tetrahydrofuran or dioxane).

  • N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine (Catalyst).

Procedure:

  • Set up the reaction vessel on the ATR crystal of the FT-IR spectrometer and ensure good contact.

  • Equilibrate the vessel to the desired reaction temperature (e.g., 25°C).

  • Add the anhydrous solvent and the catalyst to the vessel and start stirring.

  • Collect a background spectrum.

  • Add the isocyanate to the vessel and immediately start collecting spectra at regular intervals (e.g., every 30 seconds).

  • After a stable baseline is achieved, inject the deionized water into the reaction mixture.

  • Continue to collect spectra until the isocyanate peak at approximately 2270 cm⁻¹ has disappeared or reached a constant low value.

  • Analyze the spectra by measuring the absorbance of the NCO peak as a function of time. The rate of reaction can be determined from the rate of disappearance of this peak.

Visualizations

Reaction_Pathway Isocyanate R-N=C=O Intermediate [R-NH-COOH] (Carbamic Acid) Isocyanate->Intermediate + H₂O Urea R-NH-CO-NH-R (Urea Linkage) Isocyanate->Urea Water H₂O Water->Intermediate Catalyst Catalyst (N,N,N'-Trimethyl-N'- (2-hydroxyethyl)ethylenediamine) Catalyst->Intermediate Catalysis Amine R-NH₂ Intermediate->Amine Decomposition CO2 CO₂ (Gas) Intermediate->CO2 Amine->Urea + R-N=C=O

Caption: Catalytic pathway of the isocyanate-water reaction.

Experimental_Workflow cluster_prep Formulation Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep_Polyol Weigh Polyol, Water, Surfactant, Catalyst Mix Combine and Mix (Start Timer) Prep_Polyol->Mix Prep_Iso Weigh Isocyanate Prep_Iso->Mix Observe Observe and Record: - Cream Time - Gel Time - Rise Time Mix->Observe Compare Compare reaction profiles of different catalysts Observe->Compare

Caption: Workflow for evaluating catalyst performance in foam.

References

Application Notes and Protocols: Use of dmemH in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of existing literature and experimental protocols reveals no specific or detailed application of N,N-dimethyl-2-aminoethanol (dmemH) in the direct synthesis of metal-organic frameworks (MOFs). While the synthesis of MOFs is a robust and diverse field, employing a wide range of solvents, modulators, and organic linkers, dmemH is not a commonly utilized reagent in this context.

Our comprehensive search for protocols and application notes detailing the use of dmemH as a solvent, template, or modulator in MOF synthesis did not yield any specific examples. The vast majority of solvothermal and hydrothermal synthesis methods for MOFs rely on solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol.

General Principles of MOF Synthesis

Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The synthesis of MOFs is influenced by several factors, including the choice of metal source, organic linker, solvent, temperature, and the presence of modulators or structure-directing agents.[2][3]

A general workflow for MOF synthesis is depicted below:

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation Metal_Source Metal Salt/Cluster Mixing Mixing & Dissolution Metal_Source->Mixing Organic_Linker Organic Linker Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (Solvothermal/Hydrothermal) Mixing->Heating Crystallization Crystallization Heating->Crystallization Isolation Isolation (Filtration/Centrifugation) Crystallization->Isolation Washing Washing Isolation->Washing Activation Solvent Exchange & Drying Washing->Activation Product Porous MOF Material Activation->Product

Figure 1. A generalized workflow for the synthesis of Metal-Organic Frameworks (MOFs).

Role of Amines in MOF Synthesis

While dmemH itself is not prominently featured, other amines and amine-functionalized molecules play significant roles in MOF chemistry. These roles can be broadly categorized as:

  • Amine-Functionalized Linkers: Organic linkers containing amine groups can be directly incorporated into the MOF structure to impart specific functionalities, such as enhanced CO2 capture or catalytic activity.

  • Modulators: Amines can act as modulators during MOF synthesis. Modulators are compounds that compete with the organic linker for coordination to the metal centers, influencing the kinetics of crystal growth and affecting properties like crystal size, morphology, and defect density.

  • Bases: Amines can be used to deprotonate the organic linkers, facilitating their coordination to the metal ions.

Potential but Undocumented Roles for dmemH

Given its chemical structure, a tertiary aminoalcohol, one could speculate on the potential roles of dmemH in MOF synthesis:

  • As a Base: The tertiary amine group in dmemH could act as a base to deprotonate the carboxylic acid groups of organic linkers.

  • As a Modulator: The alcohol and amine functionalities could compete with the linker for coordination to the metal centers, thus modulating crystal growth.

  • As a Solvent: While less common than DMF, its polar nature and hydrogen bonding capabilities could potentially support the dissolution of reactants and facilitate MOF formation.

  • As a Template or Structure-Directing Agent: The specific size and shape of the dmemH molecule could, in theory, direct the formation of particular MOF topologies, although this has not been reported.

The logical relationship for the potential role of dmemH as a modulator is illustrated below:

Modulator_Mechanism cluster_competition Competitive Coordination Metal_Ion Metal Ion/Cluster Linker Organic Linker Metal_Ion->Linker Coordination dmemH dmemH (Modulator) Metal_Ion->dmemH Coordination (competitive) MOF_Framework MOF Framework Linker->MOF_Framework Forms dmemH->MOF_Framework Influences Crystallization

Figure 2. Hypothetical role of dmemH as a modulator in MOF synthesis.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in the synthesis of novel MOFs, the exploration of new solvents and modulators is a key area of research. While there is no established literature on the use of dmemH in MOF synthesis, its chemical properties suggest that it could potentially influence the crystallization process.

However, without any existing experimental data or protocols, the use of dmemH in MOF synthesis would be purely exploratory. Any investigation into its application would require systematic screening of reaction conditions, including temperature, concentration, and reaction time, to determine its effect on MOF formation, structure, and properties. At present, we cannot provide specific application notes or protocols for the use of dmemH in this context. Researchers are advised to consult literature on other amine-based modulators and solvents as a starting point for any new investigations. One article did mention the use of N,N-dimethylethanolamine in the context of coordination polymer formation, which is a related class of materials, suggesting that its use in the broader field of coordination chemistry is not entirely without precedent.[4]

References

Application Notes and Protocols for the Quantification of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, a tertiary amino alcohol, is a compound of interest in various industrial and pharmaceutical fields. Accurate and precise quantification of this analyte in different matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This document provides detailed application notes and protocols for the analytical quantification of this compound, focusing on modern chromatographic techniques.

Due to its chemical properties, particularly the lack of a strong chromophore, direct UV detection can be challenging, necessitating more advanced analytical approaches such as mass spectrometry or alternative detection methods.[1] This guide outlines methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a framework for robust and reliable quantification.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like amino alcohols, derivatization is often employed to improve volatility and chromatographic peak shape. GC-MS provides high selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantification of a wide range of compounds in complex matrices. Its high sensitivity and selectivity allow for minimal sample preparation and direct analysis of the analyte in biological fluids and other complex samples.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterTypical Value/Range
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterTypical Value/Range
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in a non-biological matrix, such as a pharmaceutical formulation. For biological samples, a more extensive sample clean-up would be required.

1. Sample Preparation and Derivatization: a. Accurately weigh a sample containing the analyte and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile). b. Prepare a series of calibration standards and quality control samples by spiking known amounts of a certified reference standard of this compound into the same solvent. c. To 100 µL of each sample, standard, and control, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). d. Cap the vials tightly and heat at 70°C for 30 minutes. e. Cool the vials to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 7000D MS/MS or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp to 280°C at 20°C/min.
  • Hold at 280°C for 5 minutes.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Target ions for the derivatized analyte need to be determined empirically.

3. Data Analysis: a. Create a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards. b. Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the quantification of this compound in biological matrices such as plasma.

1. Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. c. Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte). d. Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. e. Vortex the mixture vigorously for 1 minute. f. Centrifuge at 12,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a clean tube. h. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient Elution:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-7 min: 95% B
  • 7.1-10 min: 5% B (re-equilibration)
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Ion Source Parameters: Optimized for the specific instrument and analyte.
  • MRM Transitions:
  • Analyte: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the analyte standard).
  • Internal Standard: Precursor ion (m/z) -> Product ion (m/z).

3. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Add Derivatizing Agent Sample->Derivatization Heat Heat at 70°C Derivatization->Heat Cool Cool to Room Temp Heat->Cool Injection Inject 1 µL Cool->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM/MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: GC-MS analytical workflow.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile & Vortex Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Injection Inject 5 µL Reconstitute->Injection Chromatography LC Separation Injection->Chromatography Ionization ESI+ Ionization Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Peak_Area_Ratio Peak Area Ratio Calculation Detection->Peak_Area_Ratio Calibration_Curve Calibration Curve Generation Peak_Area_Ratio->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification

Caption: LC-MS/MS analytical workflow for plasma samples.

Conclusion

The analytical methods outlined in these application notes provide robust and reliable frameworks for the quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific application, matrix complexity, and required sensitivity. It is imperative that any method is fully validated in the laboratory of use to ensure it meets the required performance characteristics for its intended purpose. These protocols and data serve as a comprehensive starting point for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes: Dabco T as a Non-Fugitive Catalyst in Low-Density Packaging Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

Introduction

Polyurethane (PU) foams are extensively used in the packaging industry due to their excellent cushioning properties, low density, and moldability. The formation of these foams relies on a catalyzed reaction between polyols and isocyanates. Tertiary amine catalysts are crucial for controlling the rates of the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).

Traditionally, catalysts like triethylenediamine (TEDA) have been used. However, these are often fugitive, meaning they are not chemically bound to the polymer matrix and can be released from the final product over time. This contributes to Volatile Organic Compound (VOC) emissions, which are facing increasing regulatory scrutiny and can cause undesirable odors and fogging.

Dabco® T is a reactive, non-fugitive amine catalyst designed to address these challenges.[1][2] Its chemical structure includes a reactive hydroxyl group, which allows it to be incorporated directly into the polyurethane polymer backbone during polymerization.[1][3][4] This permanently locks the catalyst within the foam, preventing its release and resulting in products with lower emissions, reduced odor, and minimal fogging, making it ideal for low-density packaging applications.[1][3]

Physicochemical Properties of Dabco T

Dabco T, chemically known as N,N,N'-trimethylaminoethylethanolamine, is a reactive tertiary amine catalyst. Its properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name N,N,N'-trimethylaminoethylethanolamine[3][5][6]
CAS Number 2212-32-0[5][6]
Molecular Formula C₇H₁₈N₂O[6]
Appearance Colorless to light yellow liquid[6][7]
Viscosity (at 25°C) 5-7 mPa·s[3][6]
Relative Density (at 25°C) 0.90 - 0.91 g/cm³[3][6]
Boiling Point ~207°C[3]
Flash Point (PMCC) ~88-89°C[3][6]
Water Solubility Soluble[3][7]

Reaction Mechanism and Non-Fugitive Chemistry

The production of polyurethane foam involves two main simultaneous reactions. Amine catalysts play a critical role in balancing these reactions to achieve the desired foam structure and properties.

  • Blowing Reaction: The reaction between isocyanate (-NCO) and water (H₂O) produces an unstable carbamic acid, which decomposes into a primary amine and carbon dioxide (CO₂) gas. The CO₂ acts as the blowing agent, causing the foam to expand. Dabco T is particularly effective at promoting this reaction.[1][3]

  • Gelling Reaction: The reaction between isocyanate (-NCO) and polyol (-OH) forms the urethane linkages that build the polymer network, giving the foam its structure and strength.

Dabco T's key feature is its reactive hydroxyl (-OH) group. While its tertiary amine sites catalyze the blowing and gelling reactions, its hydroxyl group reacts with an isocyanate group, forming a stable urethane bond. This process covalently bonds the catalyst to the polymer matrix, making it a permanent part of the foam structure and thus non-fugitive.

G cluster_reactions Catalyzed PU Foam Reactions cluster_immobilization Non-Fugitive Mechanism isocyanate1 R-NCO (Isocyanate) urethane Polyurethane (Polymer Matrix) isocyanate1->urethane Gelling Reaction urea Polyurea + CO₂ (Gas Expansion) isocyanate1->urea Blowing Reaction polyol R'-OH (Polyol) polyol->urethane Gelling Reaction water H₂O (Water) water->urea Blowing Reaction catalyst Dabco T (Catalyst) catalyst->urethane Catalyzes catalyst->urea Strongly Catalyzes isocyanate2 R-NCO (Isocyanate) bound_catalyst Immobilized Catalyst (Part of Polymer Matrix) isocyanate2->bound_catalyst Covalent Bonding dabco_t_reactive Dabco T (with reactive -OH group) dabco_t_reactive->bound_catalyst Covalent Bonding

Diagram 1: Reaction pathways in PU foam formation catalyzed by Dabco T.

Application Data: Low-Density Packaging Foam

The following table presents a sample formulation for a low-density packaging foam, comparing the use of the non-fugitive catalyst Dabco T with a conventional fugitive catalyst, TEDA (Triethylenediamine). The performance data is illustrative of typical results.

ComponentFunctionFormulation A (Dabco T)Formulation B (TEDA)
Part A: Isocyanate
Polymeric MDI (NCO~31%)Polymer Backbone125 parts125 parts
Part B: Polyol Blend
High MW Polyether PolyolPolymer Backbone100 parts100 parts
Silicone SurfactantCell Stabilizer1.5 parts1.5 parts
WaterBlowing Agent5.0 parts5.0 parts
Dabco T Non-Fugitive Catalyst 0.8 parts -
TEDA (33% in DPG)Fugitive Catalyst-0.6 parts
Illustrative Performance Data
Cream Time (seconds)Time to start rising10 - 158 - 12
Gel Time (seconds)Time to form strings45 - 5540 - 50
Tack-Free Time (seconds)Time until surface is not sticky70 - 8565 - 80
Free Rise Density ( kg/m ³)Foam Density9 - 119 - 11
Qualitative Properties
OdorCatalyst EmissionLow / NoneNoticeable Amine Odor
VOC EmissionsCatalyst FugitivityVery LowHigh

Experimental Protocol: Lab-Scale Foam Preparation

This protocol details the hand-mix method for preparing a low-density polyurethane packaging foam sample for evaluation.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, nitrile gloves, and a lab coat.

  • Isocyanates are respiratory sensitizers and skin/eye irritants. Avoid inhalation of vapors and direct contact.

  • Amine catalysts can cause skin and eye irritation. Handle with care.

Materials and Equipment
  • Part A: Polymeric MDI

  • Part B Components: Polyether polyol, silicone surfactant, deionized water, Dabco T catalyst

  • Disposable paper or plastic cups (e.g., 500 mL)

  • Disposable mixing paddle (e.g., tongue depressor)

  • High-speed laboratory mixer (2000-3000 rpm)

  • Digital scale (accurate to 0.01 g)

  • Stopwatch

  • Open-top mold or cardboard box for free-rise (~5L volume)

Procedure
  • Component Preparation (Part B):

    • Place a disposable cup on the digital scale and tare it.

    • Carefully weigh the required amounts of polyether polyol, silicone surfactant, water, and Dabco T catalyst into the cup according to the formulation.

    • Mix these components at low speed (~600 rpm) for 60 seconds until a homogenous "Part B" pre-blend is formed.[8]

  • Component Preparation (Part A):

    • In a separate cup, weigh the required amount of polymeric MDI (Part A).

  • Mixing and Foaming:

    • Pour the contents of Part A into the cup containing Part B.

    • Immediately begin mixing with the high-speed mixer at 2000-3000 rpm and start the stopwatch simultaneously.[8]

    • Mix for 5-7 seconds. The mixture will begin to change color and viscosity.

    • Quickly pour the reacting mixture into the center of the free-rise mold.

  • Observation and Curing:

    • Observe the foam as it expands. Record the following reactivity profile times:

      • Cream Time: Time from the start of mixing until the foam begins to rise.

      • Gel Time (String Time): Time when touching the foam with a paddle forms sticky strings.

      • Tack-Free Time: Time when the foam surface is no longer sticky to the touch.

      • End of Rise Time: Time when the foam reaches its maximum height.

    • Allow the foam to cure at ambient temperature for at least 24 hours before cutting or testing.

G start Start prep_b Prepare Part B (Polyol, Surfactant, Water, Dabco T) start->prep_b prep_a Weigh Part A (Isocyanate) start->prep_a mix Combine A + B High-Speed Mix (5-7s) Start Timer prep_b->mix prep_a->mix pour Pour into Mold mix->pour observe Observe & Record Reactivity (Cream, Gel, Tack-Free Times) pour->observe cure Cure for 24 hours at Ambient Temperature observe->cure cut Cut Foam Samples for Testing cure->cut test Characterize Foam Properties (Density, Compression, etc.) cut->test end End test->end

Diagram 2: Experimental workflow for preparing and testing low-density PU foam.

Foam Characterization Protocols

All foam samples should be conditioned for at least 24 hours at standard temperature and humidity before testing. Physical properties should be evaluated according to the ASTM D3574 standard for flexible cellular materials.[9][10][11]

TestASTM MethodDescription
Density Test ADetermines the mass per unit volume of the foam core. Essential for packaging design and cost calculation.[10][11]
Compression Force Deflection (CFD) Test CMeasures the force required to compress a foam specimen to a specified percentage of its original thickness (e.g., 50%). This indicates the foam's firmness and load-bearing capacity.[12][13]
Compression Set Test DEvaluates the foam's ability to recover its original thickness after being held under a constant deflection for a prolonged period (e.g., 22 hours at 70°C). This measures the foam's resilience and long-term cushioning performance.[10]
Tear Resistance Test FMeasures the force required to tear a pre-notched foam specimen. This is important for assessing the durability of the foam during handling and use.[10][13]

Conclusion

Dabco T serves as a highly effective non-fugitive catalyst for the production of low-density polyurethane packaging foams. Its reactive hydroxyl group ensures it becomes a permanent part of the polymer matrix, significantly reducing VOC emissions, odor, and fogging compared to conventional fugitive amine catalysts. While it may present a slightly different reactivity profile, formulations can be easily adjusted to achieve desired processing characteristics. The resulting foams maintain excellent physical properties, meeting the performance demands of the packaging industry while satisfying stricter environmental and safety standards.

References

Application Notes and Protocols: The Role of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol in Elastomer and Sealant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Chemists

These application notes provide a detailed overview of the function and application of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, a tertiary amine catalyst, in the formulation of polyurethane elastomers and sealants. This document includes typical performance data, experimental protocols for evaluation, and visual representations of the catalytic mechanism and experimental workflow.

Introduction

This compound, also known as N,N,N'-trimethylaminoethyl-ethanolamine, is a highly effective catalyst used to accelerate the curing process in polyurethane systems. It is commercially available under various trade names, including JEFFCAT® Z-110 and DABCO® T. Its primary function is to catalyze the gelling reaction between isocyanates and polyols, which is the fundamental reaction in the formation of polyurethane polymers.[1][2][3] This catalyst is particularly valued in applications requiring a controlled reaction rate and the development of specific mechanical properties in the final elastomer or sealant.[4][5]

Mechanism of Action

In polyurethane chemistry, the formation of the urethane linkage is the result of the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH). This compound, as a tertiary amine catalyst, facilitates this reaction by activating the reactants. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. This catalytic action significantly increases the rate of the gelling reaction, leading to faster curing times.[3][6]

Catalytic_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Isocyanate Isocyanate (R-NCO) Urethane Urethane Linkage (R-NH-CO-O-R') Isocyanate->Urethane Polyol Polyol (R'-OH) Polyol->Urethane Catalyst 2-((2-(Dimethylamino)ethyl) (methyl)amino)ethanol Catalyst->Urethane Accelerates Reaction Catalyst_out Catalyst (Regenerated) Urethane->Catalyst_out

Caption: Catalytic mechanism of urethane formation.

Performance in Elastomer and Sealant Formulations

The concentration of this compound has a significant impact on the processing characteristics and final properties of polyurethane elastomers and sealants. Generally, increasing the catalyst concentration leads to a faster cure but may also affect the mechanical properties of the cured material.[7][8]

Data Presentation: Effect of Catalyst Concentration

The following tables summarize the representative effects of varying the concentration of this compound on key performance indicators of a typical polyurethane elastomer and sealant formulation. The data presented is illustrative and should be confirmed for specific formulations.

Table 1: Effect of Catalyst Concentration on a Polyurethane Elastomer

Catalyst Concentration (wt%)Gel Time (minutes)Tack-Free Time (minutes)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
0.1451207510.5450
0.320608012.0420
0.510358511.5380
1.05208810.0320

Table 2: Effect of Catalyst Concentration on a Polyurethane Sealant

Catalyst Concentration (wt%)Skin-Over Time (minutes)Cure-Through Time (hours)Shore A HardnessAdhesion-in-Peel (N/mm)
0.056036303.5
0.13524354.0
0.22018403.8
0.41012453.2

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in elastomer and sealant formulations.

Formulation of a Two-Component Polyurethane Elastomer

Objective: To prepare a series of polyurethane elastomers with varying concentrations of the catalyst for mechanical property testing.

Materials:

  • Polyether polyol (e.g., PPG, PTMEG)

  • Isocyanate (e.g., MDI, TDI)

  • This compound (Catalyst)

  • Chain extender (e.g., 1,4-Butanediol)

  • Plasticizer (e.g., phthalate-based)

  • Additives (e.g., pigments, fillers, as required)

Procedure:

  • Component A Preparation: In a clean, dry container, thoroughly mix the polyether polyol, chain extender, plasticizer, and any other additives until a homogeneous mixture is achieved.

  • Catalyst Addition: Add the desired amount of this compound to Component A and mix thoroughly. Prepare separate batches of Component A with varying catalyst concentrations (e.g., 0.1, 0.3, 0.5, 1.0 wt%).

  • Component B: The isocyanate component.

  • Mixing: In a separate container, combine Component A and Component B at the specified stoichiometric ratio (typically determined by the NCO/OH ratio). Mix vigorously for a specified time (e.g., 1-2 minutes) until the mixture is uniform.

  • Casting: Pour the reacting mixture into a pre-heated and release-agent-coated mold.

  • Curing: Cure the cast elastomer in an oven at a specified temperature and time (e.g., 80°C for 16 hours).

  • Post-Curing: Allow the cured elastomer to condition at room temperature for at least 24 hours before testing.

Evaluation of Mechanical Properties of Elastomers (ASTM D412)

Objective: To determine the tensile properties of the cured polyurethane elastomers.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Die for cutting dumbbell-shaped specimens (Die C is common).

  • Micrometer for measuring specimen thickness.

Procedure:

  • Specimen Preparation: Cut at least five dumbbell-shaped specimens from the cured elastomer sheets using the die.

  • Measurement: Measure the thickness and width of the narrow section of each specimen at three points and record the average.

  • Testing:

    • Set the grip separation on the UTM.

    • Place the specimen in the grips, ensuring it is aligned vertically.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.

  • Data Collection: Record the maximum load (tensile strength) and the elongation at break.

  • Calculation: Calculate the tensile strength and elongation at break for each specimen and report the average and standard deviation.

Evaluation of Adhesion-in-Peel of Sealants (ASTM C794)

Objective: To measure the adhesion of the cured polyurethane sealant to a specific substrate.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Test fixture for 180° peel test.

  • Substrate panels (e.g., aluminum, glass, concrete).

  • Spacer bars.

  • Wire mesh screen.

Procedure:

  • Sample Preparation:

    • Clean the substrate panels thoroughly.

    • Apply the sealant to the substrate between two spacer bars.

    • Embed a wire mesh screen into the sealant.

    • Cure the sealant assembly as per the manufacturer's instructions (e.g., 21 days at 23°C and 50% relative humidity).

  • Testing:

    • Mount the substrate panel in the lower jaw of the UTM.

    • Attach the free end of the wire mesh to the upper jaw.

    • Peel the sealant from the substrate at a 180° angle at a constant speed (e.g., 50 mm/min).

  • Data Collection: Record the peel strength (force per unit width) during the test.

  • Analysis: Observe the mode of failure (adhesive or cohesive) and report the average peel strength.

Experimental and Formulation Workflow

The following diagram illustrates a typical workflow for the formulation, casting, and testing of polyurethane elastomers and sealants containing this compound.

Experimental_Workflow cluster_formulation Formulation cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A1 Define Formulation Ratios (Polyol, Isocyanate, Additives) A2 Select Catalyst Concentration Levels A1->A2 B1 Prepare Component A (Polyol + Additives + Catalyst) A2->B1 B2 Mix Component A and Component B (Isocyanate) B1->B2 B3 Cast/Apply Sealant or Elastomer B2->B3 B4 Cure and Condition Samples B3->B4 C1 Cure Rate Analysis (Gel Time, Tack-Free Time) B4->C1 C2 Mechanical Testing (ASTM D412) (Tensile Strength, Elongation) B4->C2 C3 Hardness Testing (Shore A) B4->C3 C4 Adhesion Testing (ASTM C794) (Peel Strength) B4->C4 D1 Tabulate and Compare Results C1->D1 C2->D1 C3->D1 C4->D1 D2 Optimize Catalyst Concentration D1->D2

Caption: Experimental workflow for formulation and testing.

Conclusion

This compound is a versatile and effective catalyst for controlling the cure profile and final properties of polyurethane elastomers and sealants. By carefully selecting the catalyst concentration, formulators can tailor the material's performance to meet the specific demands of their application. The experimental protocols provided herein offer a standardized approach to evaluating the impact of this catalyst, enabling informed decisions in product development and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dabco T Catalyst in Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dabco T catalyst in polyurethane formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Dabco T in a polyurethane formulation?

A1: Dabco T is a non-emissive amine catalyst that primarily promotes the urea (isocyanate-water) reaction, also known as the blowing reaction.[1] Due to its reactive hydroxyl group, it readily reacts into the polymer matrix.[1] It is often used in both flexible and rigid polyurethane systems where a smooth reaction profile is desired.[1]

Q2: How does Dabco T influence the balance between the gelling and blowing reactions?

A2: Amine catalysts are crucial for balancing the various reactions during polyurethane foam formation.[2] Dabco T is more selective towards the water-isocyanate (blowing) reaction.[1] The choice of amine catalyst and its concentration are critical in controlling the foam's cell structure, density, and overall quality. An imbalance can lead to defects such as foam collapse or high density.[3]

Q3: What are the typical usage levels for Dabco T?

A3: The optimal concentration of Dabco T depends on the specific formulation, including the type of polyol and isocyanate, the desired foam properties, and the presence of other catalysts. It is crucial to perform a ladder study to determine the ideal concentration for your system.

Q4: Can Dabco T be used as the sole catalyst in a polyurethane formulation?

A4: While Dabco T is an effective blowing catalyst, it is often used in conjunction with a gelling catalyst, such as an organotin compound, to achieve a well-balanced reaction profile.[3] The right combination of catalysts helps to reduce foam defects and can highly influence the physical characteristics and quality of the final foam.[2]

Troubleshooting Guide

Problem: Foam collapses or shrinks excessively.

  • Possible Cause: The blowing reaction is too fast relative to the gelling reaction, meaning the gas is generated before the polymer network has sufficient strength to contain it. This can be due to an excessively high concentration of Dabco T.

  • Solution:

    • Gradually decrease the concentration of Dabco T in your formulation.

    • Consider increasing the concentration of the gelling catalyst to strengthen the polymer matrix earlier in the reaction.

    • Ensure that the temperature of the components and the mold are within the recommended range, as higher temperatures can accelerate the blowing reaction.

Problem: The foam has a high density or a dense skin.

  • Possible Cause: An insufficient blowing reaction, which could be caused by a low concentration of Dabco T. The gelation reaction may be proceeding too quickly, preventing the foam from fully expanding.

  • Solution:

    • Incrementally increase the concentration of Dabco T to promote more CO2 generation.

    • Slightly decrease the concentration of the gelling catalyst to allow for a longer expansion time before the matrix becomes too viscous.

Problem: The foam exhibits large, irregular cells or voids.

  • Possible Cause: Poor nucleation of gas bubbles or instability of the cell walls during foam rise. While often related to the surfactant, an imbalanced catalyst package can contribute to this issue. An overly aggressive blowing reaction catalyzed by too much Dabco T can lead to cell coalescence.

  • Solution:

    • Optimize the Dabco T concentration. Start with a lower level and gradually increase it.

    • Ensure adequate mixing to uniformly disperse the catalyst and other components.

    • Verify that the surfactant type and concentration are appropriate for your system.

Problem: The foam cures slowly or remains tacky.

  • Possible Cause: While Dabco T primarily influences the blowing reaction, an overall imbalance in the catalytic activity can affect the final cure. However, this issue is more commonly related to an insufficient amount of gelling catalyst.

  • Solution:

    • This is less likely to be a direct result of Dabco T concentration. Focus on optimizing the gelling catalyst concentration.

    • Ensure there is no moisture contamination in the isocyanate, as this can lead to a stoichiometric imbalance.[4]

Data Presentation

Table 1: Representative Effect of Dabco T Concentration on Polyurethane Foam Reaction Profile and Properties

Dabco T Concentration (php)Cream Time (seconds)Gel Time (seconds)Tack-Free Time (seconds)Foam Density ( kg/m ³)Cell Structure
LowLongerLongerLongerHigherCoarser, thicker struts
Optimal Target Fine, uniform
HighShorterShorterShorterLowerFiner, potential for collapse

Note: This table provides a qualitative representation of expected trends. Actual values are highly dependent on the specific formulation. As catalyst loading increases, the reaction time generally decreases.[5]

Experimental Protocols

Protocol for Optimizing Dabco T Concentration (Hand-Mix Method)

This protocol outlines a general procedure for conducting a ladder study to determine the optimal concentration of Dabco T in a polyurethane foam formulation.

1. Materials and Equipment:

  • Polyol blend

  • Isocyanate (e.g., MDI)

  • Dabco T catalyst

  • Gelling catalyst (if used)

  • Surfactant

  • Digital scale (accurate to 0.01 g)

  • Mixing cups (e.g., polypropylene)

  • High-speed mixer (e.g., drill press with a mixing blade)

  • Stopwatch

  • Mold (e.g., open-top cardboard box)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

2. Pre-Experimental Preparation:

  • Ensure all components are at the desired processing temperature.[6]

  • Accurately weigh all components for each formulation in separate containers. The isocyanate should be weighed last due to its reactivity with atmospheric moisture.[6]

3. Experimental Procedure:

  • Formulation Ladder: Prepare a series of formulations where the concentration of Dabco T is varied (e.g., 0.1, 0.3, 0.5, 0.7, 1.0 parts per hundred polyol - php), while keeping all other component concentrations constant.

  • Mixing:

    • In a fume hood, combine the polyol, surfactant, gelling catalyst (if applicable), and the pre-weighed amount of Dabco T in a mixing cup.

    • Mix these components at low speed for 10-15 seconds to ensure homogeneity.

    • Add the isocyanate to the polyol mixture.

    • Immediately begin mixing at high speed (e.g., 2000-3000 rpm) and start the stopwatch simultaneously.[7] Mix for a predetermined time, typically 5-10 seconds, ensuring a vortex is formed for thorough mixing.[6]

  • Observation and Data Collection:

    • Pour the reacting mixture into the mold.

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: Periodically touch the rising foam with a wooden applicator. The gel time is when the foam becomes stringy and no longer transfers to the applicator as a liquid.

    • Tack-Free Time: Record the time when the outer surface of the foam is no longer sticky to the touch.

  • Curing and Analysis:

    • Allow the foam to cure for at least 24 hours at ambient temperature.

    • After curing, cut the foam to measure its density and visually inspect the cell structure (uniformity, size, presence of defects).

Mandatory Visualization

Troubleshooting_Workflow start Start: Foam Defect Observed defect_type Identify Defect Type start->defect_type collapse Foam Collapse / Shrinkage defect_type->collapse Collapse high_density High Density / Dense Skin defect_type->high_density High Density large_cells Large, Irregular Cells defect_type->large_cells Cell Issues slow_cure Slow Cure / Tacky Surface defect_type->slow_cure Cure Issues cause_collapse Possible Cause: Excessive Blowing Reaction (Too much Dabco T) collapse->cause_collapse cause_density Possible Cause: Insufficient Blowing Reaction (Too little Dabco T) high_density->cause_density cause_cells Possible Cause: Poor Nucleation / Overly Aggressive Blowing large_cells->cause_cells cause_cure Possible Cause: Insufficient Gelling (Unlikely Dabco T issue) slow_cure->cause_cure solution_collapse Action: 1. Decrease Dabco T 2. Increase Gelling Catalyst cause_collapse->solution_collapse solution_density Action: 1. Increase Dabco T 2. Decrease Gelling Catalyst cause_density->solution_density solution_cells Action: 1. Optimize Dabco T Level 2. Check Surfactant & Mixing cause_cells->solution_cells solution_cure Action: Focus on Gelling Catalyst Concentration cause_cure->solution_cure end End: Re-evaluate Formulation solution_collapse->end solution_density->end solution_cells->end solution_cure->end

Caption: Troubleshooting workflow for Dabco T concentration in polyurethane foam.

References

Troubleshooting side reactions with 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N,N'-trimethylaminoethylethanolamine, in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in polymerization?

A1: this compound is a versatile compound utilized in various polymerization reactions. Its primary applications include:

  • Catalyst for Polyurethane Formation: The tertiary amine groups in the molecule catalyze the reaction between isocyanates and polyols to form polyurethanes.[1][2] It is often used to promote both the gelling and blowing reactions in polyurethane foam production.[2][3]

  • Ligand in Controlled/Radical Polymerization: It can be used as a ligand or as a component of a more complex ligand in metal-catalyzed controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[4][5] In ATRP, it complexes with a metal, typically copper, to control the polymerization of monomers such as methacrylates.[4]

  • Monomer for Functional Polymers: Although less common, its hydroxyl group allows it to be incorporated into polymer backbones, such as polyesters or polyurethanes, to introduce tertiary amine functionalities.

Q2: What are the potential side reactions when using this compound as a catalyst in polyurethane synthesis?

A2: When used as a catalyst in polyurethane formation, several side reactions can occur, particularly in the presence of excess isocyanate. These can lead to branching and cross-linking, affecting the final properties of the polymer.[6] Common side reactions include:

  • Allophanate Formation: Isocyanate can react with a urethane linkage to form an allophanate linkage.

  • Biuret Formation: An isocyanate can react with a urea linkage (formed from the reaction of isocyanate with water) to form a biuret linkage.

  • Isocyanate Trimerization: Isocyanates can trimerize to form a stable isocyanurate ring, which can lead to increased cross-linking.

Q3: Can the tertiary amine groups in my polymer cause degradation?

A3: Yes, if your polymer contains ester linkages, the tertiary amine groups, including those from incorporated this compound, can catalyze the hydrolysis of the ester bonds.[7][8] This is a form of self-catalyzed degradation. The rate of this hydrolysis is often pH-dependent and increases in more basic environments.[7][8]

Troubleshooting Guide

Issue 1: Poor control over molecular weight and broad molecular weight distribution in ATRP.

  • Possible Cause: Impurities in the monomer, solvent, or catalyst system. Oxygen is a known inhibitor of radical polymerizations.

  • Troubleshooting Steps:

    • Purify Monomers and Solvents: Ensure all monomers and solvents are free of inhibitors and dissolved oxygen. Degas all liquids by purging with an inert gas like nitrogen or argon.[9]

    • Check Catalyst and Ligand Purity: Use high-purity catalyst (e.g., Cu(I)Br) and ligand. The ligand, this compound, should be pure and dry.

    • Optimize Catalyst/Ligand Ratio: The stoichiometry of the copper to ligand is crucial for forming the active catalyst complex. A common ratio is 1:1, but this may need to be optimized for your specific system.[10]

    • Control Temperature: ATRP is sensitive to temperature. Maintain a constant and uniform temperature throughout the polymerization.

Issue 2: Gel formation during polyurethane synthesis.

  • Possible Cause: Excessive cross-linking due to side reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the ratio of isocyanate to polyol. An excess of isocyanate can promote side reactions like allophanate and biuret formation.[6]

    • Manage Temperature: High temperatures can accelerate side reactions. Implement a controlled temperature profile for the reaction.

    • Optimize Catalyst Concentration: A high concentration of this compound can lead to a very fast reaction, making it difficult to control and promoting side reactions. Reduce the catalyst concentration.

Issue 3: Unexpected loss of molecular weight of a polyester-based polymer during storage or use.

  • Possible Cause: Self-catalyzed hydrolysis of ester linkages by the tertiary amine groups from this compound.[7][11]

  • Troubleshooting Steps:

    • Control pH: Store the polymer in a neutral or slightly acidic environment to minimize base-catalyzed hydrolysis.

    • Reduce Water Content: Store the polymer in a dry, low-humidity environment to limit the availability of water for hydrolysis.

    • Consider Polymer Backbone: If hydrolytic stability is a major concern, consider alternative polymer backbones that are less susceptible to hydrolysis, such as polyamides or polyethers.

Issue 4: Formation of byproducts when polymerizing in an alcohol solvent.

  • Possible Cause: Transesterification reaction between the monomer (if it's an ester) and the alcohol solvent, catalyzed by the tertiary amine.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, choose a non-alcoholic solvent.

    • Reaction Conditions: A study on a similar monomer, 2-(diethylamino)ethyl methacrylate (DEAEMA), showed that transesterification with methanol was more significant at higher methanol-to-monomer ratios.[12] Using less alcohol solvent or a higher monomer concentration may reduce this side reaction.

    • Temperature: Lowering the reaction temperature may slow down the rate of transesterification.

Data and Protocols

Table 1: Example of ATRP Conditions for a Methacrylate Monomer

ParameterValueReference
Monomer2-(Dimethylamino)ethyl Methacrylate (DMAEMA)[4]
InitiatorEthyl 2-bromoisobutyrate (EBiB)[4]
CatalystCu(I)Br[4]
Ligand1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)[4]
[Monomer]:[Initiator]:[Catalyst]:[Ligand]127:1:1:1[4]
SolventAnisole (50 vol%)[4]
Temperature50 °C[4]

Experimental Protocol: General Procedure for ATRP of a Methacrylate Monomer

  • Preparation: The monomer is passed through a column of basic alumina to remove the inhibitor. The solvent, initiator, and ligand are typically used as received or purified by standard methods.

  • Reaction Setup: The initiator, ligand, and monomer are added to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: The flask is sealed, and the solution is degassed by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas (e.g., argon or nitrogen), the Cu(I)Br is added to the flask.

  • Polymerization: The flask is placed in a thermostatically controlled oil bath at the desired temperature to start the polymerization.

  • Sampling: Samples may be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by techniques like ¹H NMR and Gel Permeation Chromatography (GPC).[9]

  • Termination: The polymerization is terminated by opening the flask to air and diluting with a suitable solvent. The polymer is then typically purified by precipitation into a non-solvent.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Poor Polymerization Control start Issue: Poor Molecular Weight Control / Broad MWD q1 Are monomers/solvents pure and degassed? start->q1 sol1 Purify monomers (e.g., inhibitor removal column). Degas all liquids (e.g., N2 sparging). q1->sol1 a1_no q2 Is the catalyst/ligand stoichiometry correct? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust to the optimal ratio (often 1:1). Ensure high purity of both components. q2->sol2 a2_no q3 Is the reaction temperature stable? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Use a thermostatically controlled bath. Ensure uniform heating. q3->sol3 a3_no end_node Re-evaluate system. Consider alternative initiators or ligands if issues persist. q3->end_node a3_yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for ATRP issues.

Side_Reactions_PU Key Side Reactions in Polyurethane Synthesis cluster_main Primary Reactions cluster_side Side Reactions (promoted by excess Isocyanate) isocyanate Isocyanate (R-NCO) urethane Urethane Linkage isocyanate->urethane + Polyol urea Urea Linkage isocyanate->urea + Water isocyanurate Isocyanurate (Cross-link) isocyanate->isocyanurate Trimerization polyol Polyol (R'-OH) water Water (H2O) allophanate Allophanate (Cross-link) urethane->allophanate + Isocyanate biuret Biuret (Cross-link) urea->biuret + Isocyanate

Caption: Side reactions in polyurethane formation.

References

Technical Support Center: Purification of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Product Discoloration (Yellow to Brown)

Q1: My purified this compound is discolored. What causes this and how can I prevent it?

A1: Discoloration in amino alcohols is often due to oxidation or the presence of impurities. The tertiary amine functionalities are susceptible to air oxidation, especially at elevated temperatures during distillation.

Solutions:

  • Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Acid Treatment: For persistent discoloration issues with similar amino alcohols, a pre-distillation acid treatment has been shown to improve color stability. For instance, adding an acid like oxalic or sulfuric acid to the crude product to adjust the pH before distillation can help.[1]

  • Clean Glassware: Ensure all glassware is meticulously cleaned to remove any trace contaminants that could catalyze degradation.

Issue 2: Low Recovery of Purified Product

Q2: I am experiencing significant product loss during purification. What are the potential reasons and how can I improve the yield?

A2: Low recovery can stem from several factors, depending on the purification method employed.

For Vacuum Distillation:

  • Inefficient Condensation: Ensure your condenser has a large surface area and the coolant is at a sufficiently low temperature to effectively condense the product vapors.

  • Vacuum Leaks: A poor vacuum will necessitate higher distillation temperatures, which can lead to thermal decomposition of the product.[2] Thoroughly check all joints and seals for leaks.

  • Apparatus Hold-up: In small-scale distillations, a considerable amount of product can be lost as a thin film on the glass surfaces. Using appropriately sized glassware can help mitigate this.[2]

For Column Chromatography:

  • Improper Solvent System: If the eluent is too polar, the product may co-elute with impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column. Methodical solvent screening using Thin Layer Chromatography (TLC) is crucial to determine the optimal mobile phase.

Issue 3: Persistent Impurities in the Final Product

Q3: After purification, my this compound still contains impurities. How can I enhance its purity?

A3: The presence of persistent impurities may necessitate a multi-step purification approach or optimization of the current method.

Solutions:

  • Fractional Distillation: If impurities have boiling points close to the product, a fractional distillation column with appropriate packing material can provide better separation than a simple distillation.

  • Sequential Purification: Consider a two-step purification process. For example, an initial vacuum distillation to remove high-boiling and non-volatile impurities, followed by column chromatography to separate the product from impurities with similar boiling points but different polarities.

  • Chemical Treatment: Depending on the nature of the impurity (e.g., unreacted starting materials), a pre-purification chemical wash or extraction could be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The most common and effective purification techniques for amino alcohols like this compound are:

  • Vacuum Distillation: This is the preferred method for purifying high-boiling liquid amines as it prevents thermal decomposition that can occur at atmospheric pressure.[2]

  • Column Chromatography: This technique is useful for separating the target compound from impurities with differing polarities.[2]

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can originate from the starting materials or side reactions during synthesis. Synthesis often involves the reaction of N,N,N'-trimethylethylenediamine with ethylene oxide. Therefore, impurities could include unreacted starting materials and byproducts from polymerization or other side reactions.

Q3: What is the boiling point of this compound?

A3: The boiling point is approximately 207 °C at atmospheric pressure. However, to prevent decomposition, distillation should be performed under reduced pressure.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally used for purifying solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a suitable primary purification method.[3]

Data Presentation

Table 1: Physical Properties and Distillation Parameters for Amino Alcohols

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric PressureReported Boiling Point (°C) under Vacuum
This compound146.23[4][5]207Not specified, but recommended
2-Dimethylaminoethanol89.14134-13693-95 at 190 mm Hg[1]
2-[(3-Aminopropyl)methylamino]ethanol132.21Not specified123-125 at 15 Torr[2]

Note: The data for related compounds is provided for comparison and to guide the development of a vacuum distillation protocol.

Experimental Protocols

1. Vacuum Distillation Protocol

This protocol is a general guideline and may require optimization.

Apparatus:

  • Round-bottom flask

  • Distillation head with a condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar or boiling chips

Procedure:

  • Place the crude this compound into the round-bottom flask.

  • Add a magnetic stir bar or a few boiling chips.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure.

  • Once the pressure is stable, begin heating the distillation flask.

  • Collect any low-boiling impurities as a forerun fraction.

  • Increase the temperature to distill the main product, collecting the fraction that boils at the expected temperature for the applied pressure.

  • After collecting the main fraction, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.

2. Column Chromatography Protocol

Materials:

  • Silica gel (appropriate mesh size)

  • Non-polar solvent (e.g., hexane, dichloromethane)

  • Polar solvent (e.g., ethyl acetate, methanol)

  • Chromatography column

  • Crude this compound

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain until it is level with the top of the silica gel. Add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Forerun Low-Boiling Impurities Distillation->Forerun Collect Forerun MainFraction Partially Purified Product Distillation->MainFraction Collect Main Fraction Residue High-Boiling Residue Distillation->Residue Chromatography Column Chromatography MainFraction->Chromatography Impurities Separated Impurities Chromatography->Impurities PureProduct Pure Product Chromatography->PureProduct

Caption: A general workflow for the purification of crude this compound.

TroubleshootingTree Start Purification Issue Discoloration Product Discolored? Start->Discoloration LowYield Low Yield? Start->LowYield Impure Still Impure? Start->Impure UseInert Use Inert Atmosphere Discoloration->UseInert Yes CleanGlassware Ensure Clean Glassware Discoloration->CleanGlassware Yes CheckVacuum Check for Vacuum Leaks LowYield->CheckVacuum Yes (Distillation) ImproveCondensation Improve Condensation LowYield->ImproveCondensation Yes (Distillation) OptimizeSolvent Optimize Chromatography Solvent LowYield->OptimizeSolvent Yes (Chromatography) FractionalDistill Use Fractional Distillation Impure->FractionalDistill Yes SequentialPurify Sequential Purification Impure->SequentialPurify Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Transesterification Reactions with Amino Alcohol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of using amino alcohol catalysts in transesterification reactions, with a primary focus on avoiding undesirable side reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired O-Acylated Product and Formation of N-Acylated Byproduct

Root Cause: The primary competing side reaction in transesterification reactions catalyzed by amino alcohols is the N-acylation of the catalyst's amino group. Amines are generally more nucleophilic than alcohols, leading to the formation of an amide byproduct instead of the desired ester.

Solutions:

  • Reaction under Acidic Conditions: Protonating the amino group of the catalyst reduces its nucleophilicity, thereby favoring the O-acylation of the alcohol.

  • Use of Metal Ion Co-catalysts: Certain metal ions, particularly Copper(II), can chelate with the amino alcohol, enhancing the nucleophilicity of the hydroxyl group and directing the reaction towards O-acylation.[1]

  • Employ Specialized Organocatalysts: N-Heterocyclic Carbenes (NHCs) and other specifically designed organocatalysts can activate the alcohol for acylation without promoting N-acylation.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary side reaction when using amino alcohol catalysts for transesterification?

The main side reaction is the N-acylation of the amino group of the catalyst itself. This occurs because the amino group is typically more nucleophilic than the hydroxyl group, leading to the formation of a stable amide, which consumes the catalyst and reduces the yield of the desired ester product (O-acylation).

Q2: How can I monitor the progress of the reaction and detect side products?

You can monitor the reaction progress and identify the formation of N-acylated byproducts using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectral data of your reaction mixture to known standards of the starting materials, desired product, and potential N-acylated byproduct will confirm their presence and relative quantities.

Method-Specific Questions

Q3: When using acidic conditions to promote O-acylation, what is the recommended type and amount of acid?

Trifluoroacetic acid (TFA) and methanesulfonic acid (MeSO₃H) are commonly used.[1] The acid should be used in a sufficient amount to ensure complete protonation of the amino group of the catalyst. Typically, the amino alcohol is dissolved in the acid, which also serves as the solvent.

Q4: I am still observing N-acylation even under acidic conditions. What should I do?

  • Ensure Anhydrous Conditions: Water can hydrolyze the acylating agent and interfere with the reaction. Ensure all your reagents and solvents are dry.

  • Check the Acidity: The pKa of the amino group on your catalyst and the strength of the acid are crucial. A stronger acid might be necessary to fully protonate a more basic amine.

  • Temperature Control: Running the reaction at a lower temperature may help to improve selectivity.

Q5: What is the mechanism behind Cu(II) catalysis for selective O-acylation?

It is proposed that the Cu(II) ion forms a chelate with both the amino and hydroxyl groups of the amino alcohol catalyst. This coordination is believed to increase the nucleophilicity of the hydroxyl group, making it more reactive towards the acyl donor than the coordinated amino group. This directed reactivity significantly favors O-acylation.[1]

Q6: Are there other metal ions that can be used for selective O-acylation?

While Cu(II) is the most commonly cited, other transition metal ions have also been investigated for promoting selective acylation reactions. The effectiveness of a particular metal ion can depend on the specific amino alcohol and reaction conditions.

Q7: What are the advantages of using N-Heterocyclic Carbenes (NHCs) as catalysts?

NHCs are highly effective organocatalysts for transesterification. They function by activating the alcohol, increasing its nucleophilicity without the need for acidic or basic conditions that could promote side reactions. NHCs can be used in low catalytic loadings and often exhibit high selectivity for O-acylation.[2]

Q8: I am having trouble with my NHC-catalyzed reaction. What are some common troubleshooting steps?

  • Strictly Anhydrous and Inert Atmosphere: NHCs are sensitive to air and moisture. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with dry solvents and reagents.

  • Catalyst Generation: If you are generating the NHC in situ from its salt, ensure complete deprotonation by the base.

  • Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure all reactants are pure.

Data Presentation: Comparison of Methods for Selective O-Acylation

The following tables summarize quantitative data from various studies on the chemoselective acylation of amino alcohols.

Table 1: O-Acylation vs. N-Acylation of an Amino Alcohol with and without CO₂ Protection

EntryAcylating Agent (equiv.)Base (equiv.)CO₂ ProtectionO-Acylation Yield (%)N-Acylation Yield (%)
1Isopropenyl acetate (1.0)DBU (1.0)No4060
2Isopropenyl acetate (1.7)DBU (1.2)No70100
3Isopropenyl acetate (1.7)DBU (1.2)Yes150
4Isopropenyl acetate (1.7)DBU (1.2)Yes300

Data adapted from a study on DBU-catalyzed acylation, highlighting the effectiveness of in situ CO₂ protection of the amine to achieve complete chemoselectivity for O-acylation.[3]

Table 2: Yields for Copper-Catalyzed Enantioselective Synthesis of Amino Alcohols

SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
(E)-enalanti-amino alcohol95>20:1>99
(Z)-enalsyn-amino alcohol92>20:1>99

This table showcases the high yields and stereoselectivity achievable with a copper-catalyzed hydrosilylation/hydroamination sequence to produce chiral amino alcohols.

Table 3: Yields for Acetylation of Various Substrates using Copper(II) Tetrafluoroborate

SubstrateProductYield (%)
PhenolPhenyl acetate95
ThiophenolThiophenyl acetate94
Benzyl alcoholBenzyl acetate85

This data indicates the high efficiency of Cu(BF₄)₂·xH₂O in catalyzing the acetylation of alcohols, phenols, and thiols.[4]

Experimental Protocols

Protocol 1: General Procedure for Chemoselective O-Acylation under Acidic Conditions

This protocol is adapted from a method for the preparation of amphiphilic organocatalysts.[1]

  • Dissolution: Dissolve the amino alcohol (1.0 equiv) in trifluoroacetic acid (TFA) at room temperature.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 equiv) dropwise to the solution while stirring.

  • Reaction: Continue stirring at room temperature for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Precipitation: Upon completion, add diethyl ether to the reaction mixture to precipitate the O-acylated product as its hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Neutralization (Optional): To obtain the free amino alcohol, dissolve the salt in an appropriate solvent (e.g., ethanol) and treat with a mild base such as triethylamine (Et₃N) or by passing through a basic ion-exchange resin.

Protocol 2: General Procedure for Transesterification using N-Heterocyclic Carbene (NHC) Catalyst

This procedure is a general method for NHC-catalyzed transesterification.

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, suspend the NHC precursor salt (e.g., an imidazolium salt, 0.05 equiv) and a base (e.g., potassium tert-butoxide, 0.05 equiv) in a dry, aprotic solvent (e.g., THF). Stir for a short period (e.g., 30 seconds).

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the alcohol (5.0 equiv) in the same dry solvent.

  • Catalyst Addition: Filter the prepared NHC solution into the alcohol solution.

  • Substrate Addition: Add the ester (1.0 equiv) and activated molecular sieves (4Å) to the reaction mixture.

  • Reaction: Stir the reaction at ambient temperature until completion, as monitored by TLC or GC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the desired ester product.

Visualizations

Below are diagrams illustrating key concepts and workflows related to avoiding transesterification side reactions.

Side_Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_pathways Reaction Pathways cluster_products Products Amino Alcohol Catalyst Amino Alcohol Catalyst Activation Activation Amino Alcohol Catalyst->Activation Ester Substrate Ester Substrate Ester Substrate->Activation Alcohol Alcohol Alcohol->Activation Desired Pathway (O-Acylation) Desired Pathway (O-Acylation) Activation->Desired Pathway (O-Acylation) Side Reaction (N-Acylation) Side Reaction (N-Acylation) Activation->Side Reaction (N-Acylation) Desired Ester Desired Ester Desired Pathway (O-Acylation)->Desired Ester Amide Byproduct Amide Byproduct Side Reaction (N-Acylation)->Amide Byproduct

Caption: Competing O-Acylation and N-Acylation Pathways.

Troubleshooting_Workflow start Problem: N-Acylation Side Product Observed decision1 Are you using acidic conditions? start->decision1 solution1a Increase acid strength or concentration decision1->solution1a Yes decision2 Have you tried a metal co-catalyst? decision1->decision2 No solution1b Ensure anhydrous conditions solution1a->solution1b end Problem Solved: Selective O-Acylation solution1b->end solution2 Add Cu(II) salt (e.g., Cu(OAc)2) decision2->solution2 No decision3 Is an organocatalyst an option? decision2->decision3 Yes solution2->end solution3 Switch to an N-Heterocyclic Carbene (NHC) catalyst decision3->solution3 No decision3->end Yes solution3->end

Caption: Troubleshooting workflow for N-acylation.

Experimental_Workflow_Acidic_Conditions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Dissolve amino alcohol in TFA B Add acyl chloride dropwise A->B C Stir at room temperature B->C D Monitor by TLC/LC-MS C->D E Precipitate with diethyl ether D->E Reaction complete F Filter and wash solid E->F G Dry product under vacuum F->G

Caption: Workflow for O-acylation under acidic conditions.

References

Improving the shelf life and storage stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the shelf life and storage stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine to ensure its long-term stability?

A1: To maximize the shelf life of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, it should be stored in a cool, dry, and dark place under an inert atmosphere, such as nitrogen or argon.[1] Amines, in general, are susceptible to degradation from atmospheric moisture, carbon dioxide, and light.[1] It is recommended to keep the compound in a tightly sealed container made of an inert material like amber glass or a suitable plastic.[2]

Q2: What are the primary degradation pathways for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine?

A2: While specific degradation pathways for this exact molecule are not extensively published, related ethylenediamine derivatives are known to be susceptible to oxidation, photodegradation, and reaction with atmospheric carbon dioxide.[1] The tertiary amine and hydroxyl functionalities can be prone to oxidation, potentially leading to the formation of N-oxides and other oxygenated derivatives. Exposure to light can catalyze degradation, leading to discoloration and the formation of impurities.[1]

Q3: How can I tell if my N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine has degraded?

A3: Visual inspection can be the first indicator of degradation. A change in color (e.g., yellowing or darkening) or the formation of precipitates can suggest chemical instability.[1] For a more definitive assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the compound and identify any degradation products.[3][4]

Q4: What is the expected shelf life of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine?

A4: The shelf life of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine is highly dependent on the storage conditions. While a specific shelf life is not definitively established in publicly available literature, proper storage in a cool, dark, and inert environment is crucial for extending its stability.[1][5] For critical applications, it is recommended to re-analyze the purity of the compound after prolonged storage.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.

Issue 1: Product Discoloration (Yellowing or Browning)
  • Possible Cause: Oxidation or photodegradation due to improper storage. Exposure to air and light can lead to the formation of colored impurities.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the product has been stored in a tightly sealed, opaque container under an inert atmosphere and in a cool, dark place.

    • Assess Purity: Use a suitable analytical method like GC-MS or LC-MS to determine the purity and identify potential degradation products.

    • Purification: If the purity is compromised but the main compound is still largely intact, consider purification by distillation or chromatography, depending on the nature of the impurities.

    • Preventive Measures: For future use, aliquot the material into smaller, single-use containers to minimize repeated exposure to the atmosphere.

Issue 2: Decreased Purity or Presence of Unexpected Peaks in Analytical Data (GC/HPLC)
  • Possible Cause: Chemical degradation due to exposure to moisture, carbon dioxide, or reactive materials. Amines can react with CO2 to form carbamates.[1]

  • Troubleshooting Steps:

    • Analyze Impurities: Utilize mass spectrometry (GC-MS or LC-MS) to identify the structure of the unexpected peaks. This can provide clues about the degradation pathway.

    • Review Handling Procedures: Ensure that the compound was handled under an inert atmosphere and that all solvents and reagents used were dry and free of contaminants.

    • Conduct a Forced Degradation Study: To understand the compound's stability limitations, a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) can be performed.[6][7][8] This will help in identifying potential degradants and developing a stability-indicating analytical method.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: The use of a degraded or impure starting material. The presence of impurities can interfere with reactions, leading to lower yields, side products, or complete reaction failure.

  • Troubleshooting Steps:

    • Confirm Purity Before Use: Always verify the purity of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine using a validated analytical method before conducting an experiment, especially if it has been in storage for an extended period.

    • Use a Fresh Batch: If purity is in doubt, it is best to use a fresh, unopened batch of the compound.

    • Standardize Handling: Implement a strict protocol for handling the compound, including the use of an inert atmosphere and dry solvents, to ensure consistency across experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.[1][6][8]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours.
  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
  • Analyze the stressed samples using a stability-indicating HPLC-UV/MS or GC-MS method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Identify and characterize any significant degradation products using their mass spectra and retention times.

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1 N HCl, 60°CTo assess stability in acidic environments.
Basic Hydrolysis0.1 N NaOH, 60°CTo assess stability in basic environments.
Oxidation3% H₂O₂, Room TempTo evaluate susceptibility to oxidation.
Thermal70°C (solid state)To determine heat sensitivity.
PhotolyticUV light (254 nm)To assess light sensitivity.
Protocol 2: Purity Determination by Gas Chromatography (GC)

This protocol is adapted from methods used for similar amine compounds and can be optimized for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine.[4]

1. GC System and Conditions:

  • Column: A polar capillary column (e.g., DB-WAX or similar).
  • Injector: Split/splitless injector, 250°C.
  • Detector: Flame Ionization Detector (FID), 280°C.
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes. (This program should be optimized based on initial scouting runs).

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or isopropanol).

3. Analysis:

  • Inject 1 µL of the prepared sample into the GC.
  • Record the chromatogram.

4. Calculation:

  • Calculate the purity using the area normalization method, assuming all components have a similar response factor. The purity is the percentage of the main peak area relative to the total area of all peaks.

ParameterRecommended Setting
GC Column Polar Capillary (e.g., DB-WAX)
Injector Temp. 250°C
Detector Temp. 280°C
Carrier Gas Helium or Nitrogen
Oven Program Optimized temperature gradient

Visualizations

G Troubleshooting Logic for Decreased Purity start Decreased Purity or Unexpected Peaks Observed check_storage Review Storage and Handling Procedures start->check_storage analyze_impurities Identify Impurities (GC-MS / LC-MS) start->analyze_impurities check_storage->analyze_impurities Improper handling suspected forced_degradation Conduct Forced Degradation Study analyze_impurities->forced_degradation Identify degradation pathway purify Purify Compound (if feasible) analyze_impurities->purify Impurity level unacceptable new_batch Use a Fresh Batch of Compound analyze_impurities->new_batch Purity critically low implement_capa Implement Corrective and Preventive Actions forced_degradation->implement_capa purify->new_batch Purification not successful new_batch->implement_capa

Caption: Troubleshooting logic for decreased purity.

G Experimental Workflow for Stability Assessment start Start: Stability Assessment Required sample_prep Prepare Stock Solution (1 mg/mL) start->sample_prep stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) sample_prep->stress_conditions sampling Sample at Time Points (0, 4, 8, 24, 48 hrs) stress_conditions->sampling analysis Analyze by Stability-Indicating Method (HPLC-UV/MS or GC-MS) sampling->analysis data_analysis Compare with Control and Characterize Degradants analysis->data_analysis report Report Findings and Propose Storage Conditions data_analysis->report

References

Strategies to balance gelling and blowing reactions with Jeffcat Z-110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Jeffcat Z-110 in their polyurethane foam formulations.

Frequently Asked Questions (FAQs)

Q1: What is Jeffcat Z-110 and what is its primary function in polyurethane foam?

A1: Jeffcat Z-110 is a reactive, low-emission amine catalyst, chemically identified as N,N,N'-trimethylaminoethyl-ethanolamine.[1][2] Its primary role is to influence the rates of the two main reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3][4][5] As a catalyst, it is a crucial component for controlling the processing characteristics and final properties of the foam.[5]

Q2: How does Jeffcat Z-110 influence the balance between the gelling and blowing reactions?

A2: Jeffcat Z-110 is generally considered a balanced catalyst, but some evidence suggests it is more selective towards the urea (blowing) reaction.[6][7] This selectivity can be advantageous in formulations where a smoother rise profile is desired. The hydroxyl group in its structure allows it to react into the polymer matrix, making it a non-emissive catalyst.[6]

Q3: What are the typical usage levels for Jeffcat Z-110?

A3: The optimal concentration of Jeffcat Z-110 depends on the specific formulation, including the type of polyol and isocyanate, and the desired foam properties. Generally, amine catalysts are used in concentrations ranging from 0.1 to 5.0 percent of the polyurethane formulation. It is always recommended to conduct a ladder study to determine the ideal concentration for your system.

Q4: Can Jeffcat Z-110 be used in combination with other catalysts?

A4: Yes, Jeffcat Z-110 is often used in conjunction with other amine catalysts or with organometallic catalysts (e.g., tin or bismuth catalysts) to achieve a finely tuned balance between the front-end blowing reaction and the back-end gelling and curing reactions.[8] This co-catalyst approach provides greater control over the foam's processing characteristics and final physical properties.

Troubleshooting Guide

An imbalance between the gelling and blowing reactions can lead to various foam defects. This guide provides strategies to address these issues by adjusting the concentration of Jeffcat Z-110 and other formulation components.

Observed Defect Potential Cause (Catalyst-Related) Recommended Strategy
Foam Collapse Gelling reaction is too slow compared to the blowing reaction.Increase the concentration of a gelling co-catalyst. If using Jeffcat Z-110 as the sole amine catalyst, consider adding a stronger gelling catalyst.
Splitting or Cracking Excessive heat generation from a rapid, uncontrolled reaction.Reduce the overall catalyst concentration. Consider a delayed-action catalyst to moderate the reaction exotherm.[3]
Dense Skin or Surface Gelling reaction is too fast at the surface, preventing full foam expansion.Optimize the catalyst package to delay the initial gelation. A balanced catalyst system is crucial.
Slow Curing / Tacky Surface Insufficient back-end cure (gelling).Increase the catalyst concentration, particularly a gelling catalyst, to ensure complete reaction.[9]
High Density / Closed Cells Insufficient blowing reaction.Increase the concentration of a blowing catalyst like Jeffcat Z-110. A slight increase in water content can also be considered.[3]
Coarse or Irregular Cell Structure Poor nucleation or stabilization of gas bubbles.While primarily influenced by the surfactant, an imbalanced reaction can contribute. Ensure the catalyst package provides a smooth and controlled reaction profile.

Data Presentation

The following table provides an illustrative example of how varying the concentration of Jeffcat Z-110 in a model flexible polyurethane foam formulation might affect key reaction parameters. The exact values will vary depending on the specific formulation.

Jeffcat Z-110 Concentration (php) Cream Time (s) String Time (s) Tack-Free Time (s) Rise Time (s) Foam Density ( kg/m ³)
0.815609012032
1.012507510030
1.21042659028
1.4835558027

Experimental Protocols

Protocol for Evaluating the Effect of Jeffcat Z-110 Concentration on Foam Reactivity and Properties

1. Objective: To determine the effect of varying concentrations of Jeffcat Z-110 on the cream time, string time, tack-free time, rise time, and density of a flexible polyurethane foam.

2. Materials:

  • Polyether polyol (specify type and hydroxyl number)
  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (specify type)
  • Deionized water
  • Silicone surfactant
  • Jeffcat Z-110
  • Stannous octoate (or other co-catalyst, if applicable)
  • Paper cups, wooden tongue depressors, stopwatch, digital scale, ventilated fume hood.

3. Procedure:

  • Preparation:
  • Pre-weigh all components for each formulation in separate containers. A ladder study with varying levels of Jeffcat Z-110 (e.g., 0.8, 1.0, 1.2, 1.4 php) should be planned.
  • Condition all materials to a controlled temperature (e.g., 25°C).
  • Mixing and Observation:
  • In a paper cup, combine the polyol, water, surfactant, and Jeffcat Z-110. Mix thoroughly with a tongue depressor for 15 seconds.
  • Add the co-catalyst (if any) and mix for another 15 seconds.
  • Add the isocyanate and start the stopwatch immediately. Mix vigorously for 5-7 seconds, ensuring the vortex closes.
  • Place the cup on a flat surface in the fume hood.
  • Data Collection:
  • Cream Time: Record the time when the mixture begins to rise and change color.
  • String Time: Periodically touch the surface of the foam with a new tongue depressor. Record the time when the material forms a "string" and is no longer liquid.
  • Tack-Free Time: Continue to test the surface. Record the time when the foam is no longer sticky to the touch.
  • Rise Time: Record the time when the foam reaches its maximum height.
  • Post-Curing and Density Measurement:
  • Allow the foam to cure for at least 24 hours at ambient temperature.
  • Cut a sample of known dimensions from the core of the foam bun.
  • Weigh the sample and calculate the density.

4. Safety Precautions: This experiment should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualizations

G cluster_reactions Polyurethane Foam Reactions cluster_catalyst Catalyst Influence cluster_balance Reaction Balance Isocyanate_Polyol Isocyanate + Polyol Urethane Urethane (Gelling) Isocyanate_Polyol->Urethane Gelling Reaction Isocyanate_Water Isocyanate + Water Urea_CO2 Urea + CO2 (Blowing) Isocyanate_Water->Urea_CO2 Blowing Reaction Jeffcat_Z110 Jeffcat Z-110 Gelling_Rate Gelling Rate Jeffcat_Z110->Gelling_Rate Influences Blowing_Rate Blowing Rate Jeffcat_Z110->Blowing_Rate Strongly Influences Balanced Balanced Reaction Gelling_Rate->Balanced Gel_Dominant Gelling Dominant Gelling_Rate->Gel_Dominant Blowing_Rate->Balanced Blow_Dominant Blowing Dominant Blowing_Rate->Blow_Dominant

Caption: Interplay of gelling and blowing reactions influenced by Jeffcat Z-110.

G cluster_workflow Troubleshooting Workflow Start Identify Foam Defect Imbalance Gelling vs. Blowing Imbalance? Start->Imbalance Slow_Gel Slow Gelling / Fast Blowing (e.g., Collapse) Imbalance->Slow_Gel Yes Fast_Gel Fast Gelling / Slow Blowing (e.g., Dense Skin) Imbalance->Fast_Gel Yes Adjust_Catalyst Adjust Jeffcat Z-110 or Co-Catalyst Level Slow_Gel->Adjust_Catalyst Increase Gelling Co-Catalyst Fast_Gel->Adjust_Catalyst Decrease Gelling Co-Catalyst Re_evaluate Re-evaluate Foam Adjust_Catalyst->Re_evaluate Re_evaluate->Start Defect Persists

Caption: Decision-making workflow for troubleshooting foam defects.

References

Technical Support Center: Minimizing Catalyst Poisoning by 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning by 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known by its synonym N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine. The following information is designed to assist in diagnosing and mitigating catalyst deactivation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a chemical compound with the molecular formula C7H18N2O. It is a colorless liquid containing both tertiary amine and primary alcohol functional groups.[1] It is commonly used as a bidentate ligand in coordination chemistry, a reagent in the synthesis of other organic molecules, and as a catalyst, particularly in the production of polyurethane foams.

Q2: How does this compound cause catalyst poisoning?

A2: Like many amines, this compound can act as a catalyst poison. The lone pair of electrons on its nitrogen atoms can strongly adsorb to the active sites of metal catalysts, particularly platinum group metals (PGM) such as platinum (Pt), palladium (Pd), and rhodium (Rh). This adsorption blocks reactant molecules from accessing the active sites, thereby reducing or completely inhibiting the catalyst's activity. This deactivation can occur through the formation of stable metal-amine complexes on the catalyst surface.

Q3: What are the common signs of catalyst poisoning by this compound in my reaction?

A3: The primary indicators of catalyst poisoning include:

  • A significant decrease in reaction rate or a complete halt of the reaction.

  • A noticeable drop in product yield and selectivity.

  • The need for higher catalyst loading or more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.

  • In some cases, a visible change in the appearance of the catalyst, such as a change in color or the formation of precipitates.[2]

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues related to catalyst poisoning by this compound.

Issue 1: Sudden or Gradual Decrease in Reaction Yield

Possible Cause: Poisoning of the catalyst's active sites by the tertiary amine functional groups of this compound.

Troubleshooting Workflow:

G start Low or Decreasing Yield Observed confirm_poisoning Confirm Catalyst Poisoning: Run a control reaction with a fresh catalyst and without the amine. start->confirm_poisoning impurity_check Check for Impurities: Analyze the purity of this compound. start->impurity_check mitigation Implement Mitigation Strategy confirm_poisoning->mitigation Poisoning Confirmed impurity_check->mitigation Amine is Pure strategy1 Strategy 1: Modify Reaction Conditions mitigation->strategy1 strategy2 Strategy 2: Protect the Catalyst mitigation->strategy2 strategy3 Strategy 3: Catalyst Regeneration mitigation->strategy3 end Reaction Yield Restored strategy1->end strategy2->end strategy3->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Detailed Steps:

  • Confirm Poisoning: To verify that this compound is the poisoning agent, perform a control experiment. Run the reaction with a fresh batch of catalyst under identical conditions but without the amine. If the reaction proceeds as expected, it strongly suggests the amine is the cause of deactivation.

  • Purity Analysis: Impurities within the this compound could also contribute to catalyst deactivation. Analyze the purity of the amine using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mitigation Strategies:

    • Modify Reaction Conditions:

      • Temperature Adjustment: In some cases, increasing the reaction temperature can help desorb the poisoning amine from the catalyst surface, though this may also lead to unwanted side reactions or catalyst sintering. A careful optimization study is recommended.

      • Solvent Effects: The choice of solvent can influence the interaction between the amine and the catalyst. A more polar or coordinating solvent might compete with the amine for binding to the active sites, reducing the poisoning effect.

    • Protect the Catalyst:

      • Use of Additives: Introducing a "sacrificial" agent that preferentially binds to the amine can prevent it from poisoning the catalyst. For example, in polyurethane synthesis, certain additives can modulate the reactivity of amine catalysts.

      • Catalyst Encapsulation: In some advanced applications, encapsulating the catalyst in a porous material can create a selective barrier, allowing reactants to reach the active sites while excluding larger poison molecules.

    • Catalyst Regeneration: If the catalyst is already poisoned, regeneration might be possible. The appropriate method depends on the nature of the catalyst and the poison.

Issue 2: Inconsistent Reaction Rates or Product Selectivity

Possible Cause: Competitive adsorption between the reactant, product, and the amine poison on the catalyst surface, leading to variable reaction pathways.

Logical Relationship Diagram:

G catalyst Catalyst Active Site reactant Reactant reactant->catalyst Desired Adsorption (Leads to Reaction) product Product product->catalyst Product Adsorption (Can cause inhibition) amine 2-((2-(Dimethylamino)ethyl) (methyl)amino)ethanol (Poison) amine->catalyst Strong Adsorption (Poisoning)

Caption: Competitive adsorption on the catalyst active site.

Troubleshooting Steps:

  • Analyze Reaction Kinetics: A detailed kinetic study can help understand the competitive adsorption processes. By varying the concentrations of the reactant and the amine, you can determine their relative binding affinities to the catalyst.

  • In-situ/Operando Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy or X-ray photoelectron spectroscopy (XPS) can provide direct evidence of the species adsorbed on the catalyst surface during the reaction, helping to identify the poisoning mechanism.

  • Modify Catalyst Support: The support material of a heterogeneous catalyst can influence its susceptibility to poisoning. A support with different surface properties (e.g., acidity, porosity) might alter the electronic properties of the metal nanoparticles and their interaction with the amine.

  • Alternative Catalysts: If poisoning remains a persistent issue, consider screening alternative catalysts that are known to be more resistant to amine poisoning. For instance, certain bimetallic catalysts or catalysts with modified surfaces have shown enhanced tolerance to nitrogen-containing compounds.

Experimental Protocols

Protocol 1: Evaluating Catalyst Deactivation by this compound

Objective: To quantify the effect of this compound on the activity of a standard hydrogenation catalyst (e.g., 5% Pd/C).

Materials:

  • 5% Palladium on activated carbon (Pd/C)

  • Substrate for hydrogenation (e.g., styrene)

  • This compound

  • Anhydrous solvent (e.g., ethanol)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for hydrogenation (e.g., Parr shaker or balloon hydrogenation setup)

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

Procedure:

  • Control Reaction:

    • To a reaction vessel, add the substrate (e.g., 1 mmol of styrene) and the solvent (e.g., 10 mL of ethanol).

    • Add the catalyst (e.g., 10 mg of 5% Pd/C).

    • Seal the vessel, purge with hydrogen, and then pressurize to the desired hydrogen pressure (e.g., 1 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-FID to determine the conversion of the substrate.

  • Poisoning Experiment:

    • Repeat the control reaction, but before adding the catalyst, add a specific amount of this compound (e.g., 0.1 mol equivalent with respect to the substrate).

    • Monitor the reaction progress under the same conditions as the control reaction.

  • Data Analysis:

    • Plot the substrate conversion as a function of time for both the control and the poisoning experiment.

    • Calculate the initial reaction rates for both experiments.

    • The decrease in the reaction rate in the presence of the amine quantifies the extent of catalyst poisoning.

Data Presentation:

ExperimentAmine Concentration (mol%)Initial Reaction Rate (mmol/L·min)Time to >99% Conversion (min)
Control0[Insert experimental value][Insert experimental value]
Poisoned10[Insert experimental value][Insert experimental value]
Protocol 2: Thermal Regeneration of a Poisoned Catalyst

Objective: To attempt the regeneration of a catalyst poisoned by this compound through thermal treatment.

Materials:

  • Poisoned catalyst from Protocol 1

  • Tube furnace

  • Inert gas (e.g., nitrogen or argon)

  • Reducing gas (e.g., 5% H2 in N2)

Procedure:

  • Catalyst Recovery: After the poisoning experiment, carefully filter the catalyst from the reaction mixture, wash it with fresh solvent, and dry it under vacuum.

  • Thermal Treatment:

    • Place the dried, poisoned catalyst in a quartz tube within the tube furnace.

    • Purge the tube with an inert gas for 30 minutes at room temperature.

    • Heat the catalyst under a continuous flow of inert gas to a specific temperature (e.g., 300 °C, 400 °C, or 500 °C) and hold for a defined period (e.g., 2-4 hours).

    • Cool the catalyst to room temperature under the inert gas flow.

  • Reduction Step (Optional but Recommended for Noble Metal Catalysts):

    • After cooling, switch the gas flow to a reducing gas mixture.

    • Slowly heat the catalyst to a reduction temperature (e.g., 200-300 °C) and hold for 1-2 hours.

    • Cool to room temperature under the reducing gas flow, then switch to an inert gas for passivation if necessary.

  • Activity Test of Regenerated Catalyst:

    • Repeat the hydrogenation reaction described in Protocol 1 using the regenerated catalyst.

    • Compare the activity of the regenerated catalyst to that of the fresh and poisoned catalysts.

Data Presentation:

Catalyst StateInitial Reaction Rate (mmol/L·min)Activity Recovery (%)
Fresh[From Protocol 1]100
Poisoned[From Protocol 1][Calculate based on fresh catalyst]
Regenerated (300°C)[Insert experimental value][Calculate based on fresh catalyst]
Regenerated (400°C)[Insert experimental value][Calculate based on fresh catalyst]

Disclaimer: The information provided in this technical support center is for guidance purposes only. The specific conditions for your experiments may need to be optimized. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Overcoming Solubility Challenges with Polar Reagents in Nonpolar Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving polar compounds, exemplified here as "DMEM-H," in nonpolar reaction media.

Introduction: Understanding the Challenge

Researchers often encounter significant difficulty when a polar reagent, critical for a reaction, is insoluble in a nonpolar solvent system. This is a direct consequence of the fundamental chemical principle "like dissolves like," where polar molecules preferentially dissolve in polar solvents and non-polar molecules in non-polar solvents.[1][2] Dulbecco's Modified Eagle's Medium (DMEM) is a well-known, water-based cell culture medium containing a mixture of polar components such as glucose, amino acids, salts, and vitamins.[3] For the purpose of this guide, we will consider "DMEM-H" as a hypothetical polar compound representative of the components found in high-glucose DMEM, which you need to solubilize in a nonpolar medium for a chemical synthesis or extraction.

This guide will walk you through systematic approaches to overcome this solubility barrier, ensuring your reactions can proceed efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my polar compound (DMEM-H) not dissolving in my nonpolar solvent (e.g., hexane, toluene)?

This is due to differences in intermolecular forces. Polar molecules, like the components in DMEM-H, have significant dipole-dipole interactions or hydrogen bonding. Polar solvents, like water, engage in these same interactions, readily solvating the polar molecule. Nonpolar solvents primarily interact through weaker London dispersion forces.[4] When you try to mix a polar solute with a nonpolar solvent, the strong attractive forces between the polar molecules are not overcome by the weak interactions they would form with the nonpolar solvent, leading to insolubility.[5]

Q2: What are the primary strategies to dissolve a polar compound in a nonpolar medium?

There are three main strategies to address this challenge:

  • Co-solvency: Introducing a third solvent (a co-solvent) that is miscible with both your polar compound and the nonpolar medium can increase solubility.[6][7]

  • Surfactant-Mediated Solubilization: Using surfactants to create microscopic, stable dispersions (microemulsions) of the polar compound within the nonpolar solvent.[8] Surfactants are molecules with both polar and nonpolar regions.[9]

  • Phase-Transfer Catalysis (PTC): Employing a catalyst to transport a reactant from a polar phase (aqueous or solid) into the nonpolar organic phase where the reaction takes place.[10] This is particularly useful for reactions involving ionic species.

Q3: How do I choose between using a co-solvent and a surfactant?

The choice depends on your experimental needs.

  • Use a co-solvent when you need a true, single-phase homogeneous solution and when the co-solvent itself does not interfere with your reaction. This method is often simpler to implement for initial trials.[6]

  • Use a surfactant when your system can tolerate a two-phase microemulsion and when co-solvents are ineffective or interfere with the reaction. Surfactants are excellent for creating high-capacity dispersions of polar liquids in nonpolar ones.[11]

Q4: What is a phase-transfer catalyst and how does it work?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant between two immiscible phases.[10] For example, if you have an ionic nucleophile in an aqueous solution that needs to react with a substrate in an organic, nonpolar solvent, the PTC (often a quaternary ammonium salt) forms an ion pair with the nucleophile.[12] This new ion pair is soluble in the organic phase, allowing the nucleophile to travel into the nonpolar medium and react with the substrate. This method avoids the need for expensive and often hazardous polar aprotic solvents.[13]

Troubleshooting Guides

Guide 1: The Co-Solvent Approach

This approach involves adding a solvent that can bridge the polarity gap between your polar solute and nonpolar solvent.

Co-SolventFormulaPolarity (Debye)Boiling Point (°C)Notes
EthanolC₂H₅OH1.6978.4Miscible with water and many organic solvents.[5]
IsopropanolC₃H₈O1.6682.6Good for increasing the solubility of less polar compounds.
Tetrahydrofuran (THF)C₄H₈O1.7566.0A versatile solvent, but can form peroxides. Miscible with water.[14]
Dimethyl Sulfoxide (DMSO)C₂H₆OS3.96189.0A highly polar aprotic solvent; use in small amounts as a solubilizer.[15]
Propylene GlycolC₃H₈O₂2.20188.2A common, low-toxicity co-solvent.[6]
  • Solubility Screening:

    • In separate small vials, attempt to dissolve a known amount of your polar compound (e.g., 10 mg of DMEM-H) in a fixed volume (e.g., 1 mL) of each candidate co-solvent from Table 1.

    • Observe and record the solubility.

  • Ternary System Test:

    • Select the co-solvent that best dissolves your compound.

    • In a test tube, add your nonpolar reaction solvent (e.g., 5 mL of toluene).

    • Add your polar compound (e.g., 50 mg of DMEM-H). The compound should not dissolve.

    • Slowly add the selected co-solvent dropwise while stirring or vortexing.

    • Observe the minimum amount of co-solvent required to achieve complete dissolution.

  • Reaction Compatibility Test:

    • Run a small-scale control reaction in the chosen solvent/co-solvent mixture without your primary reactants to ensure the solvents do not react with each other or decompose under the reaction conditions (e.g., heat).

A Identify Polar Solute & Nonpolar Solvent B Screen Solubility of Solute in Potential Co-solvents A->B C Select Co-solvent with Highest Solubilizing Power B->C D Titrate Co-solvent into Solute/Nonpolar Solvent Mixture C->D E Does Solute Dissolve? D->E F Test Co-solvent for Reaction Compatibility E->F  Yes H Re-screen Other Co-solvents or Try Another Method E->H  No G Proceed with Reaction F->G

Caption: Workflow for selecting an appropriate co-solvent.

Guide 2: Surfactant-Mediated Microemulsions

Surfactants can encapsulate polar compounds in structures called micelles, which are dispersible in nonpolar solvents.

SurfactantTypeTypical HLB ValueCommon Use
Sorbitan Monooleate (Span 80)Non-ionic4.3Water-in-oil emulsifier[16]
Polysorbate 80 (Tween 80)Non-ionic15.0Oil-in-water emulsifier, can be blended[16][17]
LecithinZwitterionic4-9Natural emulsifier, common in food and pharma
Dioctyl Sulfosuccinate (AOT)Anionic~10Forms well-defined reverse micelles

HLB (Hydrophile-Lipophile Balance) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. Lower HLB values (<10) are favorable for water-in-oil emulsions.

  • Surfactant Selection:

    • Choose a surfactant with a low HLB value (e.g., Span 80) for dispersing a polar (aqueous) phase in a nonpolar (oil) phase.

  • Phase Preparation:

    • Polar Phase: Dissolve your polar compound (DMEM-H) in a minimal amount of a suitable polar solvent (like water or buffer) to create a concentrated stock.

    • Nonpolar Phase: Dissolve the selected surfactant in the nonpolar reaction solvent. A typical starting concentration is 1-5% (w/v).

  • Emulsification:

    • While vigorously stirring or sonicating the nonpolar phase, add the polar phase drop by drop.

    • Continue agitation until the mixture becomes clear or translucent, indicating the formation of a stable microemulsion.

    • If the solution remains cloudy or separates, try adjusting the surfactant concentration or the ratio of the polar to nonpolar phase.

cluster_0 Normal Micelle (in Polar Solvent) cluster_1 Reverse Micelle (in Nonpolar Solvent) p1 Polar Head center1->p1 Nonpolar Tail p2 center1->p2 p3 center1->p3 p4 center1->p4 p5 center1->p5 p6 center1->p6 p7 center1->p7 p8 center1->p8 h1 Polar Core t1 h1->t1 Polar Head t2 h1->t2 t3 h1->t3 t4 h1->t4 t5 h1->t5 t6 h1->t6 t7 h1->t7 t8 h1->t8 p11 t1->p11 Nonpolar Tail   p12 t2->p12 p13 t3->p13 p14 t4->p14 p15 t5->p15 p16 t6->p16 p17 t7->p17 p18 t8->p18 cluster_0 Aqueous Phase cluster_1 Organic (Nonpolar) Phase Nu_aq Nucleophile (Nu⁻) IonPair_aq Q⁺Nu⁻ Ion Pair Nu_aq->IonPair_aq Cat_aq Catalyst Cation (Q⁺) Cat_aq->IonPair_aq IonPair_org Q⁺Nu⁻ Ion Pair IonPair_aq->IonPair_org Phase Transfer Substrate Substrate (R-X) Product Product (R-Nu) Substrate->Product Reaction Cat_org Catalyst Cation (Q⁺) Product->Cat_org Cat_org->Cat_aq Catalyst Return IonPair_org->Substrate

References

Preventing thermal degradation of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

Q2: What are the likely thermal degradation pathways for this compound?

While specific studies on this compound are limited, based on the chemistry of similar amino alcohols, the primary degradation pathways are likely to be:

  • Oxidation: The tertiary amine functionalities are susceptible to oxidation, which can be initiated by heat, light, and the presence of oxygen. This can lead to the formation of N-oxides and other oxidized species. For some amines, oxidation can lead to the formation of byproducts like formaldehyde.[2]

  • Decomposition in the Presence of Acidic Gases: Studies on other amino alcohols, such as 2-aminoethylethanolamine (AEEA), have shown that thermal degradation is significantly accelerated in the presence of CO2.[3][4] This can lead to the formation of cyclic compounds like imidazolidinones. While your synthesis may not involve CO2, the presence of any acidic impurities could potentially promote similar degradation pathways.

Q3: What are the potential impurities in the synthesis of this compound that could promote thermal degradation?

The synthesis of this compound often involves the reaction of an amine with ethylene oxide.[5] Potential impurities that could sensitize the final product to thermal degradation include:

  • Residual starting materials: Unreacted amines or ethylene oxide.

  • Byproducts from side reactions: Such as the formation of other ethanolamines or glycols.

  • Catalyst residues: If a catalyst is used in the synthesis.

  • Peroxides: Formed from the exposure of reagents or the product to air.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Product discoloration (yellowing or browning) upon heating or storage. Oxidation of the tertiary amine groups.1. Inert Atmosphere: Conduct the synthesis and store the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6] 2. Antioxidants: Consider the addition of a small amount of a suitable antioxidant or free radical scavenger. Phenolic antioxidants like BHT (butylated hydroxytoluene) are commonly used for stabilizing organic compounds. 3. Light Protection: Store the compound in an amber-colored vial or in the dark to prevent photo-initiated oxidation.
Low yield or formation of unexpected byproducts. Thermal decomposition during the reaction or purification.1. Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Use a temperature-controlled heating mantle and monitor the reaction temperature closely. 2. Vacuum Distillation: If purification is done by distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound. 3. Purification: Ensure starting materials are pure and free from contaminants that could catalyze degradation.
Inconsistent results between batches. Variations in reaction conditions or purity of starting materials.1. Standardize Protocol: Strictly adhere to a standardized synthesis protocol, including reaction time, temperature, and purification methods. 2. Quality Control of Reagents: Use high-purity reagents and consider testing them for impurities before use.
Formation of solid precipitates during storage. Polymerization or formation of insoluble degradation products.1. Storage Conditions: Store the purified compound at a low temperature (e.g., in a refrigerator) under an inert atmosphere. 2. Stabilizers: For long-term storage, consider the addition of a stabilizer. The choice of stabilizer will depend on the intended application of the compound.

Experimental Protocols

General Protocol for Synthesis with Minimized Thermal Degradation

This protocol provides a general methodology for the synthesis of this compound, incorporating measures to prevent thermal degradation.

Materials:

  • N,N,N'-trimethylethylenediamine

  • 2-Chloroethanol

  • Sodium hydroxide

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Antioxidant (e.g., BHT)

Procedure:

  • Inert Atmosphere: Set up the reaction apparatus under a continuous flow of dry nitrogen or argon gas. All glassware should be oven-dried before use to remove moisture.

  • Reaction: Dissolve N,N,N'-trimethylethylenediamine and a suitable base (e.g., sodium hydroxide) in an anhydrous solvent in the reaction flask.

  • Controlled Addition: Slowly add 2-chloroethanol to the reaction mixture at a controlled temperature. An exothermic reaction may occur, so cooling might be necessary to maintain the desired temperature.

  • Temperature Monitoring: Maintain the reaction temperature at the lowest effective level (e.g., 50-60 °C) and monitor it continuously.

  • Reaction Completion: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the salt byproduct and wash the filtrate with brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).

    • Filter the drying agent.

    • For long-term storage, a small amount of an antioxidant like BHT can be added at this stage.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to minimize thermal stress. Collect the fraction corresponding to the boiling point of the product at the given pressure.

  • Storage: Store the purified product in a sealed, amber-colored vial under an inert atmosphere at a reduced temperature.

Analytical Method for Detecting Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for identifying and quantifying potential degradation products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like RTX®-5MS).

Sample Preparation:

  • Dilute a small aliquot of the synthesized compound in a suitable solvent (e.g., methanol or dichloromethane) before injection.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in full scan mode to identify all eluting compounds.

Data Analysis:

  • Compare the obtained mass spectra of any impurity peaks with a mass spectral library (e.g., NIST) to identify potential degradation products.

Visualizations

Thermal_Degradation_Prevention_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Storage start Start Synthesis inert_atm Maintain Inert Atmosphere start->inert_atm temp_control Control Temperature inert_atm->temp_control reagent_purity Use High-Purity Reagents temp_control->reagent_purity reaction Reaction reagent_purity->reaction workup Aqueous Workup reaction->workup vacuum_dist Vacuum Distillation workup->vacuum_dist add_antioxidant Add Antioxidant (Optional) vacuum_dist->add_antioxidant store_inert Store under Inert Gas add_antioxidant->store_inert store_cold Store at Low Temperature store_inert->store_cold store_dark Protect from Light store_cold->store_dark end_product Stable Product store_dark->end_product

Caption: Workflow for minimizing thermal degradation during synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Product Degradation (e.g., Discoloration, Low Yield) oxidation Oxidation issue->oxidation thermal_stress Excessive Heat issue->thermal_stress impurities Impurities issue->impurities use_inert Use Inert Atmosphere oxidation->use_inert add_antioxidant Add Antioxidant oxidation->add_antioxidant lower_temp Lower Reaction/Distillation Temperature thermal_stress->lower_temp use_vacuum Use Vacuum Distillation thermal_stress->use_vacuum purify_reagents Purify Starting Materials impurities->purify_reagents

Caption: Troubleshooting logic for product degradation issues.

References

Technical Support Center: Optimizing N-Alkylation with Tertiary Amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-alkylation reactions using tertiary amine catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental conditions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during N-alkylation reactions.

Issue 1: Low or No Conversion of Starting Material

  • Q: My N-alkylation reaction shows little to no product formation. What are the potential causes and how can I resolve this?

    A: Low or no conversion can stem from several factors ranging from reagent reactivity to reaction conditions. Here are the primary causes and solutions:

    • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial. Reactivity follows the trend I > Br > Cl > F. If you are using a less reactive alkyl halide, such as a chloride, consider switching to a bromide or iodide.[1][2] The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction of alkyl chlorides or bromides.

    • Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increase the temperature.[1][3] However, be mindful that higher temperatures can also promote side reactions.[1]

    • Poor Solubility: For the reaction to occur, all reactants must be adequately dissolved in the solvent. If one of your components is not fully soluble, consider switching to a different solvent system in which all reactants are soluble.[1][3]

    • Steric Hindrance: Significant steric bulk on either the amine or the alkylating agent can impede the reaction.[2] If possible, consider using less sterically hindered reagents.

    • Ineffective Base: The tertiary amine base may not be strong enough or may be sterically hindered itself, preventing efficient scavenging of the acid generated during the reaction. Consider using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base).[1][4]

Issue 2: Formation of Multiple Products (Over-alkylation)

  • Q: I am observing the formation of a quaternary ammonium salt or other over-alkylated byproducts. How can I improve the selectivity for my desired mono-alkylated product?

    A: Over-alkylation is a common challenge because the product amine can often be more nucleophilic than the starting amine.[2][5] Here are several strategies to minimize this issue:

    • Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent.[1][3] This increases the statistical probability of the alkylating agent reacting with the starting material.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) helps to maintain a low concentration of it in the reaction mixture, which favors mono-alkylation.[1][3]

    • Lower Reaction Temperature: Reducing the reaction temperature can often enhance selectivity by slowing down the rate of the second alkylation more than the first.[1][3]

    • Choice of Base: Using a sterically hindered, non-nucleophilic base such as DIPEA can help prevent the formation of quaternary ammonium salts.[4]

Issue 3: Competing Elimination Reactions

  • Q: My reaction is producing a significant amount of alkene byproduct instead of the desired N-alkylated product. What can I do to favor substitution over elimination?

    A: Elimination (E2) reactions can compete with the desired substitution (SN2) pathway, particularly with secondary or tertiary alkyl halides.[2] To minimize elimination:

    • Use a Less Hindered Base: While sterically hindered bases are good for preventing over-alkylation, extremely bulky bases can favor elimination. A careful balance is needed.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.

    • Choose an Appropriate Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) generally favor SN2 reactions.[1]

Frequently Asked Questions (FAQs)

  • Q1: Which tertiary amine base should I choose for my N-alkylation?

    A: The choice of base is critical. For preventing over-alkylation, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred.[1][4] Triethylamine (TEA) is also commonly used but can sometimes lead to the formation of quaternary ammonium salts.[5] The optimal base will depend on the specific substrates and reaction conditions.

  • Q2: What are the best solvents for N-alkylation reactions?

    A: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are generally good choices as they can accelerate SN2 reactions.[1] In some cases, alcohols or even aqueous conditions can be employed.[1][6]

  • Q3: How can I monitor the progress of my N-alkylation reaction?

    A: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][7] These methods allow you to track the consumption of starting materials and the formation of the product over time.

  • Q4: What is a standard work-up procedure for an N-alkylation reaction using a tertiary amine base?

    A: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water or brine to remove the tertiary amine hydrohalide salt. An acidic wash (e.g., with dilute HCl) can be used to remove any remaining tertiary amine base by protonating it and making it water-soluble.[8] However, this should only be done if the desired product is not acid-labile. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated. The crude product is then purified, typically by column chromatography.[3][4]

  • Q5: Are there alternative methods to direct N-alkylation?

    A: Yes, reductive amination is a highly effective alternative method for the synthesis of secondary and tertiary amines.[1][5] This one-pot process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion, which is then reduced in situ. This method often provides better selectivity and avoids the issue of over-alkylation.[1]

Data Presentation

Table 1: Common Tertiary Amine Bases and Their Properties

BasepKa of Conjugate AcidStructureKey Features
Triethylamine (TEA)10.75Et₃NCommon, inexpensive, can sometimes lead to quaternization.
N,N-Diisopropylethylamine (DIPEA)11.4(i-Pr)₂NEtSterically hindered, non-nucleophilic, minimizes over-alkylation.[1][4]
N-Methylmorpholine (NMM)7.4C₅H₁₁NOLess basic than TEA and DIPEA, useful for sensitive substrates.

Table 2: Recommended Solvents for N-Alkylation

SolventTypeDielectric ConstantBoiling Point (°C)Notes
Acetonitrile (MeCN)Polar Aprotic37.582Excellent for SN2 reactions, easy to remove.[1]
Dimethylformamide (DMF)Polar Aprotic36.7153High boiling point, good solvating power.[1]
Dichloromethane (DCM)Polar Aprotic9.140Lower boiling point, good for reactions at or below room temperature.
Tetrahydrofuran (THF)Polar Aprotic7.566Common solvent, can be prone to peroxide formation.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of a Secondary Amine with an Alkyl Halide

  • Reactant Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile).[1]

  • Addition of Base: Add a suitable tertiary amine base (e.g., N,N-Diisopropylethylamine, 1.5 equivalents).[1]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the mixture. For improved selectivity, this addition can be done slowly or dropwise.[1][3]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or another suitable analytical technique.[1]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the ammonium salt. The organic layer is then dried, filtered, and concentrated.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Secondary Amine in Anhydrous Solvent add_base Add Tertiary Amine Base (e.g., DIPEA) prep_amine->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react Stir at Desired Temperature under Inert Atmosphere add_alkyl_halide->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Solvent Removal & Aqueous Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Tertiary Amine purify->product

Caption: A generalized workflow for performing an N-alkylation experiment.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion cause1 Low Alkyl Halide Reactivity start->cause1 cause2 Insufficient Temperature start->cause2 cause3 Poor Solubility start->cause3 cause4 Ineffective Base start->cause4 sol1 Switch to R-Br or R-I Add catalytic KI cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Change Solvent cause3->sol3 sol4 Use Stronger/Less Hindered Base (e.g., DIPEA) cause4->sol4 outcome Improved Yield sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: A logical diagram for troubleshooting low-yield N-alkylation reactions.

troubleshooting_selectivity cluster_strategies Strategies for Improvement start Poor Selectivity (Over-alkylation) strat1 Use Large Excess of Amine start->strat1 strat2 Slow Addition of Alkylating Agent start->strat2 strat3 Lower Reaction Temperature start->strat3 strat4 Use Sterically Hindered Base (DIPEA) start->strat4 outcome Selective Mono-alkylation strat1->outcome strat2->outcome strat3->outcome strat4->outcome

Caption: Decision pathway for addressing selectivity issues in N-alkylation.

References

Validation & Comparative

A Comparative Study of dmemH and Ethylenediamine as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the selection of appropriate ligands is paramount to tailoring the properties of metal complexes for specific applications, from catalysis to drug design. Ethylenediamine (en) is a foundational bidentate ligand, celebrated for its simplicity and the thermodynamic stability it imparts to metal complexes through the chelate effect. However, the functionalization of the ethylenediamine backbone offers a powerful strategy to modulate the electronic and steric properties of the resulting complexes, thereby fine-tuning their reactivity, solubility, and biological activity.

This guide provides a comparative analysis of the parent ligand, ethylenediamine, and a functionalized derivative, N,N-dimethyl-N'-(2-hydroxyethyl)ethylenediamine (dmemH). Due to the limited direct literature on dmemH, this comparison will leverage data from its closely related structural analogs: N-(2-hydroxyethyl)ethylenediamine (HydEt-en) and N,N-dimethylethylenediamine. By examining these analogs, we can infer the distinct effects of N,N-dimethyl and N'-(2-hydroxyethyl) substitutions on the coordination behavior, stability, and structural characteristics of the resulting metal complexes.

Ligand Structures and Donor Properties

The structural differences between ethylenediamine, dmemH, and its analogs are fundamental to their coordination chemistry. Ethylenediamine presents two primary amine donors. In contrast, dmemH features a tertiary amine (due to the two methyl groups), a secondary amine, and a hydroxyl group. The analogs, HydEt-en and N,N-dimethylethylenediamine, represent intermediate structures.

Ligand_Structures cluster_en Ethylenediamine (en) cluster_dmemH dmemH cluster_analogs Structural Analogs of dmemH en en_label H2N-CH2-CH2-NH2 dmemH dmemH_label (CH3)2N-CH2-CH2-NH-CH2-CH2-OH HydEt_en HydEt_en_label H2N-CH2-CH2-NH-CH2-CH2-OH NN_dmen NN_dmen_label (CH3)2N-CH2-CH2-NH2

Figure 1: Structures of Ethylenediamine, dmemH, and its Analogs.

The N,N-dimethyl substitution in dmemH introduces steric bulk near one of the nitrogen donors and also increases its basicity. The N'-(2-hydroxyethyl) group adds a potential third donor site (the hydroxyl oxygen) and can participate in hydrogen bonding, which can influence the supramolecular assembly of the complexes in the solid state.

Comparative Stability of Metal Complexes

The stability of a metal complex is a critical parameter, often quantified by the overall stability constant (log β). A higher value indicates greater thermodynamic stability. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key principle.

The following table compares the stability constants for Cu(II) complexes with ethylenediamine and N,N-dimethylethylenediamine.

LigandMetal Ionlog K1log K2Overall log β2
Ethylenediamine (en)Cu(II)10.59.0519.55[1]
N,N-DimethylethylenediamineCu(II)---

The stability of mixed ligand complexes of Cu(II) with 2,2'-bipyridylamine and various diamines follows the order: 1,3-diaminopropane > 1,2-diaminopropane > ethylenediamine > N,N-dimethylethylenediamine > N,N-diethylethylenediamine[2]. This trend highlights the impact of steric hindrance from N-alkylation on complex stability[2].

Structural Comparison of Coordination Complexes

The coordination geometry and bond parameters of metal complexes provide valuable insights into the ligand's influence. X-ray crystallography is the definitive technique for determining these structures.

The following table summarizes key crystallographic data for copper(II) complexes with ethylenediamine and N-(2-hydroxyethyl)ethylenediamine.

Parameter[Cu(en)₂(H₂O)₂]²⁺[Cu(HydEt-en)(ox)]
Metal Ion Cu(II)Cu(II)
Coordination Geometry Distorted OctahedralDistorted Square-Pyramidal
Crystal System -Orthorhombic
Space Group -Pnma
Cu-N Bond Lengths (Å) 2.0211(7) - 2.0439(7)[3]N1: 2.016(2), N2: 2.000(2)
Cu-O Bond Lengths (Å) 2.5274(6)[3]O1: 1.961(2), O4: 1.956(2), O5: 2.229(2)
N-Cu-N Bite Angle (°) -86.36(7)

In the [Cu(en)₂(H₂O)₂]²⁺ cation, the two ethylenediamine ligands chelate the copper(II) ion in the equatorial plane, with two water molecules occupying the axial positions, resulting in a tetragonally distorted octahedral geometry due to the Jahn-Teller effect[3].

For [Cu(HydEt-en)(ox)], the N-(2-hydroxyethyl)ethylenediamine ligand acts as a tridentate ligand, coordinating through both nitrogen atoms and the hydroxyl oxygen[4]. The copper(II) center adopts a distorted square-pyramidal geometry[4]. The ability of the hydroxyethyl arm to coordinate to the metal center is a key feature of dmemH and its analogs, potentially leading to different coordination geometries and reactivities compared to ethylenediamine.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of coordination complexes.

Synthesis of Bis(ethylenediamine)copper(II) Sulfate ([Cu(en)₂]SO₄)

This protocol is a standard method for the preparation of a simple ethylenediamine complex.

  • Dissolution of Copper(II) Sulfate: Dissolve a known amount of copper(II) sulfate pentahydrate in a minimal amount of distilled water.

  • Addition of Ethylenediamine: To the stirred copper(II) sulfate solution, slowly add a stoichiometric amount (2 equivalents) of ethylenediamine. A significant color change from light blue to deep violet-blue should be observed.

  • Crystallization: Concentrate the resulting solution by gentle heating on a water bath. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Purification: Collect the dark blue-purple crystals by suction filtration. Wash the crystals with a small amount of cold ethanol and then diethyl ether. Dry the product in a desiccator.[5][6]

Synthesis_Workflow start Start dissolve Dissolve CuSO4·5H2O in water start->dissolve add_ligand Slowly add ethylenediamine (or analog) dissolve->add_ligand stir Stir and observe color change add_ligand->stir concentrate Concentrate solution by gentle heating stir->concentrate cool Cool to induce crystallization concentrate->cool filter Filter to isolate crystals cool->filter wash Wash with cold solvent filter->wash dry Dry the complex wash->dry end End dry->end Logical_Relationships Ligand Ligand Structure (en vs. dmemH) Properties Physicochemical Properties (Sterics, Electronics, H-bonding) Ligand->Properties determines Complex Metal Complex (Stability, Geometry, Reactivity) Properties->Complex influences Application Potential Application (Catalysis, Drug Development) Complex->Application enables

References

Performance Showdown: Dabco T Versus Alternative Amine Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the intricate world of polyurethane chemistry, the selection of an appropriate amine catalyst is paramount to achieving desired reaction kinetics and final product performance. This guide offers an in-depth comparison of Dabco T against other commonly used amine catalysts, providing researchers, scientists, and formulation professionals with the data-driven insights necessary for informed decision-making in polyurethane product development.

Executive Summary

Dabco T, a non-emissive tertiary amine catalyst, is distinguished by its reactive hydroxyl group, which allows it to be chemically incorporated into the polyurethane matrix. This feature is designed to minimize volatile organic compound (VOC) emissions and reduce odor in the final product. This guide presents a comparative analysis of Dabco T's performance against established amine catalysts such as N,N-Dimethylcyclohexylamine (DMCHA), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), and Benzyl Dimethylamine (BDMA). The comparison focuses on their catalytic activity in rigid polyurethane foam systems and the resultant physical properties of the foam.

Catalyst Performance Comparison

The efficacy of a catalyst in polyurethane foam formation is primarily assessed by its influence on the reaction profile—specifically the cream time, gel time, and tack-free time—and its impact on the physical characteristics of the cured foam. The following tables summarize the performance of Dabco T in comparison to other industry-standard amine catalysts.

Table 1: Comparative Reaction Profile of Amine Catalysts in a Model Rigid Polyurethane Foam Formulation
CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)
Dabco T 10 - 1545 - 6070 - 90
DMCHA 8 - 1235 - 5060 - 80
PMDETA 7 - 1155 - 7080 - 100
BDMA 12 - 1860 - 7590 - 110

Note: Data is compiled from representative formulations and may vary depending on the specific polyol, isocyanate, and other additives used.

Table 2: Comparative Physical Properties of Rigid Polyurethane Foam
CatalystDensity ( kg/m ³)Compressive Strength (kPa)Dimensional Stability (% change after aging)
Dabco T 32 - 35200 - 220< 1.0
DMCHA 31 - 34210 - 230< 1.2
PMDETA 33 - 36190 - 210< 1.5
BDMA 32 - 35195 - 215< 1.3

Note: Physical properties are highly dependent on the complete formulation and processing conditions.

Signaling Pathways and Experimental Workflows

The catalytic mechanism of tertiary amines in polyurethane formation involves the activation of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) and by water (blowing reaction). The balance between these two reactions is critical for the final foam structure and properties.

G Catalytic Pathways in Polyurethane Foam Formation cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Primary Reactions cluster_products Products Polyol Polyol (-OH) Gelling Gelling Reaction (Urethane Linkage) Polyol->Gelling Isocyanate Isocyanate (-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO2) Isocyanate->Blowing Water Water (H2O) Water->Blowing Catalyst Amine Catalyst (e.g., Dabco T) Catalyst->Gelling Activates Catalyst->Blowing Activates Polyurethane Polyurethane Matrix Gelling->Polyurethane Blowing->Polyurethane CO2 Carbon Dioxide Gas Blowing->CO2

Figure 1: Catalytic pathways in polyurethane foam formation.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. The following protocols outline the procedures for evaluating catalyst performance in a typical rigid polyurethane foam formulation.

Measurement of Reaction Profile

Objective: To determine the cream time, gel time, and tack-free time of a polyurethane foam formulation.

Materials:

  • Polyol blend (pre-mixed with surfactant and blowing agent)

  • Isocyanate (e.g., polymeric MDI)

  • Amine catalyst (Dabco T or alternative)

  • Digital stopwatch

  • Mixing cup and stirrer

  • Wooden tongue depressor

Procedure:

  • Condition all components to a controlled temperature (e.g., 25°C).

  • Accurately weigh the polyol blend into the mixing cup.

  • Add the specified amount of amine catalyst to the polyol blend and mix thoroughly.

  • Start the stopwatch and add the isocyanate to the mixture.

  • Mix vigorously for a specified time (e.g., 10 seconds).

  • Cream Time: Record the time when the mixture begins to change color and rise.

  • Gel Time: Periodically touch the surface of the rising foam with the tongue depressor. Record the time when fine, string-like filaments can be pulled from the foam.

  • Tack-Free Time: Lightly touch the surface of the fully risen foam. Record the time when the surface is no longer sticky to the touch.

Evaluation of Physical Properties

Objective: To measure the density and compressive strength of the cured polyurethane foam.

Apparatus:

  • Universal Testing Machine (for compressive strength)

  • Calipers and a balance (for density)

Procedure:

a. Density (in accordance with ASTM D1622) [1][2][3][4]

  • After the foam has cured for at least 24 hours at ambient conditions, cut a specimen of regular geometry (e.g., a cube or cylinder).

  • Measure the dimensions of the specimen accurately using calipers.

  • Weigh the specimen using a balance.

  • Calculate the density by dividing the mass by the volume.

b. Compressive Strength (in accordance with ASTM D1621) [5][6][7][8]

  • Prepare a cubic or cylindrical specimen with a minimum height of 25 mm.

  • Place the specimen between the platens of the Universal Testing Machine.

  • Apply a compressive load at a constant rate of crosshead movement (e.g., 2.5 mm/min).

  • Record the force and deformation until the specimen yields or is compressed to 10% of its original height.

  • Calculate the compressive strength as the stress at the yield point or at 10% deformation.

c. Dimensional Stability (in accordance with ASTM D2126) [9][10][11][12]

  • Measure the initial dimensions of a foam specimen.

  • Expose the specimen to specified conditions of temperature and humidity for a set period (e.g., 70°C and 95% relative humidity for 48 hours).

  • After the exposure period, re-condition the specimen to ambient conditions and re-measure its dimensions.

  • Calculate the percentage change in each dimension.

G Experimental Workflow for Catalyst Performance Evaluation A Component Preparation (Polyol, Isocyanate, Catalyst) B Mixing and Foaming A->B C Reaction Profile Measurement (Cream, Gel, Tack-Free Time) B->C D Curing (24h at ambient conditions) B->D E Specimen Preparation D->E F Physical Property Testing E->F G Density (ASTM D1622) F->G H Compressive Strength (ASTM D1621) F->H I Dimensional Stability (ASTM D2126) F->I

Figure 2: Workflow for evaluating catalyst performance.

Conclusion

The selection of an amine catalyst has a profound impact on the processing characteristics and final properties of polyurethane foams. Dabco T offers a unique proposition as a non-emissive catalyst that can be chemically bound into the polymer matrix. While exhibiting a slightly slower reaction profile compared to highly active catalysts like DMCHA, it provides a balanced reactivity that can be advantageous in certain applications. The choice between Dabco T and other amine catalysts will ultimately depend on the specific performance requirements of the end product, processing parameters, and any environmental or regulatory considerations. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to aid in this critical selection process.

References

A Comparative Analysis of the Catalytic Performance of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol and Triethylamine in Polyurethane Foaming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of polyurethane foams, the choice of catalyst is paramount in dictating the reaction kinetics, foam morphology, and final material properties. This guide provides a detailed comparison of the catalytic activity of two tertiary amine catalysts: 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, a reactive amine catalyst, and triethylamine (TEA), a conventional non-reactive amine catalyst. This objective analysis, supported by experimental data and protocols, aims to assist researchers and professionals in selecting the appropriate catalyst for their specific applications.

Introduction to the Catalysts

This compound (also known as N,N,N'-trimethyl-N'-(2-hydroxyethyl)ethylenediamine) is a low-odor, reactive foaming catalyst.[1] Its key structural feature is a hydroxyl group that allows it to react with isocyanate groups and become covalently bonded into the polyurethane polymer matrix.[2] This incorporation minimizes its volatility and potential for emission from the final product. It is particularly recommended for use in flexible, molded, semi-rigid, and rigid polyurethane foams, especially in applications where smooth reaction characteristics are desired, such as in automotive foams.[1]

Triethylamine (TEA) is a widely used, conventional tertiary amine catalyst in polyurethane chemistry.[3] As a non-reactive catalyst, it does not become part of the polymer backbone and remains as a volatile component in the foam. TEA is known for its strong catalytic effect on both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[4] Its catalytic activity is attributed to its basicity and the accessibility of the lone pair of electrons on the nitrogen atom.[5]

Comparative Catalytic Performance

Table 1: Inferred Comparative Performance of this compound vs. Triethylamine in a Model Polyurethane Foam Formulation

ParameterThis compoundTriethylamineRationale
Catalyst Type Reactive Foaming CatalystNon-Reactive CatalystThe presence of a hydroxyl group in this compound allows it to react with isocyanates and integrate into the polymer matrix.[2] Triethylamine lacks a reactive group and acts solely as a catalyst.
Cream Time Likely shorter or comparableShorterBoth are effective catalysts, but triethylamine is known for its high activity which can lead to a rapid initiation of the foaming process.[6]
Gel Time Likely longerShorterTriethylamine is a strong gelling catalyst.[7] As a reactive catalyst, this compound's catalytic activity might be moderated as it is consumed in the reaction.
Rise Time Likely longerShorterThe balanced catalytic activity of this compound promotes a smoother rise, while the high activity of triethylamine can lead to a faster foam expansion.[1]
Odor in Final Product LowHighDue to its incorporation into the polymer matrix, this compound has a significantly lower odor profile in the finished foam compared to the volatile triethylamine.[1]
VOC Emissions LowHighThe reactive nature of this compound leads to lower volatile organic compound (VOC) emissions from the final product.[2]

Mechanism of Catalysis

The catalytic activity of tertiary amines in polyurethane formation proceeds through the activation of either the isocyanate or the polyol, or both. The generally accepted mechanism involves the formation of a complex between the amine catalyst and the hydroxyl group of the polyol through hydrogen bonding. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.

For This compound , the presence of two tertiary amine centers and a hydroxyl group suggests a potentially more complex interaction. The hydroxyl group can participate in the reaction, leading to its incorporation into the polymer chain.

Triethylamine , with its sterically accessible nitrogen atom, readily participates in the activation of the reactants. Its high basicity contributes to its strong catalytic effect.[4]

Below is a generalized diagram illustrating the catalytic cycle for a tertiary amine in the urethane reaction.

Catalytic_Cycle Catalyst Tertiary Amine (e.g., TEA) Activated_Complex [Catalyst---H-O-R'] Activated Complex Catalyst->Activated_Complex Forms complex with Polyol Polyol R'-OH (Polyol) Polyol->Activated_Complex Isocyanate R-NCO (Isocyanate) Urethane R-NH-CO-O-R' (Urethane) Isocyanate->Urethane Activated_Complex->Urethane Reacts with Isocyanate Urethane->Catalyst Releases Catalyst Product Final Polymer Urethane->Product

Caption: Generalized catalytic cycle of a tertiary amine in urethane formation.

Experimental Protocol for Comparative Evaluation

To provide a framework for researchers to conduct a direct comparative analysis, the following experimental protocol for a model polyurethane foam formulation is proposed.

Materials
  • Polyol: A standard polyether polyol (e.g., a trifunctional polyol with a hydroxyl value of 30-40 mg KOH/g).

  • Isocyanate: Toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI).

  • Catalysts: this compound and Triethylamine.

  • Surfactant: A silicone-based surfactant to stabilize the foam structure.

  • Blowing Agent: Deionized water.

Equipment
  • High-speed laboratory mixer (e.g., 2000-3000 rpm).

  • Paper cups or other suitable containers for mixing and foaming.

  • Stopwatch.

  • Thermocouple for measuring exotherm.

  • Fume hood.

  • Apparatus for measuring foam density and mechanical properties.

Formulation

The following is a model formulation. The amounts of catalysts should be adjusted to achieve similar gel times for a more direct comparison of other properties.

Table 2: Model Polyurethane Foam Formulation

ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
CatalystVariable (e.g., 0.1 - 1.0)
Isocyanate (TDI or MDI)To an NCO index of 105
Procedure
  • Preparation: Condition all components to a controlled temperature (e.g., 25°C).

  • Mixing: In a paper cup, accurately weigh the polyol, water, surfactant, and the amine catalyst.

  • Mix these components thoroughly with the high-speed mixer for approximately 10 seconds.

  • Add the pre-weighed isocyanate to the mixture and continue mixing for a specified time (e.g., 5-7 seconds).

  • Observation: Immediately after mixing, start the stopwatch and record the following parameters:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: The time from the start of mixing until fine strings of polymer can be pulled from the rising foam with a spatula.

    • Rise Time: The time from the start of mixing until the foam reaches its maximum height.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before further testing.

  • Analysis: After curing, characterize the foam for properties such as density, cell structure (visual or microscopic examination), and mechanical properties (e.g., compression set, tensile strength).

The workflow for this experimental protocol is illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_mix Mixing cluster_obs Observation cluster_cure Curing & Analysis A Condition Raw Materials (25°C) B Weigh and Mix Polyol, Water, Surfactant, Catalyst A->B C Add Isocyanate and Mix B->C D Record Cream Time C->D E Record Gel Time D->E F Record Rise Time E->F G Cure Foam (24h at RT) F->G H Characterize Foam Properties (Density, Cell Structure, etc.) G->H

Caption: Experimental workflow for the comparative evaluation of amine catalysts.

Conclusion

The selection between this compound and triethylamine as a catalyst for polyurethane foam production depends on the specific requirements of the application.

  • This compound is the preferred choice for applications where low odor and low VOC emissions are critical, such as in automotive interiors and furniture. Its reactive nature, allowing it to be chemically bound into the polymer, provides a significant advantage in terms of product safety and environmental considerations.

  • Triethylamine remains a viable and cost-effective option for applications where its volatility and odor are less of a concern. Its high catalytic activity can be advantageous in achieving fast cycle times in industrial production.

For researchers and formulators, a thorough evaluation based on a standardized experimental protocol, as outlined in this guide, is essential to determine the optimal catalyst system that balances reaction efficiency, processing characteristics, and the desired final properties of the polyurethane foam.

References

Validation of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol as a Low-Emission Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, commercially known as JEFFCAT Z-110, with traditional and other low-emission amine catalysts used in polyurethane foam applications. The following sections present a detailed analysis of its performance, supported by representative experimental data and standardized testing protocols.

Introduction to Low-Emission Amine Catalysts

The polyurethane industry is increasingly shifting towards sustainable and environmentally friendly materials.[1][2] Traditional tertiary amine catalysts, such as Triethylenediamine (TEDA), are highly effective in catalyzing the gelling and blowing reactions in polyurethane foam production.[3][4][5] However, their volatility contributes to Volatile Organic Compound (VOC) emissions, leading to odor issues and potential health concerns.[1][2] This has driven the development of low-emission catalysts designed to minimize environmental impact without compromising performance.

This compound (JEFFCAT Z-110) is a reactive amine catalyst that addresses these concerns.[6][7][8][9] Its reactive hydroxyl group allows it to be incorporated into the polymer matrix, significantly reducing its potential for emission. This guide evaluates the performance of JEFFCAT Z-110 against a traditional volatile catalyst (TEDA) and another common type of low-emission catalyst.

Comparative Performance Data

The following tables summarize the typical performance characteristics of JEFFCAT Z-110 in comparison to a traditional tertiary amine catalyst (Triethylenediamine - TEDA) and a generic reactive low-emission amine catalyst. The data presented is a representative compilation from various industry sources and research articles.

Table 1: Catalyst Performance in a Standard Flexible Polyurethane Foam Formulation

ParameterJEFFCAT Z-110 (Low-Emission, Reactive)Triethylenediamine (TEDA) (Traditional)Alternative Low-Emission Catalyst (Reactive)
Cream Time (seconds) 10 - 158 - 1212 - 18
Gel Time (seconds) 50 - 7045 - 6060 - 80
Rise Time (seconds) 90 - 12080 - 100100 - 130
**Foam Density ( kg/m ³) **28 - 3228 - 3228 - 32
Airflow (L/min) 2.5 - 3.52.8 - 3.82.2 - 3.2

Note: The performance data are typical values and can vary depending on the specific foam formulation and processing conditions.

Table 2: Emissions Profile (VOCs) from Cured Polyurethane Foam

CatalystTotal VOC Emissions (µg/g)Amine Emissions (µg/g)
JEFFCAT Z-110 (Low-Emission, Reactive) < 50< 5
Triethylenediamine (TEDA) (Traditional) 300 - 500100 - 200
Alternative Low-Emission Catalyst (Reactive) < 70< 10

Note: VOC emissions are typically measured using standardized chamber tests (e.g., VDA 278) after a specified curing period.[10]

Experimental Protocols

The validation of catalyst performance relies on standardized and reproducible experimental methods. Below are detailed protocols for key experiments.

Foam Reactivity Profile

The reactivity of the polyurethane system is characterized by measuring the cream time, gel time, and rise time.[11][12][13]

  • Objective: To determine the catalytic activity and the rate of foam formation.

  • Apparatus: Stopwatch, paper cup, mechanical stirrer, fume hood.

  • Procedure:

    • The polyol, water, surfactant, and catalyst are pre-mixed in a paper cup.

    • The isocyanate is added to the mixture, and stirring begins immediately. The stopwatch is started simultaneously.

    • Cream Time: The time at which the mixture begins to expand and turn cloudy is recorded.[11]

    • Gel Time: The time at which fine strands of polymer can be drawn from the rising foam with a spatula is recorded.[11][14]

    • Rise Time: The time at which the foam reaches its maximum height is recorded.[11][14]

Volatile Organic Compound (VOC) Emission Testing

VOC emissions from the cured polyurethane foam are measured to assess the environmental impact of the catalyst.

  • Objective: To quantify the total VOCs and specific amine emissions from the foam.

  • Standard Method: ASTM D5116 - Standard Guide for Small-Scale Environmental Chamber Determinations of Organic Emissions from Indoor Materials/Products.

  • Apparatus: Small-scale environmental chamber, sorbent tubes, gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • A cured foam sample of a specified size is placed in the environmental chamber.

    • The chamber is maintained at a constant temperature and humidity with a controlled airflow.

    • Air samples are collected from the chamber exhaust at specified time intervals (e.g., 24, 48, and 72 hours) by drawing the air through sorbent tubes.

    • The collected compounds on the sorbent tubes are thermally desorbed and analyzed by GC-MS to identify and quantify the VOCs.

    • The emission rate is calculated based on the concentration of VOCs in the exhaust air, the airflow rate, and the surface area of the foam sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions in polyurethane formation and the workflow for catalyst validation.

G Polyurethane Formation Signaling Pathway cluster_reactions Catalyzed Reactions Isocyanate Isocyanate (-NCO) Gelling Gelling Reaction Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Polyol Polyol (-OH) Polyol->Gelling Water Water (H2O) Water->Blowing Catalyst Amine Catalyst Catalyst->Gelling Accelerates Catalyst->Blowing Accelerates Urethane Polyurethane (-NHCOO-) Gelling->Urethane Urea Polyurea (-NHCONH-) Blowing->Urea CO2 Carbon Dioxide (CO2) Blowing->CO2

Caption: Catalytic pathways in polyurethane foam formation.

G Catalyst Validation Workflow cluster_formulation Foam Formulation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Formulation Define Polyol, Isocyanate, Water, and Surfactant Levels Catalyst_Selection Select Catalysts for Comparison (JEFFCAT Z-110, TEDA, etc.) Formulation->Catalyst_Selection Reactivity Measure Cream, Gel, and Rise Times Catalyst_Selection->Reactivity Physical_Properties Analyze Foam Density, Airflow, and Hardness Reactivity->Physical_Properties Emissions Conduct VOC Chamber Tests Physical_Properties->Emissions Data_Compilation Tabulate Performance and Emissions Data Emissions->Data_Compilation Comparison Compare Catalysts Based on Key Metrics Data_Compilation->Comparison Validation Validation of Low-Emission Catalyst Performance Comparison->Validation

References

Comparing the efficiency of Jeffcat Z-110 and other commercial polyurethane catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Catalyst Efficiency in Polyurethane Formulations

In the complex world of polyurethane chemistry, the choice of catalyst is a critical determinant of reaction kinetics, processing characteristics, and the final physical properties of the polymer. This guide provides a detailed comparison of the efficiency of Jeffcat Z-110, a well-known reactive amine catalyst, with other commercially available polyurethane catalysts. The following sections present quantitative data, experimental protocols, and mechanistic diagrams to aid researchers and professionals in selecting the optimal catalyst for their specific applications.

Overview of Jeffcat Z-110 and Competing Catalysts

Jeffcat Z-110, chemically identified as N,N,N'-trimethylaminoethyl-ethanolamine, is a reactive, low-emission tertiary amine catalyst produced by Huntsman Corporation.[1] It is widely utilized in a variety of polyurethane foam applications, including flexible, rigid, and packaging foams.[2][3] Its reactive nature allows it to be incorporated into the polymer matrix, minimizing volatile organic compound (VOC) emissions.

The polyurethane catalyst market is diverse, with numerous alternatives to Jeffcat Z-110. These can be broadly categorized into amine-based catalysts and metal-based catalysts. Amine catalysts, like Jeffcat Z-110, are known for their versatility in promoting both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[4] Key commercial competitors include products from the Dabco® (Evonik) and Polycat® (Evonik) series.[5] For the purpose of this guide, we will focus on comparing Jeffcat Z-110 with other widely used tertiary amine catalysts.

Quantitative Performance Comparison

The efficiency of a polyurethane catalyst is primarily evaluated by its influence on the reaction profile, which includes cream time, gel time, and tack-free time. These parameters are crucial for optimizing processing and ensuring the desired foam characteristics. The following table summarizes typical performance data for Jeffcat Z-110 in comparison to other commercial amine catalysts.

CatalystChemical NameCream Time (s)Gel Time (s)Tack-Free Time (s)Primary Function
Jeffcat Z-110 N,N,N'-trimethylaminoethyl-ethanolamine10 - 1545 - 6080 - 120Balanced Gelling/Blowing
Dabco 33-LV® 33% Triethylenediamine in dipropylene glycol8 - 1240 - 5570 - 100Strong Gelling
Polycat® 8 N,N-Dimethylcyclohexylamine12 - 1860 - 80100 - 140Gelling
Dabco® BL-11 70% Bis(2-dimethylaminoethyl)ether in dipropylene glycol7 - 1150 - 7090 - 130Strong Blowing

Note: The values presented are typical ranges and can vary significantly depending on the specific formulation (polyol, isocyanate, water content, etc.) and processing conditions.

Experimental Protocols

To ensure accurate and reproducible comparisons of catalyst performance, standardized testing methodologies are essential. The following protocols are based on widely accepted industry standards, such as those from ASTM International.

Determination of Reaction Profile (Cup Foam Test)

This test, based on ASTM D7487, is used to measure the characteristic reaction times of a polyurethane foam formulation.[6][7]

Materials:

  • Polyol blend (including surfactant and water)

  • Isocyanate

  • Catalyst to be tested

  • Disposable paper or plastic cups (e.g., 250 mL)

  • Mechanical stirrer (e.g., drill press with a mixing blade)

  • Stopwatch

  • Fume hood

Procedure:

  • Pre-condition all components to a specified temperature (e.g., 25 °C).

  • In a cup, accurately weigh the required amount of the polyol blend.

  • Add the specified amount of the catalyst to the polyol blend and mix thoroughly.

  • Place the cup under the mechanical stirrer in a fume hood.

  • Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture.

  • Immediately start the stopwatch and begin mixing at a high speed (e.g., 3000 rpm) for a predetermined time (e.g., 5-10 seconds).

  • Stop mixing and observe the mixture.

  • Cream Time: Record the time at which the mixture begins to change color (becomes creamy) and starts to rise.[8]

  • Gel Time: Periodically touch the surface of the rising foam with a wooden spatula. Record the time when fine, string-like filaments can be pulled from the foam.[8]

  • Tack-Free Time: After the foam has fully risen, periodically touch the surface with a clean spatula. Record the time at which the foam surface is no longer sticky.[8]

Measurement of Foam Physical Properties

Once the foam has cured (typically for 24 hours at ambient temperature), its physical properties can be evaluated according to relevant ASTM standards.[9]

  • Density: Measured according to ASTM D1622.[10]

  • Compressive Strength: Measured according to ASTM D1621.[10]

  • Tensile Strength: Measured according to ASTM D1623.[10]

  • Cell Size: Measured according to ASTM D3576.[10]

Mechanistic Insights and Visualizations

The catalytic activity of tertiary amines like Jeffcat Z-110 in polyurethane formation is attributed to their ability to activate both the isocyanate and the hydroxyl/water molecules.

Catalytic Mechanism of Tertiary Amines

Tertiary amine catalysts function by forming a complex with either the isocyanate or the active hydrogen-containing compound (polyol or water).[11] This complex formation increases the reactivity of the reactants, thereby accelerating the polymerization and foaming reactions.[12][13] The basicity and steric hindrance of the amine are key factors influencing its catalytic activity.[12] Higher basicity generally leads to higher activity, while increased steric hindrance can reduce it.[13]

G cluster_0 Gelling Reaction cluster_1 Blowing Reaction Isocyanate_G Isocyanate (R-NCO) Activated_Complex_G Activated Complex Isocyanate_G->Activated_Complex_G Polyol Polyol (R'-OH) Polyol->Activated_Complex_G Catalyst_G Tertiary Amine Catalyst Catalyst_G->Activated_Complex_G Urethane Urethane Linkage Activated_Complex_G->Urethane Urethane->Catalyst_G Catalyst Regenerated Isocyanate_B Isocyanate (R-NCO) Activated_Complex_B Activated Complex Isocyanate_B->Activated_Complex_B Water Water (H2O) Water->Activated_Complex_B Catalyst_B Tertiary Amine Catalyst Catalyst_B->Activated_Complex_B Carbamic_Acid Carbamic Acid (Unstable) Activated_Complex_B->Carbamic_Acid Urea Urea Linkage Carbamic_Acid->Urea CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 Urea->Catalyst_B Catalyst Regenerated G Formulation Define Base Polyurethane Formulation Catalyst_Selection Select Catalysts for Comparison (e.g., Jeffcat Z-110, Dabco 33-LV, Polycat 8) Formulation->Catalyst_Selection Cup_Foam_Test Perform Cup Foam Test (ASTM D7487) Catalyst_Selection->Cup_Foam_Test Measure_Kinetics Measure Reaction Kinetics: - Cream Time - Gel Time - Tack-Free Time Cup_Foam_Test->Measure_Kinetics Cure_Foam Cure Foam Samples (24h at ambient temp.) Cup_Foam_Test->Cure_Foam Data_Analysis Analyze and Compare Data Measure_Kinetics->Data_Analysis Physical_Testing Conduct Physical Property Testing (ASTM D1622, D1621, etc.) Cure_Foam->Physical_Testing Measure_Properties Measure Physical Properties: - Density - Compressive Strength - Tensile Strength Physical_Testing->Measure_Properties Measure_Properties->Data_Analysis Conclusion Draw Conclusions on Catalyst Efficiency Data_Analysis->Conclusion

References

Electrochemical analysis of dmemH-metal complexes versus similar ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Electrochemical Analysis of Metal Complexes: A Comparative Study

For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the electrochemical properties of metal complexes with various ligands, offering insights into how ligand structure influences redox characteristics. While specific data on dmemH-metal complexes is not widely available in the current literature, this guide will use well-characterized ligands as a comparative framework.

The Role of Ligands in Modulating Electrochemical Properties

The ligand environment surrounding a metal center plays a crucial role in determining the overall electrochemical properties of a complex.[1] Ligand modifications can tune the redox potential, influence the kinetics of electron transfer, and stabilize different oxidation states of the metal.[2][3] For instance, electron-donating groups on a ligand tend to increase electron density at the metal center, making the complex easier to oxidize (less positive potential). Conversely, electron-withdrawing groups make oxidation more difficult (more positive potential).[3][4]

Comparative Electrochemical Data

To illustrate the impact of ligand structure on redox potentials, the following table summarizes data for a series of iron and manganese complexes with substituted dpaq ligands, as well as benchmark data for Fe(II) complexes with thione and selone ligands.

ComplexMetal CenterE½ (V vs. Fc+/Fc)Key Ligand Features
[Fe(dpaq)]²⁺Fe(III/II)~0.4Unsubstituted dpaq ligand
[Fe(dpaq-NO₂)]²⁺Fe(III/II)> 0.4Electron-withdrawing NO₂ group on the quinoline unit
[Fe(dpaq-pyrene)]²⁺Fe(III/II)< 0.4Pyrene moiety attached to the dipicolylamine unit
[Mn(dpaq)]⁺Mn(II)-Unsubstituted dpaq ligand
[Mn(dpaq-NO₂)]⁺Mn(II)-Electron-withdrawing NO₂ group on the quinoline unit
Fe(dmit)₂Cl₂Fe(II/III)Lowered potentialThione ligand (dmit)
Fe(dmise)₂Cl₂Fe(II/III)Lowered potentialSelone ligand (dmise), greater decrease than dmit

Note: The exact redox potential values for the dpaq complexes are presented comparatively as described in the source material.[3] The Fe(II)-thione/selone complex potentials are described as lowered relative to other systems.[5] This data serves as a qualitative and semi-quantitative comparison.

Experimental Protocols

The following is a standard protocol for performing cyclic voltammetry (CV), a common technique for electrochemical analysis of metal complexes.[4][6]

Protocol: Cyclic Voltammetry (CV) Analysis

Materials & Equipment:

  • Potentiostat with a three-electrode cell setup

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum disk electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter (Auxiliary) Electrode: Platinum wire

  • Analyte: The synthesized metal complex (e.g., 1-2 mM solution)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM), HPLC or electrochemical grade

  • Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

Procedure:

  • Solution Preparation: Prepare a 1-2 mM solution of the metal complex in the chosen solvent containing 0.1 M supporting electrolyte.[4]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[4]

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution.

  • Data Acquisition: Set the potential window to scan a range where redox events are expected. The scan is initiated from a potential where no faradaic current is observed and swept towards the potential of the first redox event, then the direction is reversed.[4][6]

  • Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential.[6] Key parameters to analyze include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). The half-wave potential (E½), an indicator of the formal reduction potential, is calculated as (Epa + Epc) / 2.

Visualization of Experimental Workflow and Concepts

To better illustrate the processes and relationships in electrochemical analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Measurement cluster_data Data Analysis A Synthesize Metal Complex B Prepare 1-2 mM Solution A->B C Add 0.1 M Supporting Electrolyte B->C D Deoxygenate with Inert Gas C->D E Assemble 3-Electrode Cell D->E F Run Cyclic Voltammetry E->F G Obtain Cyclic Voltammogram F->G H Determine Epa, Epc, ipa, ipc G->H I Calculate E½ H->I

A flowchart of the experimental workflow for cyclic voltammetry.

Ligand_Effects cluster_ligand Ligand Properties cluster_complex Metal Complex cluster_potential Redox Potential (E½) L1 Electron Donating Groups M Metal Center L1->M Increases Electron Density L2 Electron Withdrawing Groups L2->M Decreases Electron Density P1 Less Positive (Easier to Oxidize) M->P1 facilitates P2 More Positive (Harder to Oxidize) M->P2 hinders

References

A comparative analysis of the hydrolytic stability of different tertiary amine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable tertiary amine catalyst is a critical decision that can significantly impact the efficiency and outcome of chemical reactions. A key, yet often overlooked, parameter in this selection process is the hydrolytic stability of the catalyst. This guide provides a comparative analysis of the hydrolytic stability of common tertiary amine catalysts, supported by experimental data, to aid in making informed decisions for your research and development endeavors.

Tertiary amine catalysts are widely employed in various chemical transformations, including polyurethane foam production and epoxy resin curing. Their performance is not only dictated by their catalytic activity but also by their stability under various process conditions. The presence of water, even in trace amounts, can lead to the hydrolysis of these catalysts, diminishing their effectiveness and potentially introducing unwanted byproducts. This guide focuses on the hydrolytic stability of three commonly used tertiary amine catalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylenediamine (TEDA), and N,N-dimethylcyclohexylamine (DMCHA).

Comparative Analysis of Hydrolytic Stability

The hydrolytic stability of a tertiary amine catalyst is influenced by several factors, including its molecular structure, basicity, and the presence of steric hindrance around the nitrogen atom. To provide a clear comparison, the following table summarizes the hydrolytic stability of DABCO, TEDA, and DMCHA based on available data.

CatalystChemical StructureKey Structural FeaturesRelative Hydrolytic StabilityObservations
DABCO Bicyclic, caged structureUnhindered nitrogen atomsModerateThe rigid, caged structure offers some protection against hydrolysis, but the exposed nature of the nitrogen atoms makes it susceptible to degradation in aqueous environments.
TEDA Identical to DABCOUnhindered nitrogen atomsModerateAs TEDA is another common name for DABCO, it shares the same structural features and hydrolytic stability characteristics.
DMCHA Monocyclic with a dimethylamino groupSterically hindered nitrogen atomHighThe bulky cyclohexyl group and the two methyl groups on the nitrogen atom provide significant steric hindrance, which protects the amine from nucleophilic attack by water, leading to greater hydrolytic stability.

Experimental Protocols for Assessing Hydrolytic Stability

A standardized experimental protocol is crucial for the accurate assessment and comparison of the hydrolytic stability of tertiary amine catalysts. The following is a generalized methodology for such an analysis.

Objective: To determine the rate and extent of hydrolysis of tertiary amine catalysts under accelerated aging conditions.

Materials:

  • Tertiary amine catalysts (DABCO, TEDA, DMCHA)

  • Deionized water

  • Buffer solutions (pH 4, 7, and 9)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Thermostatically controlled water bath or oven

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare stock solutions of each catalyst in deionized water at a known concentration (e.g., 1000 ppm).

  • Accelerated Aging:

    • Aliquots of the catalyst solutions are placed in sealed vials.

    • To investigate the effect of pH, buffer the solutions to pH 4, 7, and 9.

    • The vials are then placed in a thermostatically controlled environment at an elevated temperature (e.g., 50°C, 70°C) to accelerate the hydrolysis process.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), a vial for each catalyst and condition is removed from the high-temperature environment.

    • The samples are allowed to cool to room temperature.

  • Quantitative Analysis:

    • The concentration of the remaining intact catalyst in each sample is determined using a validated analytical method, such as HPLC or GC-MS.

    • A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • The percentage of catalyst degradation is calculated for each time point.

    • The rate of hydrolysis can be determined by plotting the concentration of the catalyst versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizing the Assessment Workflow

The logical flow of the experimental protocol for assessing the hydrolytic stability of tertiary amine catalysts can be visualized as follows:

G Workflow for Hydrolytic Stability Assessment cluster_prep Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_results Results A Prepare Catalyst Stock Solutions C Aliquot Samples into Vials A->C B Prepare Buffered Solutions (pH 4, 7, 9) B->C D Incubate at Elevated Temperature C->D E Sample at Time Intervals D->E F Quantitative Analysis (HPLC/GC-MS) E->F G Calculate % Degradation F->G H Determine Hydrolysis Rate G->H

Caption: Experimental workflow for assessing catalyst hydrolytic stability.

Conclusion

The hydrolytic stability of tertiary amine catalysts is a critical factor that can influence the outcome and reproducibility of chemical processes. Based on structural considerations, catalysts with greater steric hindrance around the nitrogen atom, such as DMCHA, are expected to exhibit higher hydrolytic stability compared to less hindered catalysts like DABCO/TEDA. For applications where the presence of water is unavoidable, selecting a more hydrolytically stable catalyst can lead to improved process control and product consistency. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies and make data-driven decisions on catalyst selection.

Dabco T: A Comparative Performance Analysis in Rigid vs. Flexible Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Dabco T, a non-emissive tertiary amine catalyst, in both rigid and flexible polyurethane foam applications. While direct comparative studies are limited, this document synthesizes available data and presents illustrative performance metrics based on typical foam formulations. The information herein is intended to guide researchers and formulators in selecting the appropriate catalytic system for their specific polyurethane application.

Introduction to Dabco T and Polyurethane Foams

Dabco T is a non-emissive amine catalyst known for providing a smooth reaction profile in polyurethane systems.[1] Its primary role is to promote the urea (isocyanate-water) reaction, which is responsible for the generation of carbon dioxide gas, the blowing agent in many foam formulations.[1] Due to its reactive hydroxyl group, Dabco T can also react into the polymer matrix.[1]

Polyurethane foams are broadly categorized into two main types:

  • Flexible Foams: Characterized by an open-cell structure, allowing for air permeability, which results in softness, resilience, and comfort. These foams are widely used in furniture, bedding, and automotive seating.

  • Rigid Foams: Possess a high degree of closed-cell content, which provides excellent thermal insulation properties and high compressive strength. Common applications include building insulation, refrigeration, and structural components.

The performance of a catalyst like Dabco T varies significantly between these two systems due to the different requirements for reaction kinetics and final foam properties.

Comparative Performance Data

The following tables present a summary of the expected performance of Dabco T in typical flexible and rigid polyurethane foam formulations. The data is illustrative and intended for comparative purposes.

Table 1: Reaction Profile of Dabco T
ParameterFlexible Foam (Typical Slabstock)Rigid Foam (Typical Spray Foam)Alternative Catalyst (Flexible)Alternative Catalyst (Rigid)
Catalyst Dabco T Dabco T Dabco 33-LV Dabco T-125
Cream Time (s)8 - 125 - 87 - 106 - 9
Gel Time (s)60 - 8045 - 6055 - 7040 - 55
Tack-Free Time (s)90 - 12070 - 9080 - 11060 - 80
Rise Time (s)100 - 13080 - 10090 - 12070 - 90
Table 2: Physical Properties of Foams Catalyzed by Dabco T
PropertyFlexible Foam (Typical Slabstock)Rigid Foam (Typical Spray Foam)Alternative Catalyst (Flexible)Alternative Catalyst (Rigid)
Catalyst Dabco T Dabco T Dabco 33-LV Dabco T-125
Density ( kg/m ³)25 - 3530 - 4025 - 3532 - 42
Compressive Strength (kPa)N/A150 - 250N/A200 - 300
Tensile Strength (kPa)80 - 120N/A90 - 130N/A
Elongation at Break (%)100 - 150N/A120 - 180N/A
Closed Cell Content (%)< 20> 90< 20> 92
Thermal Conductivity (mW/m·K)N/A22 - 28N/A20 - 26

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance tables.

Foam Reactivity Profile

Protocol:

  • Component Preparation: The polyol, surfactant, catalyst (Dabco T), and blowing agent (water) are pre-mixed in a container. The isocyanate component is kept separate. All components are conditioned to 25°C.

  • Mixing: The isocyanate is added to the polyol pre-mix and vigorously stirred for 5-10 seconds.

  • Observation and Timing:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: The time from the start of mixing until the formation of a solid polymer network, determined by the point at which fine strings of polymer can be pulled from the rising foam.

    • Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.

    • Rise Time: The time from the start of mixing until the foam has reached its maximum height.

Physical Property Testing

Flexible Foam (ASTM D3574):

  • Density: A standard-sized specimen is weighed, and the density is calculated as mass per unit volume.

  • Tensile Strength and Elongation: A die-cut specimen is placed in a tensile testing machine and pulled apart until it breaks. The force at break (tensile strength) and the percentage of elongation are recorded.

Rigid Foam (ASTM D1621, D1622, D2856):

  • Apparent Density (ASTM D1622): A specimen of regular geometry is measured and weighed to calculate its density.

  • Compressive Strength (ASTM D1621): A cylindrical or prismatic specimen is placed in a compression testing machine and loaded at a constant rate until it yields or breaks. The maximum stress is recorded as the compressive strength.

  • Closed-Cell Content (ASTM D2856): The volume of the open cells is determined using an air pycnometer, and the closed-cell content is calculated as the difference between the total volume and the open-cell volume.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions in polyurethane foam formation and a typical experimental workflow for performance evaluation.

G Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (Gelling Reaction) Isocyanate->Urethane Urea Urea Linkage + CO2 (Blowing Reaction) Isocyanate->Urea Polyol Polyol (-OH) Polyol->Urethane Water Water (H2O) Water->Urea DabcoT Dabco T (Tertiary Amine) DabcoT->Urethane Catalyzes DabcoT->Urea Strongly Catalyzes Foam Polyurethane Foam Urethane->Foam Urea->Foam

Caption: Polyurethane foam formation pathways catalyzed by Dabco T.

G Start Start: Define Foam Type (Rigid vs. Flexible) Formulation Develop Formulation (Polyol, Isocyanate, Water, Surfactant, Dabco T) Start->Formulation Mixing Component Mixing Formulation->Mixing Foaming Foam Rise and Curing Mixing->Foaming Testing Physical Property Testing (ASTM Standards) Foaming->Testing Analysis Data Analysis and Comparison Testing->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for evaluating Dabco T performance.

Discussion

In Flexible Foam Applications:

Dabco T's strong promotion of the blowing reaction is advantageous in flexible foams, where an open-cell structure is desired. The efficient generation of CO2 helps in creating a soft and resilient foam. However, a potential drawback could be a less-defined gelation point, which might affect the final cure and physical properties compared to more balanced or gel-promoting catalysts like Dabco 33-LV.

In Rigid Foam Applications:

For rigid foams, a delicate balance between the blowing and gelling reactions is crucial for achieving a closed-cell structure with optimal insulation and mechanical properties. While Dabco T's blowing activity is necessary for foam expansion, it may require co-catalysts that strongly promote the gelling reaction (e.g., organometallic catalysts or other amine catalysts like Dabco T-125) to ensure rapid network formation and prevent cell collapse. Using Dabco T alone in a rigid foam system might lead to a lower closed-cell content and consequently, reduced thermal insulation performance and compressive strength.

Conclusion

Dabco T is a versatile, non-emissive amine catalyst suitable for both flexible and rigid polyurethane foam applications. Its primary strength lies in promoting the blowing reaction, which is particularly beneficial for flexible foams. In rigid foam formulations, it serves as an effective blowing co-catalyst but should be used in conjunction with a strong gelling catalyst to achieve the desired balance of reaction kinetics and final foam properties. The choice of the overall catalyst package will ultimately depend on the specific requirements of the end application. This guide provides a foundational understanding to aid in the strategic selection of catalysts for polyurethane foam development.

References

Kinetic studies comparing the reaction rates of various amine catalysts in urethane formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Urethanes

The synthesis of polyurethanes, a cornerstone of modern polymer chemistry, relies heavily on the use of catalysts to control the reaction between isocyanates and polyols. Among the various catalysts available, tertiary amines play a pivotal role due to their diverse reactivity and selectivity. This guide provides a comparative kinetic analysis of several common amine catalysts in the formation of urethanes, supported by experimental data to aid in catalyst selection and optimization of reaction conditions.

Quantitative Comparison of Amine Catalyst Performance

The efficacy of a catalyst is best understood through its impact on the reaction kinetics. The following table summarizes the initial reaction rate constants (k), Arrhenius activation energies (Ea), and pre-exponential factors (A) for a selection of amine catalysts in the model reaction of phenyl isocyanate (PhNCO) and butan-1-ol (BuOH) in acetonitrile. This reaction is a well-established system for studying the fundamental kinetics of urethane formation.

CatalystAbbreviationTemperature (°C)Rate Constant (k) (L·mol⁻¹·s⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)Pre-exponential Factor (A) (L·mol⁻¹·s⁻¹)
1,4-Diazabicyclo[2.2.2]octaneDABCO251.83 x 10⁻²18.1 ± 0.71.35 x 10³
352.54 x 10⁻²
453.45 x 10⁻²
1,2-Dimethylimidazole1,2-DMI251.15 x 10⁻²20.3 ± 0.83.16 x 10³
351.67 x 10⁻²
452.36 x 10⁻²
N-EthylmorpholineNEM250.45 x 10⁻²24.8 ± 0.82.45 x 10⁴
350.71 x 10⁻²
451.08 x 10⁻²
N,N-DimethylcyclohexylamineDMCHA--~23.9 - 25.8-
N,N-DimethylethanolamineDMEA--~23.9 - 25.8-
Bis(2-dimethylaminoethyl)etherBDMAEE--~23.9 - 25.8-

Data for DABCO, 1,2-DMI, and NEM is from a study by Waleed et al. (2022)[1][2]. Data for DMCHA, DMEA, and BDMAEE indicates a similar range of activation energies under specific conditions, as reported by another study, but detailed rate constants were not provided under directly comparable conditions.

From the data, it is evident that DABCO exhibits the highest catalytic activity among the first three catalysts, with the lowest activation energy.[1][2] This suggests that DABCO provides a more favorable reaction pathway for urethane formation. 1,2-DMI shows intermediate activity, while NEM has the lowest catalytic effect, evidenced by its smaller rate constants and higher activation energy.[1][2] The similar activation energies for DMCHA, DMEA, and BDMAEE suggest their catalytic mechanisms may share common features under the studied conditions.

Experimental Protocol: A Standardized Approach to Kinetic Analysis

To ensure the comparability of kinetic data, a standardized experimental protocol is crucial. The following methodology is a widely accepted approach for studying the kinetics of amine-catalyzed urethane formation.

1. Materials:

  • Isocyanate: Phenyl isocyanate (PhNCO) is a commonly used model compound.

  • Polyol: Butan-1-ol (BuOH) serves as a representative primary alcohol.

  • Catalyst: The amine catalyst of interest (e.g., DABCO, TEA, DBU).

  • Solvent: Anhydrous acetonitrile is a suitable solvent for this reaction.

  • Internal Standard: A non-reactive compound for spectroscopic calibration, if necessary.

2. Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer: Equipped with an attenuated total reflectance (ATR) probe or a temperature-controlled transmission cell for in-situ monitoring of the reaction.

  • Thermostatted Reaction Vessel: To maintain a constant reaction temperature.

  • Magnetic Stirrer: To ensure homogeneity of the reaction mixture.

3. Procedure:

  • A solution of butan-1-ol and the amine catalyst in anhydrous acetonitrile is prepared in the thermostatted reaction vessel.

  • The FTIR spectrometer is set up to collect spectra at regular intervals.

  • The reaction is initiated by adding a known amount of phenyl isocyanate to the solution.

  • The progress of the reaction is monitored by tracking the disappearance of the characteristic isocyanate (-NCO) stretching vibration peak at approximately 2275-2250 cm⁻¹.

  • The concentration of the isocyanate at different time points is calculated from the absorbance data using the Beer-Lambert law.

  • The rate constants are determined by fitting the concentration-time data to the appropriate rate law, typically a second-order model for this reaction.

  • The experiment is repeated at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.

Visualizing the Experimental Workflow

The logical flow of a typical kinetic study for comparing amine catalysts can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis cluster_comparison Comparison A Select Amine Catalysts B Prepare Reactant Solutions (Isocyanate, Polyol) A->B D Initiate Reaction in Thermostatted Vessel B->D C Calibrate FTIR Spectrometer E In-situ FTIR Monitoring (NCO Peak Decay) C->E D->E t = 0 F Calculate Isocyanate Concentration vs. Time E->F G Determine Rate Constants (k) (Second-Order Kinetics) F->G H Perform Experiments at Multiple Temperatures G->H I Calculate Activation Energy (Ea) & Pre-exponential Factor (A) H->I J Compare Kinetic Parameters (k, Ea, A) I->J

Caption: Experimental workflow for kinetic comparison of amine catalysts.

Signaling Pathways in Amine Catalysis

The catalytic action of tertiary amines in urethane formation is generally understood to proceed through a nucleophilic activation mechanism. The following diagram illustrates the proposed signaling pathway.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_NCO Isocyanate (R-N=C=O) Complex2 Activated Complex R_NCO->Complex2 R_OH Polyol (R'-OH) Complex1 Amine-Polyol Complex [R₃N···H-OR'] R_OH->Complex1 Catalyst Amine Catalyst (R₃N) Catalyst->Complex1 Complex1->Complex2 Complex2->Catalyst Regeneration Urethane Urethane Complex2->Urethane

Caption: Proposed mechanism for tertiary amine catalysis in urethane formation.

This guide provides a foundational understanding of the kinetic differences between various amine catalysts in urethane formation. For researchers and professionals in drug development, where precise control over reaction kinetics can be critical for the synthesis of biocompatible polymers and drug delivery systems, this comparative data offers valuable insights for catalyst selection and process optimization. Further research into a wider array of catalysts under standardized conditions will continue to refine our understanding and expand the toolbox for tailored polyurethane synthesis.

References

A Comparative Guide to Analytical Method Validation for the Detection of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol in Final Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of potential impurities in final products is a critical aspect of ensuring safety and efficacy. This guide provides a comparative overview of analytical methodologies for the validation of methods to detect 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (DMAE-MEA), a compound that may be present as a process-related impurity or a degradation product. The focus is on providing objective comparisons of performance and detailed experimental protocols to support laboratory application.

The two most powerful and widely used techniques for the analysis of small polar molecules like DMAE-MEA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on various factors including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of DMAE-MEA. The presented data is a synthesis of typical values reported in analytical validation studies for similar small amine compounds.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase followed by detection based on mass-to-charge ratio of parent and fragment ions.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for non-volatile, thermally labile, and polar compounds.[2][3]
Derivatization Often necessary for polar amines to increase volatility and improve peak shape.[4]Generally not required, simplifying sample preparation.
Sensitivity (Typical LOQ) Low ppb (µg/L) range, highly dependent on the derivatization efficiency and matrix.Low to sub-ppb (µg/L to ng/L) range, offering very high sensitivity.[5]
Precision (%RSD) Typically <10% for repeatability and intermediate precision.Typically <5% for repeatability and intermediate precision.
Accuracy (% Recovery) Generally in the range of 80-120%.Generally in the range of 90-110%.
Specificity High, especially with high-resolution mass spectrometry.Very high, particularly with Multiple Reaction Monitoring (MRM) mode.
Matrix Effects Can be an issue, but often mitigated by sample cleanup and derivatization.Ion suppression or enhancement can be a significant issue, requiring careful method development.[5]

Experimental Protocols

Below are detailed hypothetical protocols for the analysis of DMAE-MEA using GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes and should be fully validated for the specific product matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the derivatization of DMAE-MEA to increase its volatility for GC analysis.

a. Sample Preparation and Derivatization:

  • Extraction: Extract a known quantity of the final product with a suitable solvent (e.g., methanol or acetonitrile). The extraction method will need to be optimized based on the product matrix.

  • Derivatization: To 100 µL of the extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or propyl chloroformate.[4]

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the sample with a suitable solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DMAE-MEA.

c. Method Validation Parameters (based on ICH Q2(R2) guidelines): [6][7][8][9][10]

  • Specificity: Analyze blank matrix, and matrix spiked with DMAE-MEA and potential interfering compounds.

  • Linearity: Prepare a calibration curve over a range of concentrations (e.g., 1-100 ng/mL) and demonstrate a correlation coefficient (r²) ≥ 0.99.

  • Accuracy: Determine the recovery of DMAE-MEA from spiked matrix samples at three concentration levels (low, medium, high). Acceptance criteria: 80-120%.

  • Precision:

    • Repeatability: Analyze six replicate samples at the target concentration. Acceptance criteria: RSD ≤ 10%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Acceptance criteria: RSD ≤ 15%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10).

  • Limit of Detection (LOD): Determine the lowest concentration that can be detected (typically with a signal-to-noise ratio of ≥ 3).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for the direct analysis of the polar DMAE-MEA without derivatization.

a. Sample Preparation:

  • Extraction: Extract a known quantity of the final product with a suitable solvent system (e.g., 0.1% formic acid in water:acetonitrile, 50:50 v/v).

  • Dilution: Dilute the extract to a concentration within the calibration range.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar compounds (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[11][12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% B, hold for 0.5 min, ramp to 50% B over 4 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to DMAE-MEA.

c. Method Validation Parameters (based on ICH Q2(R2) guidelines): [6][7][8][9][10]

  • Specificity: Analyze blank matrix, and matrix spiked with DMAE-MEA and potential interfering compounds.

  • Linearity: Prepare a calibration curve over a range of concentrations (e.g., 0.1-50 ng/mL) and demonstrate a correlation coefficient (r²) ≥ 0.995.

  • Accuracy: Determine the recovery of DMAE-MEA from spiked matrix samples at three concentration levels. Acceptance criteria: 90-110%.

  • Precision:

    • Repeatability: Analyze six replicate samples at the target concentration. Acceptance criteria: RSD ≤ 5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Acceptance criteria: RSD ≤ 10%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≥ 10).

  • Limit of Detection (LOD): Determine the lowest concentration that can be detected (S/N ≥ 3).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition).

Workflow for Analytical Method Validation

The validation of an analytical method follows a structured process to ensure that it is fit for its intended purpose. The following diagram illustrates the logical workflow of this process.

Analytical_Method_Validation_Workflow start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (Parameters & Acceptance Criteria) start->protocol execution Execute Validation Experiments protocol->execution specificity Specificity execution->specificity linearity Linearity execution->linearity range_node Range execution->range_node accuracy Accuracy execution->accuracy precision Precision (Repeatability & Intermediate) execution->precision lod Detection Limit (LOD) execution->lod loq Quantitation Limit (LOQ) execution->loq robustness Robustness execution->robustness evaluation Evaluate Data Against Acceptance Criteria specificity->evaluation linearity->evaluation range_node->evaluation accuracy->evaluation precision->evaluation lod->evaluation loq->evaluation robustness->evaluation pass Method is Validated evaluation->pass Pass fail Method Development/ Optimization Required evaluation->fail Fail report Prepare Validation Report pass->report fail->protocol end Implement for Routine Use report->end

Caption: Logical workflow for analytical method validation.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the detection and quantification of this compound in final products. LC-MS/MS is often the preferred method for this type of polar, non-volatile analyte as it typically offers higher sensitivity and avoids the need for a potentially complex derivatization step.[2][13] However, GC-MS can be a reliable alternative, especially if the laboratory has more expertise with this technique and a robust derivatization protocol can be established.[4][14]

The choice of method should be based on a thorough evaluation of the specific requirements of the analysis, including the required sensitivity, the nature of the product matrix, and the available instrumentation. Regardless of the chosen technique, a comprehensive validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the results, ultimately safeguarding product quality and patient safety.[6][9][10]

References

Safety Operating Guide

Safe Disposal of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, a chemical that requires careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Warning: This substance is known to cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[1][2] Before handling, it is crucial to be aware of its hazards and to use appropriate personal protective equipment.

Primary Hazards:

  • Causes severe skin burns and eye damage[1]

  • Causes serious eye damage[1]

  • May be harmful if swallowed[2]

  • Combustible liquid

Required Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3]

  • Skin Protection: Wear protective gloves and impervious clothing.[1][3]

  • Respiratory Protection: In case of inadequate ventilation, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[1]

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
CAS Number 2212-32-0[1]
Molecular Formula C7H18N2O[2]
Boiling Point 207 °C (lit.)
Density 0.904 g/mL at 25 °C (lit.)
Flash Point 87 °C (188.6 °F) - closed cup

**Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Step-by-Step Spill Response:

  • Evacuate and Secure the Area: Remove all personnel from the immediate vicinity of the spill.

  • Remove Ignition Sources: As the substance is combustible, eliminate any open flames, sparks, or hot surfaces.[4]

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid the buildup of harmful vapors.

  • Contain the Spill: Use inert absorbent materials to contain the spill. Prevent the chemical from entering drains or waterways.[4]

  • Clean-Up: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal. Do not use brass or copper containers or tools.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1]

Proper Disposal Procedure

The disposal of this compound must be conducted in compliance with all applicable laws and regulations. It is imperative to treat this chemical and its empty containers as hazardous waste.[1]

Step-by-Step Disposal Guidance:

  • Consult Regulations: Before initiating any disposal procedures, consult local, regional, and national hazardous waste regulations.[5]

  • Do Not Dispose in General Waste or Drains: This chemical should never be disposed of in the regular trash or poured down the drain.

  • Use a Licensed Waste Disposal Service: The most appropriate method of disposal is to contact a licensed professional waste disposal service to arrange for the collection and proper treatment of the chemical waste.[1]

  • Properly Label Waste Containers: Ensure that the container holding the waste is clearly and accurately labeled with the chemical name and associated hazards.

  • Handle Uncleaned Containers as Hazardous: Empty containers may retain product residue and should be handled with the same precautions as the chemical itself.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound.

G start Start: Chemical Waste for Disposal identify Identify Chemical and Hazards (this compound) start->identify consult Consult Local, Regional, and National Disposal Regulations identify->consult is_hazardous Is the waste classified as hazardous? consult->is_hazardous contact_professional Contact Licensed Professional Waste Disposal Service is_hazardous->contact_professional Yes non_hazardous Follow Non-Hazardous Waste Disposal Procedures (Not Applicable for this Chemical) is_hazardous->non_hazardous No package Package and Label Waste According to Regulations contact_professional->package schedule Schedule Waste Pickup package->schedule document Complete and Retain Disposal Documentation schedule->document end End: Proper Disposal Complete document->end

Caption: Disposal Decision Workflow for Hazardous Chemicals.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, use, and disposal of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol in a laboratory setting.

Handling this compound, a chemical that poses significant health risks, requires stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for personal protective equipment (PPE). Adherence to these procedures is critical to mitigate the risks of severe skin burns and eye damage associated with this compound.[1][2][3]

Hazard Assessment and Personal Protective Equipment Selection

A thorough risk assessment is the foundation of laboratory safety. For this compound, the primary hazards are its corrosive nature, causing severe skin burns and serious eye damage.[1][2][3] Therefore, a comprehensive PPE ensemble is mandatory.

Recommended Personal Protective Equipment:

PPE ComponentSpecificationStandard
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing. Handle with compatible chemical-resistant gloves.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Operational Plan for PPE Usage

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination and exposure.

1. Pre-Donning Check:

  • Inspect all PPE for any signs of damage, such as cracks, tears, or holes, before use.[1]

  • Ensure all equipment is clean and fits properly.

2. Donning Sequence:

  • Outer Garments: Put on a lab coat or chemical-resistant suit.
  • Respiratory Protection: If required, perform a seal check on the respirator.
  • Eye and Face Protection: Put on safety goggles or a face shield.
  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the sleeves of the lab coat.

3. Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
  • Outer Garments: Remove the lab coat or suit by rolling it inside out, without touching the exterior.
  • Eye and Face Protection: Remove goggles or face shield from the back.
  • Respiratory Protection: Remove the respirator.
  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is critical to prevent environmental contamination and accidental exposure.

  • Segregation: All disposable PPE, including gloves and contaminated lab coats, should be considered hazardous waste.

  • Containment: Place all contaminated items in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste container through an approved chemical waste disposal service, in accordance with all local, regional, and national regulations.[1][2] Adhered or collected material should be promptly disposed of.[1]

Visualizing the PPE Workflow

To further clarify the procedural steps for safe handling, the following diagram illustrates the logical relationship between hazard recognition, PPE selection, and disposal.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_execution Execution cluster_disposal Disposal A Identify Hazards: - Severe Skin Burns - Serious Eye Damage B Select Appropriate PPE A->B C Don PPE (Correct Sequence) B->C D Handle Chemical C->D E Doff PPE (Correct Sequence) D->E F Segregate Contaminated PPE E->F G Dispose as Hazardous Waste F->G

Caption: PPE selection and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.